Emd 52297
Descripción
Propiedades
Número CAS |
129049-51-0 |
|---|---|
Fórmula molecular |
C39H59N11O7 |
Peso molecular |
794.0 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[[1-[[1-cyclohexyl-3-hydroxy-5-[[3-methyl-1-oxo-1-(tetrazol-2-ylmethylamino)pentan-2-yl]amino]-5-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C39H59N11O7/c1-6-25(2)34(37(55)42-24-50-44-23-43-49-50)48-33(52)20-32(51)29(17-26-13-9-7-10-14-26)45-36(54)31(19-28-21-40-22-41-28)46-35(53)30(18-27-15-11-8-12-16-27)47-38(56)57-39(3,4)5/h8,11-12,15-16,21-23,25-26,29-32,34,51H,6-7,9-10,13-14,17-20,24H2,1-5H3,(H,40,41)(H,42,55)(H,45,54)(H,46,53)(H,47,56)(H,48,52) |
Clave InChI |
LXFRBEWNYDBACO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)NCN1N=CN=N1)NC(=O)CC(C(CC2CCCCC2)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
EMD 52297 EMD-52297 N-(tert-butoxycarbonal)-phenylalanyl-histidyl-(4-amino-3-hydroxy-5-cyclohexyl)-pentacarbonyl-isoleucyl-(2-amidomethyl)tetrazol |
Origen del producto |
United States |
Foundational & Exploratory
EMD 534085: A Technical Guide to its Interaction with the Mitotic Kinesin Eg5
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD 534085 is a potent and selective inhibitor of the mitotic kinesin Eg5, also known as KIF11 (Kinesin Family Member 11).[1] Eg5 is a plus-end directed motor protein essential for the formation and maintenance of the bipolar spindle during mitosis.[1] By inhibiting the ATPase activity of Eg5, EMD 534085 disrupts the proper separation of centrosomes, leading to the formation of monopolar spindles. This triggers the spindle assembly checkpoint (SAC), causing cells to arrest in mitosis and subsequently undergo apoptosis.[1][2][3] This targeted mechanism of action has positioned Eg5 inhibitors like EMD 534085 as potential anti-cancer therapeutics. This technical guide provides an in-depth overview of EMD 534085, focusing on its target interaction, quantitative data, experimental protocols, and the associated signaling pathways.
Quantitative Data
The inhibitory activity of EMD 534085 against its target protein, Eg5, has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available for EMD 534085.
| Parameter | Value | Assay Type | Target | Reference |
| IC50 | 8 nM | In vitro ATPase activity | Kinesin-5 (Eg5) | [Source] |
| IC50 | 30 nM | Cell proliferation | HCT116 colon cancer cells | [Source] |
| Parameter | Value | Cell Line | Assay Type | Reference |
| Mitotic Arrest | Concentration-dependent | HeLa cells | Immunofluorescence | [Source] |
| Apoptosis Induction | Time and concentration-dependent | HL-60 leukemia cells | Flow cytometry | [Source] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of EMD 534085.
Eg5 Microtubule-Activated ATPase Assay
This assay measures the ability of EMD 534085 to inhibit the ATP hydrolysis activity of Eg5, which is essential for its motor function.
Materials:
-
Recombinant human Eg5 protein
-
Paclitaxel-stabilized microtubules
-
ATPase assay buffer (e.g., 25 mM ACES, pH 6.9, 2 mM MgCl2, 0.1 mM EDTA, 1 mM EGTA, 50 mM NaCl)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
EMD 534085
Procedure:
-
Prepare a reaction mixture containing Eg5 enzyme and stabilized microtubules in the ATPase assay buffer.
-
Add serial dilutions of EMD 534085 or vehicle control (DMSO) to the reaction mixture and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding ATP.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 25°C).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.
-
The luminescence signal, which is proportional to the ADP concentration, is measured using a luminometer.
-
Calculate the percent inhibition for each concentration of EMD 534085 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Mitotic Arrest Assay (Phospho-Histone H3 Staining)
This assay quantifies the induction of mitotic arrest in cells treated with EMD 534085 by measuring the levels of phosphorylated Histone H3 (Ser10), a specific marker for mitotic cells.[4][5]
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
EMD 534085
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: Fluorescently labeled anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of EMD 534085 or vehicle control for a specified duration (e.g., 24 hours).
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate the cells with the primary antibody against phospho-Histone H3 (Ser10).
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the percentage of phospho-Histone H3 positive cells (mitotic index) for each treatment condition.
Apoptosis Detection Assay (Annexin V/Propidium Iodide Staining)
This assay is used to detect and quantify apoptosis in cells following treatment with EMD 534085.
Materials:
-
Cancer cell line (e.g., HL-60)
-
Cell culture medium and supplements
-
EMD 534085
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Treat cells in suspension or adherent cells with different concentrations of EMD 534085 or vehicle control for the desired time.
-
Harvest the cells (including any floating cells for adherent cultures).
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided with the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with EMD 534085.
Caption: Mechanism of action of EMD 534085 leading to apoptosis.
Caption: Workflow for determining the IC50 of EMD 534085 in an Eg5 ATPase assay.
Caption: Signaling cascade from Eg5 inhibition to apoptosis.
Conclusion
EMD 534085 is a well-characterized inhibitor of the mitotic kinesin Eg5. Its mechanism of action, involving the induction of mitotic arrest and subsequent apoptosis, provides a clear rationale for its investigation as an anticancer agent. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers in the field of oncology and drug development. The provided diagrams of the signaling pathways and experimental workflows serve as a visual aid to understand the complex biological processes modulated by EMD 534085. Further research into the nuances of the apoptotic signaling cascade and potential resistance mechanisms will be crucial for the clinical development of Eg5 inhibitors.
References
- 1. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. biocare.net [biocare.net]
EMD 534085: A Technical Guide to its Interaction with the Mitotic Kinesin Eg5
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD 534085 is a potent and selective inhibitor of the mitotic kinesin Eg5, also known as KIF11 (Kinesin Family Member 11).[1] Eg5 is a plus-end directed motor protein essential for the formation and maintenance of the bipolar spindle during mitosis.[1] By inhibiting the ATPase activity of Eg5, EMD 534085 disrupts the proper separation of centrosomes, leading to the formation of monopolar spindles. This triggers the spindle assembly checkpoint (SAC), causing cells to arrest in mitosis and subsequently undergo apoptosis.[1][2][3] This targeted mechanism of action has positioned Eg5 inhibitors like EMD 534085 as potential anti-cancer therapeutics. This technical guide provides an in-depth overview of EMD 534085, focusing on its target interaction, quantitative data, experimental protocols, and the associated signaling pathways.
Quantitative Data
The inhibitory activity of EMD 534085 against its target protein, Eg5, has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available for EMD 534085.
| Parameter | Value | Assay Type | Target | Reference |
| IC50 | 8 nM | In vitro ATPase activity | Kinesin-5 (Eg5) | [Source] |
| IC50 | 30 nM | Cell proliferation | HCT116 colon cancer cells | [Source] |
| Parameter | Value | Cell Line | Assay Type | Reference |
| Mitotic Arrest | Concentration-dependent | HeLa cells | Immunofluorescence | [Source] |
| Apoptosis Induction | Time and concentration-dependent | HL-60 leukemia cells | Flow cytometry | [Source] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of EMD 534085.
Eg5 Microtubule-Activated ATPase Assay
This assay measures the ability of EMD 534085 to inhibit the ATP hydrolysis activity of Eg5, which is essential for its motor function.
Materials:
-
Recombinant human Eg5 protein
-
Paclitaxel-stabilized microtubules
-
ATPase assay buffer (e.g., 25 mM ACES, pH 6.9, 2 mM MgCl2, 0.1 mM EDTA, 1 mM EGTA, 50 mM NaCl)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
EMD 534085
Procedure:
-
Prepare a reaction mixture containing Eg5 enzyme and stabilized microtubules in the ATPase assay buffer.
-
Add serial dilutions of EMD 534085 or vehicle control (DMSO) to the reaction mixture and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding ATP.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 25°C).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.
-
The luminescence signal, which is proportional to the ADP concentration, is measured using a luminometer.
-
Calculate the percent inhibition for each concentration of EMD 534085 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Mitotic Arrest Assay (Phospho-Histone H3 Staining)
This assay quantifies the induction of mitotic arrest in cells treated with EMD 534085 by measuring the levels of phosphorylated Histone H3 (Ser10), a specific marker for mitotic cells.[4][5]
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
EMD 534085
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: Fluorescently labeled anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of EMD 534085 or vehicle control for a specified duration (e.g., 24 hours).
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate the cells with the primary antibody against phospho-Histone H3 (Ser10).
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the percentage of phospho-Histone H3 positive cells (mitotic index) for each treatment condition.
Apoptosis Detection Assay (Annexin V/Propidium Iodide Staining)
This assay is used to detect and quantify apoptosis in cells following treatment with EMD 534085.
Materials:
-
Cancer cell line (e.g., HL-60)
-
Cell culture medium and supplements
-
EMD 534085
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Treat cells in suspension or adherent cells with different concentrations of EMD 534085 or vehicle control for the desired time.
-
Harvest the cells (including any floating cells for adherent cultures).
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided with the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with EMD 534085.
Caption: Mechanism of action of EMD 534085 leading to apoptosis.
Caption: Workflow for determining the IC50 of EMD 534085 in an Eg5 ATPase assay.
Caption: Signaling cascade from Eg5 inhibition to apoptosis.
Conclusion
EMD 534085 is a well-characterized inhibitor of the mitotic kinesin Eg5. Its mechanism of action, involving the induction of mitotic arrest and subsequent apoptosis, provides a clear rationale for its investigation as an anticancer agent. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers in the field of oncology and drug development. The provided diagrams of the signaling pathways and experimental workflows serve as a visual aid to understand the complex biological processes modulated by EMD 534085. Further research into the nuances of the apoptotic signaling cascade and potential resistance mechanisms will be crucial for the clinical development of Eg5 inhibitors.
References
- 1. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. biocare.net [biocare.net]
EMD 534085 Eg5 Inhibitor: A Technical Guide on Core Function and Application
Abstract
This technical guide provides a comprehensive overview of the small molecule inhibitor EMD 534085, which targets the mitotic kinesin Eg5. Eg5 is a critical motor protein for the formation and maintenance of the bipolar mitotic spindle, making it an attractive target for anticancer therapies. EMD 534085 is a potent, selective, and reversible allosteric inhibitor of Eg5 that has demonstrated significant preclinical antitumor activity. This document details the mechanism of action of EMD 534085, presents quantitative data from in vitro and in vivo studies, outlines detailed experimental protocols for its evaluation, and summarizes its progression into early-phase clinical trials. The information is intended for researchers, scientists, and drug development professionals in the field of oncology and cell biology.
Introduction: The Role of Kinesin Eg5 in Mitosis
The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a member of the kinesin-5 family of microtubule-based motor proteins.[1][2] These proteins are essential for the proper segregation of chromosomes during mitosis.[1][3] Eg5 is a homotetrameric motor protein that moves towards the plus-end of microtubules.[3][4] Its primary function is to crosslink antiparallel microtubules within the mitotic spindle and generate an outward force that pushes the spindle poles apart.[5][6] This action is crucial for establishing and maintaining the bipolarity of the spindle, a prerequisite for accurate chromosome alignment and segregation.[1][5] Inhibition of Eg5 function prevents the separation of centrosomes, leading to the formation of a characteristic monopolar spindle, or "monoaster," which triggers the spindle assembly checkpoint, causing cell cycle arrest in mitosis and subsequent apoptotic cell death.[1][2][7] Because Eg5's activity is largely restricted to proliferating cells, it is considered a promising target for anticancer drugs with a potentially wider therapeutic window compared to traditional antimitotic agents that target tubulin.[7][8]
EMD 534085: A Potent and Selective Allosteric Eg5 Inhibitor
EMD 534085 is a potent, reversible, and highly selective small-molecule inhibitor of the Eg5 motor protein.[9] It belongs to the chemical class of hexahydro-2H-pyrano[3,2-c]quinolines.[10] Preclinical studies have demonstrated its significant antitumor activity, which led to its evaluation in a Phase I clinical trial.[9]
Mechanism of Action
EMD 534085 functions as an allosteric inhibitor, binding to a pocket on the Eg5 motor domain that is distinct from the ATP and microtubule binding sites.[11] This binding locks the motor protein in a state that cannot proceed through its mechanochemical cycle, thereby inhibiting its ATPase activity and motility along microtubules.[12] This mechanism is characteristic of many Eg5 inhibitors, including the well-studied compound monastrol.[7] The high selectivity of EMD 534085 for Eg5 over other kinesin motors minimizes off-target effects.[11]
Cellular Consequences of Eg5 Inhibition
By inhibiting Eg5, EMD 534085 prevents the separation of spindle poles during the early stages of mitosis. This results in proliferating cells arresting in mitosis with a distinctive monoastral spindle phenotype. Prolonged mitotic arrest induced by EMD 534085 leads to the activation of the apoptotic cascade, involving the activation of caspases-3, -7, -8, and -9, cleavage of PARP1, and degradation of anti-apoptotic proteins like Mcl1 and XIAP, ultimately resulting in cancer cell death.[11][13]
Quantitative Efficacy Data
The potency of EMD 534085 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of a compound in inhibiting a specific biological or biochemical function.[14]
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Enzymatic Assay | Mitotic Kinesin Eg5 | 8 nM | [11][13][15] |
| Cell Proliferation | HCT116 Colon Cancer | 30 nM |
Table 1: In Vitro Efficacy of EMD 534085. This table summarizes the reported IC50 values for EMD 534085 in both biochemical and cell-based assays, demonstrating its high potency at the nanomolar level.
Preclinical and Clinical Evaluation
In Vivo Antitumor Activity (Xenograft Models)
EMD 534085 has demonstrated significant antitumor activity in preclinical mouse xenograft models. In a COLO 205 colon cancer model, administration of EMD 534085 at doses of 15 and 30 mg/kg resulted in a significant reduction in tumor growth.[10] These studies establish a clear link between the in vitro potency of the compound and its efficacy in a living organism, providing the rationale for clinical development.
Phase I Clinical Trial
A first-in-human, open-label, Phase I dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and preliminary antitumor activity of EMD 534085.[9] The study enrolled patients with refractory solid tumors, Hodgkin's lymphoma, or non-Hodgkin's lymphoma.[9] The key findings from this trial are summarized below.
| Parameter | Finding | Reference |
| Patient Population | 44 patients with advanced solid tumors or lymphoma | [9] |
| Dosing Regimen | Intravenous administration every 3 weeks | [9] |
| Maximum Tolerated Dose (MTD) | 108 mg/m²/day | [9][15] |
| Dose-Limiting Toxicities (DLTs) | Grade 4 neutropenia, Grade 3 acute coronary syndrome | [9] |
| Common Adverse Events | Asthenia (50%), Neutropenia (32%) | [9] |
| Pharmacokinetics | Appeared to be linear | [9] |
| Target Engagement | Increased phospho-histone H3 in tumor biopsies | [9] |
| Antitumor Activity | No complete or partial responses; Stable disease in 23 patients (52%) | [9][15] |
| Conclusion | Well-tolerated but with limited single-agent activity | [9] |
Table 2: Summary of Phase I Clinical Trial of EMD 534085. The trial established a safety profile and MTD but did not show objective responses, suggesting limited efficacy as a monotherapy.[9][15]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Eg5 inhibitors like EMD 534085.
Protocol: In Vitro Eg5 ATPase Inhibition Assay
This assay measures the ability of a compound to inhibit the microtubule-activated ATPase activity of the Eg5 motor protein.[16][17]
-
Reagent Preparation :
-
Purify recombinant human Eg5 motor domain (e.g., Eg52-386).
-
Polymerize tubulin to form paclitaxel-stabilized microtubules.
-
Prepare assay buffer (e.g., 20 mM Pipes pH 6.8, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT).
-
Prepare an ATP-regenerating system (pyruvate kinase/lactate dehydrogenase) and a solution of NADH.
-
Prepare serial dilutions of EMD 534085 in DMSO.
-
-
Assay Procedure (96-well plate format) :
-
To each well, add assay buffer, microtubules (e.g., final concentration 2 µM), Eg5 protein (e.g., 300 nM), the ATP-regenerating system, NADH, and ATP (e.g., 1 mM).[17]
-
Add the test compound (EMD 534085) or DMSO (vehicle control) to the wells. Ensure the final DMSO concentration is constant across all wells (e.g., <2.5%).[17]
-
Incubate the plate at a constant temperature (e.g., 25°C).
-
Monitor the decrease in NADH absorbance at 340 nm over time using a plate reader. The rate of ATP hydrolysis is coupled to the oxidation of NADH.
-
-
Data Analysis :
-
Calculate the rate of ATP hydrolysis for each compound concentration.
-
Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol: Cell-Based Mitotic Arrest Assay (Immunofluorescence)
This assay visually confirms that the inhibitor induces mitotic arrest and the formation of monoastral spindles in cultured cancer cells.[16]
-
Cell Culture and Treatment :
-
Plate cancer cells (e.g., HeLa or HCT116) on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of EMD 534085 or DMSO (vehicle control) for a specified duration (e.g., 16-24 hours).
-
-
Immunofluorescence Staining :
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer (e.g., 3% BSA in PBS).
-
Incubate with a primary antibody against α-tubulin (to visualize microtubules).
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the DNA with DAPI or Hoechst.
-
Mount the coverslips onto microscope slides.
-
-
Microscopy and Analysis :
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of cells arrested in mitosis (characterized by condensed chromosomes) for each treatment condition.
-
Among the mitotic cells, score the percentage that displays a monoastral spindle phenotype.
-
Determine the IC50 for mitotic arrest by plotting the percentage of mitotic cells against the drug concentration.[16]
-
Protocol: Human Tumor Xenograft Model in Mice
This protocol outlines the general steps for evaluating the antitumor efficacy of EMD 534085 in an in vivo setting.[10]
-
Cell Implantation :
-
Harvest human cancer cells (e.g., COLO 205) from culture.
-
Subcutaneously inject a suspension of tumor cells into the flank of immunodeficient mice (e.g., nude mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment and Monitoring :
-
Randomize mice into treatment and control groups.
-
Administer EMD 534085 (e.g., 15-30 mg/kg via intraperitoneal or intravenous injection) or vehicle control according to a predetermined schedule.[10]
-
Measure tumor volume with calipers and monitor mouse body weight regularly.
-
Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint.
-
-
Data Analysis :
-
Plot the mean tumor volume for each group over time.
-
Calculate metrics of antitumor activity, such as tumor growth inhibition (TGI).
-
Assess toxicity by monitoring body weight changes and clinical signs.
-
Protocol: Phase I Dose-Escalation (3+3 Design)
This describes the clinical trial design used to determine the MTD of EMD 534085.[9]
-
Cohort Enrollment :
-
Enroll a cohort of 3 patients at an initial starting dose (e.g., 2 mg/m²/day).[9]
-
Administer the drug and monitor for dose-limiting toxicities (DLTs) during the first cycle of therapy.
-
-
Dose Escalation Logic :
-
If 0 of 3 patients experience a DLT : Escalate the dose for the next cohort of 3 patients (e.g., 100% increase).[9]
-
If 1 of 3 patients experiences a DLT : Expand the cohort to 6 patients at the same dose level.
-
If the DLT count remains 1 of 6, continue dose escalation (often at a lower increment, e.g., 25-50%).[9]
-
If ≥2 of 6 patients experience a DLT, the MTD has been exceeded. The MTD is defined as the dose level below this.
-
-
If ≥2 of 3 patients experience a DLT : The MTD has been exceeded. The MTD is defined as the dose level below this.
-
-
MTD Determination :
-
The MTD is the highest dose level at which fewer than 2 of 6 patients experience a DLT.[9] This dose is then recommended for Phase II studies.
-
Conclusion
EMD 534085 is a well-characterized, potent, and selective inhibitor of the mitotic kinesin Eg5. Its mechanism of action, leading to mitotic arrest and apoptosis in proliferating cells, established it as a promising anticancer agent. Comprehensive preclinical studies confirmed its in vitro potency and in vivo efficacy. However, a Phase I clinical trial, while demonstrating that the drug was well-tolerated, showed limited antitumor activity as a monotherapy.[9][15] This technical guide provides the core functional data and experimental frameworks relevant to the study of EMD 534085 and other Eg5 inhibitors, serving as a valuable resource for professionals in cancer drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The bipolar mitotic kinesin Eg5 moves on both microtubules that it crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic Analysis of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitotic Functions of Kinesin-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A phase I, dose-escalation study of the Eg5-inhibitor EMD 534085 in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abmole.com [abmole.com]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Second-Generation Antimitotics in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
EMD 534085 Eg5 Inhibitor: A Technical Guide on Core Function and Application
Abstract
This technical guide provides a comprehensive overview of the small molecule inhibitor EMD 534085, which targets the mitotic kinesin Eg5. Eg5 is a critical motor protein for the formation and maintenance of the bipolar mitotic spindle, making it an attractive target for anticancer therapies. EMD 534085 is a potent, selective, and reversible allosteric inhibitor of Eg5 that has demonstrated significant preclinical antitumor activity. This document details the mechanism of action of EMD 534085, presents quantitative data from in vitro and in vivo studies, outlines detailed experimental protocols for its evaluation, and summarizes its progression into early-phase clinical trials. The information is intended for researchers, scientists, and drug development professionals in the field of oncology and cell biology.
Introduction: The Role of Kinesin Eg5 in Mitosis
The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a member of the kinesin-5 family of microtubule-based motor proteins.[1][2] These proteins are essential for the proper segregation of chromosomes during mitosis.[1][3] Eg5 is a homotetrameric motor protein that moves towards the plus-end of microtubules.[3][4] Its primary function is to crosslink antiparallel microtubules within the mitotic spindle and generate an outward force that pushes the spindle poles apart.[5][6] This action is crucial for establishing and maintaining the bipolarity of the spindle, a prerequisite for accurate chromosome alignment and segregation.[1][5] Inhibition of Eg5 function prevents the separation of centrosomes, leading to the formation of a characteristic monopolar spindle, or "monoaster," which triggers the spindle assembly checkpoint, causing cell cycle arrest in mitosis and subsequent apoptotic cell death.[1][2][7] Because Eg5's activity is largely restricted to proliferating cells, it is considered a promising target for anticancer drugs with a potentially wider therapeutic window compared to traditional antimitotic agents that target tubulin.[7][8]
EMD 534085: A Potent and Selective Allosteric Eg5 Inhibitor
EMD 534085 is a potent, reversible, and highly selective small-molecule inhibitor of the Eg5 motor protein.[9] It belongs to the chemical class of hexahydro-2H-pyrano[3,2-c]quinolines.[10] Preclinical studies have demonstrated its significant antitumor activity, which led to its evaluation in a Phase I clinical trial.[9]
Mechanism of Action
EMD 534085 functions as an allosteric inhibitor, binding to a pocket on the Eg5 motor domain that is distinct from the ATP and microtubule binding sites.[11] This binding locks the motor protein in a state that cannot proceed through its mechanochemical cycle, thereby inhibiting its ATPase activity and motility along microtubules.[12] This mechanism is characteristic of many Eg5 inhibitors, including the well-studied compound monastrol.[7] The high selectivity of EMD 534085 for Eg5 over other kinesin motors minimizes off-target effects.[11]
Cellular Consequences of Eg5 Inhibition
By inhibiting Eg5, EMD 534085 prevents the separation of spindle poles during the early stages of mitosis. This results in proliferating cells arresting in mitosis with a distinctive monoastral spindle phenotype. Prolonged mitotic arrest induced by EMD 534085 leads to the activation of the apoptotic cascade, involving the activation of caspases-3, -7, -8, and -9, cleavage of PARP1, and degradation of anti-apoptotic proteins like Mcl1 and XIAP, ultimately resulting in cancer cell death.[11][13]
Quantitative Efficacy Data
The potency of EMD 534085 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of a compound in inhibiting a specific biological or biochemical function.[14]
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Enzymatic Assay | Mitotic Kinesin Eg5 | 8 nM | [11][13][15] |
| Cell Proliferation | HCT116 Colon Cancer | 30 nM |
Table 1: In Vitro Efficacy of EMD 534085. This table summarizes the reported IC50 values for EMD 534085 in both biochemical and cell-based assays, demonstrating its high potency at the nanomolar level.
Preclinical and Clinical Evaluation
In Vivo Antitumor Activity (Xenograft Models)
EMD 534085 has demonstrated significant antitumor activity in preclinical mouse xenograft models. In a COLO 205 colon cancer model, administration of EMD 534085 at doses of 15 and 30 mg/kg resulted in a significant reduction in tumor growth.[10] These studies establish a clear link between the in vitro potency of the compound and its efficacy in a living organism, providing the rationale for clinical development.
Phase I Clinical Trial
A first-in-human, open-label, Phase I dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and preliminary antitumor activity of EMD 534085.[9] The study enrolled patients with refractory solid tumors, Hodgkin's lymphoma, or non-Hodgkin's lymphoma.[9] The key findings from this trial are summarized below.
| Parameter | Finding | Reference |
| Patient Population | 44 patients with advanced solid tumors or lymphoma | [9] |
| Dosing Regimen | Intravenous administration every 3 weeks | [9] |
| Maximum Tolerated Dose (MTD) | 108 mg/m²/day | [9][15] |
| Dose-Limiting Toxicities (DLTs) | Grade 4 neutropenia, Grade 3 acute coronary syndrome | [9] |
| Common Adverse Events | Asthenia (50%), Neutropenia (32%) | [9] |
| Pharmacokinetics | Appeared to be linear | [9] |
| Target Engagement | Increased phospho-histone H3 in tumor biopsies | [9] |
| Antitumor Activity | No complete or partial responses; Stable disease in 23 patients (52%) | [9][15] |
| Conclusion | Well-tolerated but with limited single-agent activity | [9] |
Table 2: Summary of Phase I Clinical Trial of EMD 534085. The trial established a safety profile and MTD but did not show objective responses, suggesting limited efficacy as a monotherapy.[9][15]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Eg5 inhibitors like EMD 534085.
Protocol: In Vitro Eg5 ATPase Inhibition Assay
This assay measures the ability of a compound to inhibit the microtubule-activated ATPase activity of the Eg5 motor protein.[16][17]
-
Reagent Preparation :
-
Purify recombinant human Eg5 motor domain (e.g., Eg52-386).
-
Polymerize tubulin to form paclitaxel-stabilized microtubules.
-
Prepare assay buffer (e.g., 20 mM Pipes pH 6.8, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT).
-
Prepare an ATP-regenerating system (pyruvate kinase/lactate dehydrogenase) and a solution of NADH.
-
Prepare serial dilutions of EMD 534085 in DMSO.
-
-
Assay Procedure (96-well plate format) :
-
To each well, add assay buffer, microtubules (e.g., final concentration 2 µM), Eg5 protein (e.g., 300 nM), the ATP-regenerating system, NADH, and ATP (e.g., 1 mM).[17]
-
Add the test compound (EMD 534085) or DMSO (vehicle control) to the wells. Ensure the final DMSO concentration is constant across all wells (e.g., <2.5%).[17]
-
Incubate the plate at a constant temperature (e.g., 25°C).
-
Monitor the decrease in NADH absorbance at 340 nm over time using a plate reader. The rate of ATP hydrolysis is coupled to the oxidation of NADH.
-
-
Data Analysis :
-
Calculate the rate of ATP hydrolysis for each compound concentration.
-
Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol: Cell-Based Mitotic Arrest Assay (Immunofluorescence)
This assay visually confirms that the inhibitor induces mitotic arrest and the formation of monoastral spindles in cultured cancer cells.[16]
-
Cell Culture and Treatment :
-
Plate cancer cells (e.g., HeLa or HCT116) on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of EMD 534085 or DMSO (vehicle control) for a specified duration (e.g., 16-24 hours).
-
-
Immunofluorescence Staining :
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer (e.g., 3% BSA in PBS).
-
Incubate with a primary antibody against α-tubulin (to visualize microtubules).
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the DNA with DAPI or Hoechst.
-
Mount the coverslips onto microscope slides.
-
-
Microscopy and Analysis :
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of cells arrested in mitosis (characterized by condensed chromosomes) for each treatment condition.
-
Among the mitotic cells, score the percentage that displays a monoastral spindle phenotype.
-
Determine the IC50 for mitotic arrest by plotting the percentage of mitotic cells against the drug concentration.[16]
-
Protocol: Human Tumor Xenograft Model in Mice
This protocol outlines the general steps for evaluating the antitumor efficacy of EMD 534085 in an in vivo setting.[10]
-
Cell Implantation :
-
Harvest human cancer cells (e.g., COLO 205) from culture.
-
Subcutaneously inject a suspension of tumor cells into the flank of immunodeficient mice (e.g., nude mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment and Monitoring :
-
Randomize mice into treatment and control groups.
-
Administer EMD 534085 (e.g., 15-30 mg/kg via intraperitoneal or intravenous injection) or vehicle control according to a predetermined schedule.[10]
-
Measure tumor volume with calipers and monitor mouse body weight regularly.
-
Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint.
-
-
Data Analysis :
-
Plot the mean tumor volume for each group over time.
-
Calculate metrics of antitumor activity, such as tumor growth inhibition (TGI).
-
Assess toxicity by monitoring body weight changes and clinical signs.
-
Protocol: Phase I Dose-Escalation (3+3 Design)
This describes the clinical trial design used to determine the MTD of EMD 534085.[9]
-
Cohort Enrollment :
-
Enroll a cohort of 3 patients at an initial starting dose (e.g., 2 mg/m²/day).[9]
-
Administer the drug and monitor for dose-limiting toxicities (DLTs) during the first cycle of therapy.
-
-
Dose Escalation Logic :
-
If 0 of 3 patients experience a DLT : Escalate the dose for the next cohort of 3 patients (e.g., 100% increase).[9]
-
If 1 of 3 patients experiences a DLT : Expand the cohort to 6 patients at the same dose level.
-
If the DLT count remains 1 of 6, continue dose escalation (often at a lower increment, e.g., 25-50%).[9]
-
If ≥2 of 6 patients experience a DLT, the MTD has been exceeded. The MTD is defined as the dose level below this.
-
-
If ≥2 of 3 patients experience a DLT : The MTD has been exceeded. The MTD is defined as the dose level below this.
-
-
MTD Determination :
-
The MTD is the highest dose level at which fewer than 2 of 6 patients experience a DLT.[9] This dose is then recommended for Phase II studies.
-
Conclusion
EMD 534085 is a well-characterized, potent, and selective inhibitor of the mitotic kinesin Eg5. Its mechanism of action, leading to mitotic arrest and apoptosis in proliferating cells, established it as a promising anticancer agent. Comprehensive preclinical studies confirmed its in vitro potency and in vivo efficacy. However, a Phase I clinical trial, while demonstrating that the drug was well-tolerated, showed limited antitumor activity as a monotherapy.[9][15] This technical guide provides the core functional data and experimental frameworks relevant to the study of EMD 534085 and other Eg5 inhibitors, serving as a valuable resource for professionals in cancer drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The bipolar mitotic kinesin Eg5 moves on both microtubules that it crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic Analysis of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitotic Functions of Kinesin-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A phase I, dose-escalation study of the Eg5-inhibitor EMD 534085 in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abmole.com [abmole.com]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Second-Generation Antimitotics in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
EMD 534085: A Technical Overview of a Kinesin Spindle Protein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data for EMD 534085, a potent and selective inhibitor of the kinesin spindle protein Eg5 (also known as KIF11). This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.
Chemical Structure and Properties
EMD 534085 is a small molecule inhibitor belonging to the quinoline (B57606) class of compounds. Its detailed chemical information is summarized below.
| Property | Value |
| IUPAC Name | N-(2-(dimethylamino)ethyl)-N'-((4aS,5R,9aS)-5-(4-(trifluoromethyl)phenyl)-4a,5,9,9a-tetrahydro-3H-pyrano[3,2-c]quinolin-2-yl)methyl)urea |
| Molecular Formula | C25H31F3N4O2 |
| Molecular Weight | 476.54 g/mol |
| CAS Number | 858668-07-2 |
| SMILES | CN(C)CCNC(=O)NC[C@H]1CC[C@@]2([H])--INVALID-LINK--Nc4ccc(cc4[C@@]2([H])O1)C(F)(F)F |
| InChI Key | MARIUIDCPUZLKZ-FUKQBSRTSA-N |
2D Chemical Structure:
Mechanism of Action
EMD 534085 is a potent and selective allosteric inhibitor of the mitotic kinesin Eg5 (KIF11).[1] Eg5 is a plus-end directed motor protein that plays a crucial role in the formation and maintenance of the bipolar mitotic spindle during cell division. By binding to a specific allosteric pocket on Eg5, EMD 534085 locks the motor protein in a state that prevents its microtubule-stimulated ATPase activity. This inhibition disrupts the outward force required for centrosome separation, leading to the formation of a characteristic monopolar spindle. The cell cycle is arrested in mitosis, which ultimately triggers the intrinsic apoptotic pathway and subsequent cell death.
Signaling Pathway of EMD 534085-Induced Mitotic Arrest and Apoptosis
Caption: EMD 534085 inhibits Eg5, leading to mitotic arrest and apoptosis.
Quantitative Data
The following tables summarize key quantitative data for EMD 534085 from preclinical and clinical studies.
Table 1: In Vitro Activity
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (Eg5 Inhibition) | 8 nM | N/A | [Source] |
Table 2: Phase I Clinical Trial Results in Advanced Solid Tumors and Lymphoma
| Parameter | Value |
| Number of Patients | 44 |
| Dosing Schedule | Intravenous infusion every 3 weeks |
| Maximum Tolerated Dose (MTD) | 108 mg/m²/day |
| Most Common Adverse Events (Grade ≥3) | Neutropenia |
| Best Overall Response | Stable Disease (52% of patients) |
| Complete or Partial Responses | 0 |
Experimental Protocols
This section provides representative protocols for key in vitro and in vivo assays used to characterize Eg5 inhibitors like EMD 534085.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HL-60)
-
Complete cell culture medium
-
EMD 534085 stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of EMD 534085 in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of EMD 534085. Include vehicle-only (DMSO) controls.
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
EMD 534085
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with EMD 534085 at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the antitumor efficacy of EMD 534085 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line that forms tumors in mice
-
EMD 534085 formulation for injection
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer EMD 534085 or vehicle control to the mice according to the desired dosing schedule (e.g., intravenous injection every 3 days).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro evaluation of EMD 534085.
Conclusion
EMD 534085 is a potent and selective inhibitor of the mitotic kinesin Eg5 with demonstrated in vitro and in vivo activity against various cancer models. Its mechanism of action, which leads to mitotic arrest and apoptosis, makes it a compelling target for anticancer drug development. The data and protocols presented in this guide provide a solid foundation for further research and development of EMD 534085 and other Eg5 inhibitors. While the initial clinical trial did not show partial or complete responses, the high rate of stable disease suggests potential for this compound, possibly in combination with other therapeutic agents. Further investigation is warranted to fully elucidate its therapeutic potential.
References
EMD 534085: A Technical Overview of a Kinesin Spindle Protein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data for EMD 534085, a potent and selective inhibitor of the kinesin spindle protein Eg5 (also known as KIF11). This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.
Chemical Structure and Properties
EMD 534085 is a small molecule inhibitor belonging to the quinoline class of compounds. Its detailed chemical information is summarized below.
| Property | Value |
| IUPAC Name | N-(2-(dimethylamino)ethyl)-N'-((4aS,5R,9aS)-5-(4-(trifluoromethyl)phenyl)-4a,5,9,9a-tetrahydro-3H-pyrano[3,2-c]quinolin-2-yl)methyl)urea |
| Molecular Formula | C25H31F3N4O2 |
| Molecular Weight | 476.54 g/mol |
| CAS Number | 858668-07-2 |
| SMILES | CN(C)CCNC(=O)NC[C@H]1CC[C@@]2([H])--INVALID-LINK--Nc4ccc(cc4[C@@]2([H])O1)C(F)(F)F |
| InChI Key | MARIUIDCPUZLKZ-FUKQBSRTSA-N |
2D Chemical Structure:
Mechanism of Action
EMD 534085 is a potent and selective allosteric inhibitor of the mitotic kinesin Eg5 (KIF11).[1] Eg5 is a plus-end directed motor protein that plays a crucial role in the formation and maintenance of the bipolar mitotic spindle during cell division. By binding to a specific allosteric pocket on Eg5, EMD 534085 locks the motor protein in a state that prevents its microtubule-stimulated ATPase activity. This inhibition disrupts the outward force required for centrosome separation, leading to the formation of a characteristic monopolar spindle. The cell cycle is arrested in mitosis, which ultimately triggers the intrinsic apoptotic pathway and subsequent cell death.
Signaling Pathway of EMD 534085-Induced Mitotic Arrest and Apoptosis
Caption: EMD 534085 inhibits Eg5, leading to mitotic arrest and apoptosis.
Quantitative Data
The following tables summarize key quantitative data for EMD 534085 from preclinical and clinical studies.
Table 1: In Vitro Activity
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (Eg5 Inhibition) | 8 nM | N/A | [Source] |
Table 2: Phase I Clinical Trial Results in Advanced Solid Tumors and Lymphoma
| Parameter | Value |
| Number of Patients | 44 |
| Dosing Schedule | Intravenous infusion every 3 weeks |
| Maximum Tolerated Dose (MTD) | 108 mg/m²/day |
| Most Common Adverse Events (Grade ≥3) | Neutropenia |
| Best Overall Response | Stable Disease (52% of patients) |
| Complete or Partial Responses | 0 |
Experimental Protocols
This section provides representative protocols for key in vitro and in vivo assays used to characterize Eg5 inhibitors like EMD 534085.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HL-60)
-
Complete cell culture medium
-
EMD 534085 stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of EMD 534085 in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of EMD 534085. Include vehicle-only (DMSO) controls.
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
EMD 534085
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with EMD 534085 at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the antitumor efficacy of EMD 534085 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line that forms tumors in mice
-
EMD 534085 formulation for injection
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer EMD 534085 or vehicle control to the mice according to the desired dosing schedule (e.g., intravenous injection every 3 days).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro evaluation of EMD 534085.
Conclusion
EMD 534085 is a potent and selective inhibitor of the mitotic kinesin Eg5 with demonstrated in vitro and in vivo activity against various cancer models. Its mechanism of action, which leads to mitotic arrest and apoptosis, makes it a compelling target for anticancer drug development. The data and protocols presented in this guide provide a solid foundation for further research and development of EMD 534085 and other Eg5 inhibitors. While the initial clinical trial did not show partial or complete responses, the high rate of stable disease suggests potential for this compound, possibly in combination with other therapeutic agents. Further investigation is warranted to fully elucidate its therapeutic potential.
References
EMD 534085: An In-Depth Technical Guide on its Effects on the Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Abstract
EMD 534085 is a potent and reversible small molecule inhibitor of the kinesin spindle protein Eg5 (also known as KSP or KIF11), a critical motor protein for the formation of the bipolar mitotic spindle. Inhibition of Eg5 by EMD 534085 leads to a characteristic mitotic arrest, defined by the formation of monopolar spindles, ultimately triggering apoptotic cell death in cancer cells. This technical guide provides a comprehensive overview of the effects of EMD 534085 on the cell cycle, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented herein is intended to support further research and development of Eg5 inhibitors as potential anti-cancer therapeutics.
Introduction
The cell cycle is a fundamental process that governs the duplication and division of cells. Its dysregulation is a hallmark of cancer, making it a prime target for therapeutic intervention. Mitosis, the phase of the cell cycle where duplicated chromosomes are segregated into two daughter cells, is a particularly attractive target due to the rapid proliferation of cancer cells. Microtubule-targeting agents, such as taxanes and vinca (B1221190) alkaloids, have been mainstays in cancer chemotherapy for decades. However, their utility can be limited by toxicities and the development of resistance.
The kinesin spindle protein Eg5 represents a more specific mitotic target. Eg5 is a plus-end directed motor protein that is essential for the separation of centrosomes and the establishment of a bipolar spindle during prophase. Its expression is largely restricted to proliferating cells, suggesting that its inhibition may spare non-dividing cells, potentially leading to a better safety profile compared to traditional microtubule poisons. EMD 534085 has emerged as a potent inhibitor of Eg5, demonstrating significant preclinical anti-tumor activity.
Mechanism of Action: Induction of Mitotic Arrest
EMD 534085 functions by allosterically inhibiting the ATPase activity of Eg5. This inhibition prevents Eg5 from sliding antiparallel microtubules apart, a crucial step in centrosome separation. As a result, treated cells are unable to form a bipolar spindle and arrest in mitosis with a characteristic "mono-aster" or "monopolar spindle" phenotype, where duplicated but unseparated centrosomes are surrounded by a radial array of microtubules with condensed chromosomes at their periphery. This mitotic arrest activates the spindle assembly checkpoint (SAC), a surveillance mechanism that prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Prolonged activation of the SAC due to the persistent presence of monopolar spindles ultimately triggers the intrinsic pathway of apoptosis.
Quantitative Data on Cell Cycle Effects
The primary effect of EMD 534085 on the cell cycle is a profound arrest in the M phase. This is quantifiable through various cellular and molecular assays.
In Vitro Potency
| Compound | Target | Assay | IC50 | Cell Line | Reference |
| EMD 534085 | Eg5 Kinesin | Biochemical Assay | 8 nM | - | Vendor Data |
| EMD 534085 | Cell Proliferation | Proliferation Assay | 30 nM | HCT116 (Colon) | Vendor Data |
Cell Cycle Distribution in HL-60 Cells
Treatment of the human promyelocytic leukemia cell line, HL-60, with EMD 534085 leads to a time-dependent accumulation of cells in the 4N DNA content state (G2/M phase), followed by an increase in the sub-2N population, which is indicative of apoptotic cells with fragmented DNA.
| Treatment Time (hours) | % of Cells with 4N DNA Content (G2/M) | % of Cells with Sub-2N DNA Content (Apoptosis) |
| 0 | ~15% | <5% |
| 8 | ~30% | <10% |
| 16 | Decreasing | Increasing |
| 24 | Decreasing | Increasing |
| 32 | Near Baseline | Significantly Increased |
| 48 | Near Baseline | Majority of Population |
Data adapted from Tang et al., Cancer Letters, 2011.[1]
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: Human promyelocytic leukemia (HL-60) and human colon carcinoma (HCT116) cells are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 (for HL-60) or McCoy's 5A (for HCT116) medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: EMD 534085 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentration for experiments. A vehicle control (DMSO alone) should always be included.
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[1]
-
Cell Harvest: Collect cells by centrifugation. For adherent cells like HCT116, detach them using trypsin-EDTA first.
-
Fixation: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and then resuspend in ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. Cells in G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have an intermediate DNA content. Apoptotic cells will have a fractional DNA content (sub-G1 or sub-2N).
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect the levels of specific proteins involved in the apoptotic pathway.
-
Protein Extraction: After treatment with EMD 534085 for the desired time, harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax, phospho-histone H3).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
IC50 Determination by Cell Proliferation Assay
This assay measures the concentration of EMD 534085 that inhibits cell proliferation by 50%.
-
Cell Seeding: Seed cells (e.g., HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of EMD 534085 for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based reagent (e.g., CellTiter-Glo®).
-
MTT Assay: Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The formazan is then dissolved, and the absorbance is measured.
-
Luminescence Assay: This assay measures the amount of ATP, which is an indicator of metabolically active cells.
-
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of EMD 534085.
Caption: Experimental Workflow for Cell Cycle Analysis.
Caption: Experimental Workflow for Western Blotting.
Conclusion
EMD 534085 is a potent and specific inhibitor of the mitotic kinesin Eg5, which plays a crucial role in the establishment of the bipolar spindle. By inducing mitotic arrest characterized by monopolar spindles, EMD 534085 effectively triggers the apoptotic cascade in cancer cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of EMD 534085 and other Eg5 inhibitors. The targeted nature of this compound holds promise for a more favorable therapeutic window compared to conventional chemotherapeutics that indiscriminately affect all rapidly dividing cells. Further preclinical and clinical investigations are warranted to fully elucidate the clinical utility of this class of anti-mitotic agents.
References
EMD 534085: An In-Depth Technical Guide on its Effects on the Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Abstract
EMD 534085 is a potent and reversible small molecule inhibitor of the kinesin spindle protein Eg5 (also known as KSP or KIF11), a critical motor protein for the formation of the bipolar mitotic spindle. Inhibition of Eg5 by EMD 534085 leads to a characteristic mitotic arrest, defined by the formation of monopolar spindles, ultimately triggering apoptotic cell death in cancer cells. This technical guide provides a comprehensive overview of the effects of EMD 534085 on the cell cycle, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented herein is intended to support further research and development of Eg5 inhibitors as potential anti-cancer therapeutics.
Introduction
The cell cycle is a fundamental process that governs the duplication and division of cells. Its dysregulation is a hallmark of cancer, making it a prime target for therapeutic intervention. Mitosis, the phase of the cell cycle where duplicated chromosomes are segregated into two daughter cells, is a particularly attractive target due to the rapid proliferation of cancer cells. Microtubule-targeting agents, such as taxanes and vinca alkaloids, have been mainstays in cancer chemotherapy for decades. However, their utility can be limited by toxicities and the development of resistance.
The kinesin spindle protein Eg5 represents a more specific mitotic target. Eg5 is a plus-end directed motor protein that is essential for the separation of centrosomes and the establishment of a bipolar spindle during prophase. Its expression is largely restricted to proliferating cells, suggesting that its inhibition may spare non-dividing cells, potentially leading to a better safety profile compared to traditional microtubule poisons. EMD 534085 has emerged as a potent inhibitor of Eg5, demonstrating significant preclinical anti-tumor activity.
Mechanism of Action: Induction of Mitotic Arrest
EMD 534085 functions by allosterically inhibiting the ATPase activity of Eg5. This inhibition prevents Eg5 from sliding antiparallel microtubules apart, a crucial step in centrosome separation. As a result, treated cells are unable to form a bipolar spindle and arrest in mitosis with a characteristic "mono-aster" or "monopolar spindle" phenotype, where duplicated but unseparated centrosomes are surrounded by a radial array of microtubules with condensed chromosomes at their periphery. This mitotic arrest activates the spindle assembly checkpoint (SAC), a surveillance mechanism that prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Prolonged activation of the SAC due to the persistent presence of monopolar spindles ultimately triggers the intrinsic pathway of apoptosis.
Quantitative Data on Cell Cycle Effects
The primary effect of EMD 534085 on the cell cycle is a profound arrest in the M phase. This is quantifiable through various cellular and molecular assays.
In Vitro Potency
| Compound | Target | Assay | IC50 | Cell Line | Reference |
| EMD 534085 | Eg5 Kinesin | Biochemical Assay | 8 nM | - | Vendor Data |
| EMD 534085 | Cell Proliferation | Proliferation Assay | 30 nM | HCT116 (Colon) | Vendor Data |
Cell Cycle Distribution in HL-60 Cells
Treatment of the human promyelocytic leukemia cell line, HL-60, with EMD 534085 leads to a time-dependent accumulation of cells in the 4N DNA content state (G2/M phase), followed by an increase in the sub-2N population, which is indicative of apoptotic cells with fragmented DNA.
| Treatment Time (hours) | % of Cells with 4N DNA Content (G2/M) | % of Cells with Sub-2N DNA Content (Apoptosis) |
| 0 | ~15% | <5% |
| 8 | ~30% | <10% |
| 16 | Decreasing | Increasing |
| 24 | Decreasing | Increasing |
| 32 | Near Baseline | Significantly Increased |
| 48 | Near Baseline | Majority of Population |
Data adapted from Tang et al., Cancer Letters, 2011.[1]
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: Human promyelocytic leukemia (HL-60) and human colon carcinoma (HCT116) cells are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 (for HL-60) or McCoy's 5A (for HCT116) medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: EMD 534085 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentration for experiments. A vehicle control (DMSO alone) should always be included.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[1]
-
Cell Harvest: Collect cells by centrifugation. For adherent cells like HCT116, detach them using trypsin-EDTA first.
-
Fixation: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and then resuspend in ice-cold 70% ethanol while vortexing gently. Fix the cells for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. Cells in G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have an intermediate DNA content. Apoptotic cells will have a fractional DNA content (sub-G1 or sub-2N).
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect the levels of specific proteins involved in the apoptotic pathway.
-
Protein Extraction: After treatment with EMD 534085 for the desired time, harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax, phospho-histone H3).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
IC50 Determination by Cell Proliferation Assay
This assay measures the concentration of EMD 534085 that inhibits cell proliferation by 50%.
-
Cell Seeding: Seed cells (e.g., HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of EMD 534085 for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based reagent (e.g., CellTiter-Glo®).
-
MTT Assay: Viable cells with active metabolism convert MTT into a purple formazan product. The formazan is then dissolved, and the absorbance is measured.
-
Luminescence Assay: This assay measures the amount of ATP, which is an indicator of metabolically active cells.
-
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of EMD 534085.
Caption: Experimental Workflow for Cell Cycle Analysis.
Caption: Experimental Workflow for Western Blotting.
Conclusion
EMD 534085 is a potent and specific inhibitor of the mitotic kinesin Eg5, which plays a crucial role in the establishment of the bipolar spindle. By inducing mitotic arrest characterized by monopolar spindles, EMD 534085 effectively triggers the apoptotic cascade in cancer cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of EMD 534085 and other Eg5 inhibitors. The targeted nature of this compound holds promise for a more favorable therapeutic window compared to conventional chemotherapeutics that indiscriminately affect all rapidly dividing cells. Further preclinical and clinical investigations are warranted to fully elucidate the clinical utility of this class of anti-mitotic agents.
References
EMD 534085 and Apoptosis Induction: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
EMD 534085 is a potent and reversible inhibitor of Kinesin-5 (Eg5), a motor protein essential for the formation of a bipolar mitotic spindle. Inhibition of Eg5 by EMD 534085 leads to mitotic arrest, a state where cells are halted in the process of division. This prolonged arrest ultimately triggers programmed cell death, or apoptosis, primarily through the intrinsic mitochondrial pathway. This technical guide provides an in-depth overview of the mechanism of action of EMD 534085, focusing on the signaling pathways involved in apoptosis induction. It also includes a summary of clinical trial data and detailed experimental protocols for studying the effects of this compound.
Introduction: Kinesin-5 Inhibition as a Therapeutic Strategy
Cancer is characterized by uncontrolled cell proliferation. A key target for anticancer therapies is the process of mitosis, the complex series of events that leads to cell division. Kinesin-5, also known as Eg5, is a crucial motor protein that facilitates the separation of centrosomes and the formation of the bipolar spindle, a structure essential for the proper segregation of chromosomes into daughter cells. Inhibition of Eg5 disrupts spindle formation, causing cells to arrest in mitosis. This mitotic arrest can have several fates, including cell death through apoptosis, making Eg5 an attractive target for cancer drug development. EMD 534085 is one such small molecule inhibitor that has been investigated for its antitumor activities.
Mechanism of Action: From Mitotic Arrest to Apoptosis
The primary mechanism of action of EMD 534085 is the induction of mitotic arrest by inhibiting the ATPase activity of Eg5. This leads to the formation of monoastral spindles, where duplicated but unseparated centrosomes are surrounded by a radial array of microtubules. Cells arrested in this state cannot progress through mitosis and eventually undergo apoptosis.
The induction of apoptosis by EMD 534085 is a complex process that primarily involves the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by intracellular signals of cellular stress, such as the prolonged mitotic arrest induced by EMD 534085.
Signaling Pathways in EMD 534085-Induced Apoptosis
The apoptotic signaling cascade initiated by EMD 534085 converges on the mitochondria, which play a central role in orchestrating the cell death program.
The Intrinsic Mitochondrial Pathway
The core of EMD 534085-induced apoptosis lies in the activation of the intrinsic mitochondrial pathway. A key initiating event is the loss of mitochondrial membrane potential (ΔΨm). This depolarization of the mitochondrial membrane is followed by mitochondrial outer membrane permeabilization (MOMP), a critical point of no return in the apoptotic process.
MOMP is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members like Bax and Bak, and anti-apoptotic members like Bcl-2 and Mcl-1. In response to EMD 534085-induced mitotic arrest, the balance shifts in favor of the pro-apoptotic proteins. Bax, a key mediator in this process, translocates from the cytosol to the mitochondrial outer membrane where it oligomerizes and forms pores, leading to MOMP.[1] The anti-apoptotic protein Bcl-2 can inhibit this translocation of Bax.[1]
Caspase Activation
Following MOMP, several pro-apoptotic factors are released from the mitochondrial intermembrane space into the cytoplasm. The most notable of these is cytochrome c. In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome. The apoptosome then activates caspase-9, an initiator caspase.
Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. A key substrate of effector caspases is Poly (ADP-ribose) polymerase (PARP), and the cleavage of PARP is a widely used marker of apoptosis.
The signaling pathway is visualized in the following diagram:
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of EMD 534085.
Table 1: Preclinical Activity of EMD 534085
| Cell Line | Assay | Parameter | Value | Reference |
| HL60 | Apoptosis Induction | Time to massive Parp1 cleavage | ~12 hours | [2] |
| HL60 | Mitotic Arrest | Time to onset | ~4 hours | [2] |
Table 2: Phase 1 Clinical Trial Data for EMD 534085 in Patients with Advanced Solid Tumors or Lymphoma
| Parameter | Value |
| Number of Patients | 44 |
| Starting Dose | 2 mg/m²/day |
| Maximum Tolerated Dose (MTD) | 108 mg/m²/day |
| Most Common Treatment-Related Adverse Events | Asthenia (50%), Neutropenia (32%) |
| Dose-Limiting Toxicities (DLTs) | Grade 4 neutropenia, Grade 3 acute coronary syndrome |
| Best Response | Stable Disease in 23 patients (52%) |
| Median Treatment Duration | 43 days (range, 21-337) |
| Data from a phase I, dose-escalation study.[3] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study EMD 534085-induced apoptosis.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines, such as the HL60 promyelocytic leukemia cell line, are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
EMD 534085 Treatment: EMD 534085 is typically dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentration for treating the cells.
Assessment of Apoptosis
A common workflow for assessing apoptosis is depicted below:
5.2.1. Flow Cytometry for Annexin V and Propidium (B1200493) Iodide Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Harvest cells by centrifugation and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
5.2.2. Western Blotting for Apoptosis Markers
This technique is used to detect the cleavage of key apoptotic proteins.
-
Protein Extraction: Lyse cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for cleaved caspase-3, cleaved PARP, or other proteins of interest.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
5.2.3. Immunofluorescence Microscopy for Cytochrome c Release
This method visualizes the subcellular localization of cytochrome c.
-
Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunostaining: Incubate cells with a primary antibody against cytochrome c, followed by a fluorescently labeled secondary antibody.
-
Counterstaining: Stain the nucleus with a DNA dye such as DAPI.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. In healthy cells, cytochrome c will show a punctate mitochondrial staining pattern, while in apoptotic cells, it will be diffusely distributed throughout the cytoplasm.
Conclusion
EMD 534085 is a Kinesin-5 inhibitor that effectively induces mitotic arrest and subsequent apoptosis in cancer cells, primarily through the intrinsic mitochondrial pathway. While it has shown a tolerable safety profile in early clinical trials, its single-agent antitumor activity appears to be limited.[3] Further research is warranted to explore its potential in combination therapies and to identify predictive biomarkers to select patient populations most likely to respond. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals investigating EMD 534085 and other antimitotic agents.
References
- 1. Bcl-2 inhibits Bax translocation from cytosol to mitochondria during drug-induced apoptosis of human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
EMD 534085 and Apoptosis Induction: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
EMD 534085 is a potent and reversible inhibitor of Kinesin-5 (Eg5), a motor protein essential for the formation of a bipolar mitotic spindle. Inhibition of Eg5 by EMD 534085 leads to mitotic arrest, a state where cells are halted in the process of division. This prolonged arrest ultimately triggers programmed cell death, or apoptosis, primarily through the intrinsic mitochondrial pathway. This technical guide provides an in-depth overview of the mechanism of action of EMD 534085, focusing on the signaling pathways involved in apoptosis induction. It also includes a summary of clinical trial data and detailed experimental protocols for studying the effects of this compound.
Introduction: Kinesin-5 Inhibition as a Therapeutic Strategy
Cancer is characterized by uncontrolled cell proliferation. A key target for anticancer therapies is the process of mitosis, the complex series of events that leads to cell division. Kinesin-5, also known as Eg5, is a crucial motor protein that facilitates the separation of centrosomes and the formation of the bipolar spindle, a structure essential for the proper segregation of chromosomes into daughter cells. Inhibition of Eg5 disrupts spindle formation, causing cells to arrest in mitosis. This mitotic arrest can have several fates, including cell death through apoptosis, making Eg5 an attractive target for cancer drug development. EMD 534085 is one such small molecule inhibitor that has been investigated for its antitumor activities.
Mechanism of Action: From Mitotic Arrest to Apoptosis
The primary mechanism of action of EMD 534085 is the induction of mitotic arrest by inhibiting the ATPase activity of Eg5. This leads to the formation of monoastral spindles, where duplicated but unseparated centrosomes are surrounded by a radial array of microtubules. Cells arrested in this state cannot progress through mitosis and eventually undergo apoptosis.
The induction of apoptosis by EMD 534085 is a complex process that primarily involves the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by intracellular signals of cellular stress, such as the prolonged mitotic arrest induced by EMD 534085.
Signaling Pathways in EMD 534085-Induced Apoptosis
The apoptotic signaling cascade initiated by EMD 534085 converges on the mitochondria, which play a central role in orchestrating the cell death program.
The Intrinsic Mitochondrial Pathway
The core of EMD 534085-induced apoptosis lies in the activation of the intrinsic mitochondrial pathway. A key initiating event is the loss of mitochondrial membrane potential (ΔΨm). This depolarization of the mitochondrial membrane is followed by mitochondrial outer membrane permeabilization (MOMP), a critical point of no return in the apoptotic process.
MOMP is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members like Bax and Bak, and anti-apoptotic members like Bcl-2 and Mcl-1. In response to EMD 534085-induced mitotic arrest, the balance shifts in favor of the pro-apoptotic proteins. Bax, a key mediator in this process, translocates from the cytosol to the mitochondrial outer membrane where it oligomerizes and forms pores, leading to MOMP.[1] The anti-apoptotic protein Bcl-2 can inhibit this translocation of Bax.[1]
Caspase Activation
Following MOMP, several pro-apoptotic factors are released from the mitochondrial intermembrane space into the cytoplasm. The most notable of these is cytochrome c. In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome. The apoptosome then activates caspase-9, an initiator caspase.
Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. A key substrate of effector caspases is Poly (ADP-ribose) polymerase (PARP), and the cleavage of PARP is a widely used marker of apoptosis.
The signaling pathway is visualized in the following diagram:
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of EMD 534085.
Table 1: Preclinical Activity of EMD 534085
| Cell Line | Assay | Parameter | Value | Reference |
| HL60 | Apoptosis Induction | Time to massive Parp1 cleavage | ~12 hours | [2] |
| HL60 | Mitotic Arrest | Time to onset | ~4 hours | [2] |
Table 2: Phase 1 Clinical Trial Data for EMD 534085 in Patients with Advanced Solid Tumors or Lymphoma
| Parameter | Value |
| Number of Patients | 44 |
| Starting Dose | 2 mg/m²/day |
| Maximum Tolerated Dose (MTD) | 108 mg/m²/day |
| Most Common Treatment-Related Adverse Events | Asthenia (50%), Neutropenia (32%) |
| Dose-Limiting Toxicities (DLTs) | Grade 4 neutropenia, Grade 3 acute coronary syndrome |
| Best Response | Stable Disease in 23 patients (52%) |
| Median Treatment Duration | 43 days (range, 21-337) |
| Data from a phase I, dose-escalation study.[3] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study EMD 534085-induced apoptosis.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines, such as the HL60 promyelocytic leukemia cell line, are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
EMD 534085 Treatment: EMD 534085 is typically dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentration for treating the cells.
Assessment of Apoptosis
A common workflow for assessing apoptosis is depicted below:
5.2.1. Flow Cytometry for Annexin V and Propidium Iodide Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Harvest cells by centrifugation and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
5.2.2. Western Blotting for Apoptosis Markers
This technique is used to detect the cleavage of key apoptotic proteins.
-
Protein Extraction: Lyse cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for cleaved caspase-3, cleaved PARP, or other proteins of interest.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
5.2.3. Immunofluorescence Microscopy for Cytochrome c Release
This method visualizes the subcellular localization of cytochrome c.
-
Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunostaining: Incubate cells with a primary antibody against cytochrome c, followed by a fluorescently labeled secondary antibody.
-
Counterstaining: Stain the nucleus with a DNA dye such as DAPI.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. In healthy cells, cytochrome c will show a punctate mitochondrial staining pattern, while in apoptotic cells, it will be diffusely distributed throughout the cytoplasm.
Conclusion
EMD 534085 is a Kinesin-5 inhibitor that effectively induces mitotic arrest and subsequent apoptosis in cancer cells, primarily through the intrinsic mitochondrial pathway. While it has shown a tolerable safety profile in early clinical trials, its single-agent antitumor activity appears to be limited.[3] Further research is warranted to explore its potential in combination therapies and to identify predictive biomarkers to select patient populations most likely to respond. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals investigating EMD 534085 and other antimitotic agents.
References
- 1. Bcl-2 inhibits Bax translocation from cytosol to mitochondria during drug-induced apoptosis of human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
EMD 534085: An In-Depth Technical Guide on In Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EMD 534085 is a potent and selective inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP), a crucial motor protein for the formation of the bipolar mitotic spindle. By allosterically binding to Eg5, EMD 534085 induces mitotic arrest, leading to the formation of characteristic monopolar spindles and subsequent activation of the apoptotic cascade in cancer cells. This document provides a comprehensive overview of the in vitro activity of EMD 534085, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and associated experimental workflows.
Core Mechanism of Action: Eg5 Inhibition
EMD 534085 targets the motor protein Eg5, which is essential for separating duplicated centrosomes during the early stages of mitosis. Inhibition of Eg5's ATPase activity prevents the outward pushing force required for spindle pole separation, resulting in cell cycle arrest at mitosis with a distinct monoastral spindle phenotype. This prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis).
Caption: Mechanism of Action of EMD 534085.
Quantitative In Vitro Activity
The in vitro potency of EMD 534085 has been quantified through various biochemical and cell-based assays.
| Assay Type | Target/Cell Line | Parameter | Value | Reference(s) |
| Biochemical Assay | Kinesin-5 (Eg5) | IC50 | 8 nM | [1][2] |
| Cell Proliferation Assay | HCT116 | IC50 | 30 nM | [2] |
| Mitotic Arrest | HL60 | Effective Conc. | 500 nM | [3] |
Note: IC50 values can vary depending on the specific experimental conditions.
Detailed Experimental Protocols
Biochemical Eg5 ATPase Activity Assay
This assay quantifies the inhibition of Eg5's ATP hydrolysis activity by EMD 534085.
Principle: The ATPase activity of Eg5 is coupled to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm. Alternatively, ADP production can be measured using commercially available kits.
Materials:
-
Purified human Eg5 motor domain
-
Microtubules (taxol-stabilized)
-
ATP
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay Buffer (e.g., 25 mM ACES pH 6.9, 2 mM Mg-acetate, 2 mM EGTA, 0.1 mM EDTA, 1 mM DTT)
-
EMD 534085 stock solution in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.
-
Add EMD 534085 at various concentrations to the wells of the microplate.
-
Add the Eg5 enzyme and microtubules to the wells.
-
Initiate the reaction by adding ATP.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
Caption: Workflow for Eg5 ATPase Inhibition Assay.
Cell-Based Proliferation/Cytotoxicity Assay
This assay determines the concentration of EMD 534085 that inhibits the growth of cancer cell lines by 50% (IC50).
Principle: The metabolic activity of viable cells is used as a measure of cell number. Common methods include MTT, MTS, or CellTiter-Glo assays.
Materials:
-
Cancer cell lines (e.g., HCT116, HL60)
-
Complete cell culture medium
-
EMD 534085 stock solution in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of EMD 534085 for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to untreated control cells and plot cell viability against the logarithm of the inhibitor concentration to calculate the IC50.
Caption: Workflow for Cell Proliferation Assay.
Immunofluorescence-Based Mitotic Arrest Assay
This assay visualizes the effect of EMD 534085 on the mitotic spindle.
Principle: Cells are treated with the compound, fixed, and stained for microtubules (α-tubulin) and DNA to observe the formation of monopolar spindles.
Materials:
-
Adherent cancer cell line (e.g., HeLa, MCF7)
-
Cell culture-treated coverslips
-
EMD 534085
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DNA stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips.
-
Treat with EMD 534085 for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with primary and then secondary antibodies.
-
Counterstain the DNA with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and quantify the percentage of cells with monopolar spindles using a fluorescence microscope.
Downstream Signaling: Induction of Apoptosis
Prolonged mitotic arrest induced by EMD 534085 activates the intrinsic apoptotic pathway. In HL60 cells, this is characterized by the activation of caspases-8, -9, -3, and -7, cleavage of PARP1, and degradation of anti-apoptotic proteins like Mcl-1 and XIAP.[2]
Caption: Apoptosis Pathway Induced by EMD 534085.
Selectivity Profile
EMD 534085 demonstrates high selectivity for Eg5. In vitro studies have shown that it does not inhibit other kinesin motor proteins, including BimC, CENP-E, Chromokinesin, KHC, KIF3C, KIFC3, MKLP-1, and MCAK, at concentrations up to 10 µM.[2] This selectivity is a key advantage, as it minimizes off-target effects that can be associated with less specific antimitotic agents.
Conclusion
EMD 534085 is a potent and selective inhibitor of the mitotic kinesin Eg5 with well-defined in vitro activity. Its mechanism of action, involving the induction of mitotic arrest and subsequent apoptosis, makes it a valuable tool for cancer research and a potential therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of this and similar Eg5 inhibitors.
References
- 1. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
EMD 534085: An In-Depth Technical Guide on In Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EMD 534085 is a potent and selective inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP), a crucial motor protein for the formation of the bipolar mitotic spindle. By allosterically binding to Eg5, EMD 534085 induces mitotic arrest, leading to the formation of characteristic monopolar spindles and subsequent activation of the apoptotic cascade in cancer cells. This document provides a comprehensive overview of the in vitro activity of EMD 534085, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and associated experimental workflows.
Core Mechanism of Action: Eg5 Inhibition
EMD 534085 targets the motor protein Eg5, which is essential for separating duplicated centrosomes during the early stages of mitosis. Inhibition of Eg5's ATPase activity prevents the outward pushing force required for spindle pole separation, resulting in cell cycle arrest at mitosis with a distinct monoastral spindle phenotype. This prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis).
Caption: Mechanism of Action of EMD 534085.
Quantitative In Vitro Activity
The in vitro potency of EMD 534085 has been quantified through various biochemical and cell-based assays.
| Assay Type | Target/Cell Line | Parameter | Value | Reference(s) |
| Biochemical Assay | Kinesin-5 (Eg5) | IC50 | 8 nM | [1][2] |
| Cell Proliferation Assay | HCT116 | IC50 | 30 nM | [2] |
| Mitotic Arrest | HL60 | Effective Conc. | 500 nM | [3] |
Note: IC50 values can vary depending on the specific experimental conditions.
Detailed Experimental Protocols
Biochemical Eg5 ATPase Activity Assay
This assay quantifies the inhibition of Eg5's ATP hydrolysis activity by EMD 534085.
Principle: The ATPase activity of Eg5 is coupled to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm. Alternatively, ADP production can be measured using commercially available kits.
Materials:
-
Purified human Eg5 motor domain
-
Microtubules (taxol-stabilized)
-
ATP
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay Buffer (e.g., 25 mM ACES pH 6.9, 2 mM Mg-acetate, 2 mM EGTA, 0.1 mM EDTA, 1 mM DTT)
-
EMD 534085 stock solution in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.
-
Add EMD 534085 at various concentrations to the wells of the microplate.
-
Add the Eg5 enzyme and microtubules to the wells.
-
Initiate the reaction by adding ATP.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
Caption: Workflow for Eg5 ATPase Inhibition Assay.
Cell-Based Proliferation/Cytotoxicity Assay
This assay determines the concentration of EMD 534085 that inhibits the growth of cancer cell lines by 50% (IC50).
Principle: The metabolic activity of viable cells is used as a measure of cell number. Common methods include MTT, MTS, or CellTiter-Glo assays.
Materials:
-
Cancer cell lines (e.g., HCT116, HL60)
-
Complete cell culture medium
-
EMD 534085 stock solution in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of EMD 534085 for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to untreated control cells and plot cell viability against the logarithm of the inhibitor concentration to calculate the IC50.
Caption: Workflow for Cell Proliferation Assay.
Immunofluorescence-Based Mitotic Arrest Assay
This assay visualizes the effect of EMD 534085 on the mitotic spindle.
Principle: Cells are treated with the compound, fixed, and stained for microtubules (α-tubulin) and DNA to observe the formation of monopolar spindles.
Materials:
-
Adherent cancer cell line (e.g., HeLa, MCF7)
-
Cell culture-treated coverslips
-
EMD 534085
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DNA stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips.
-
Treat with EMD 534085 for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with primary and then secondary antibodies.
-
Counterstain the DNA with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and quantify the percentage of cells with monopolar spindles using a fluorescence microscope.
Downstream Signaling: Induction of Apoptosis
Prolonged mitotic arrest induced by EMD 534085 activates the intrinsic apoptotic pathway. In HL60 cells, this is characterized by the activation of caspases-8, -9, -3, and -7, cleavage of PARP1, and degradation of anti-apoptotic proteins like Mcl-1 and XIAP.[2]
Caption: Apoptosis Pathway Induced by EMD 534085.
Selectivity Profile
EMD 534085 demonstrates high selectivity for Eg5. In vitro studies have shown that it does not inhibit other kinesin motor proteins, including BimC, CENP-E, Chromokinesin, KHC, KIF3C, KIFC3, MKLP-1, and MCAK, at concentrations up to 10 µM.[2] This selectivity is a key advantage, as it minimizes off-target effects that can be associated with less specific antimitotic agents.
Conclusion
EMD 534085 is a potent and selective inhibitor of the mitotic kinesin Eg5 with well-defined in vitro activity. Its mechanism of action, involving the induction of mitotic arrest and subsequent apoptosis, makes it a valuable tool for cancer research and a potential therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of this and similar Eg5 inhibitors.
References
- 1. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Methodological & Application
EMD 534085: Application Notes and Protocols for Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD 534085 is a potent and reversible small molecule inhibitor of the kinesin spindle protein (KSP) Eg5. Eg5 is a crucial motor protein involved in the formation and maintenance of the bipolar mitotic spindle, a key structure for proper chromosome segregation during cell division. Inhibition of Eg5 leads to the formation of characteristic monopolar spindles, triggering the spindle assembly checkpoint and inducing mitotic arrest, which can ultimately lead to apoptotic cell death in proliferating cancer cells. These application notes provide an overview of the mechanism of action of EMD 534085 and detailed protocols for its investigation in an oncology research setting.
Mechanism of Action
EMD 534085 allosterically inhibits the ATPase activity of Eg5. This inhibition prevents Eg5 from sliding microtubules apart, a critical step in the separation of centrosomes and the establishment of a bipolar spindle during prophase. Consequently, cells treated with EMD 534085 are unable to progress through mitosis and arrest in a prometaphase-like state with a distinct "monoastral" or "monopolar" spindle phenotype, where a single aster of microtubules is surrounded by a rosette of chromosomes. This prolonged mitotic arrest activates downstream apoptotic pathways, leading to cancer cell death.
Figure 1: Signaling pathway of EMD 534085 action.
Quantitative Data Summary
The following tables summarize key quantitative data for EMD 534085 from preclinical and clinical studies.
| Parameter | Value | Reference |
| Target | Eg5 (KSP) | [1] |
| In Vitro IC50 (Eg5 ATPase Assay) | 8 nM | |
| Table 1: In Vitro Activity of EMD 534085 |
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 108 mg/m²/day (intravenously every 3 weeks) | [1] |
| Dose-Limiting Toxicities (DLTs) | Grade 4 neutropenia, Grade 3 acute coronary syndrome | [1] |
| Common Adverse Events | Asthenia (50%), Neutropenia (32%) | [1] |
| Best Clinical Response | Stable Disease (52% of patients) | [1] |
| Table 2: Phase I Clinical Trial Data for EMD 534085 in Advanced Solid Tumors and Lymphoma |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro effects of EMD 534085 on cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of EMD 534085 on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
EMD 534085 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of EMD 534085 in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the EMD 534085 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Figure 2: MTT assay workflow.
Western Blot for Phospho-Histone H3 (Ser10)
This protocol is to detect the increase in the mitotic marker phospho-histone H3 (Ser10) following EMD 534085 treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
EMD 534085
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-histone H3 (Ser10), Rabbit anti-total histone H3, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of EMD 534085 for 16-24 hours.
-
Harvest cells and lyse in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
Immunofluorescence for Mitotic Spindle Analysis
This protocol is to visualize the formation of monopolar spindles induced by EMD 534085.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
EMD 534085
-
Glass coverslips in 12-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody: Mouse anti-α-tubulin
-
Alexa Fluor-conjugated secondary antibody (anti-mouse)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in 12-well plates and allow them to adhere overnight.
-
Treat cells with EMD 534085 for 16-24 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 30 minutes.
-
Incubate with anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1 hour in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on glass slides using mounting medium.
-
Visualize the cells under a fluorescence microscope.
Figure 3: Immunofluorescence workflow.
Cell Cycle Analysis by Flow Cytometry
This protocol is to quantify the G2/M arrest induced by EMD 534085.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
EMD 534085
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with EMD 534085 for 24 hours.
-
Harvest cells (including floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Quantify the percentage of cells in the G2/M phase of the cell cycle.
Expected Results and Interpretation
-
Cell Viability: EMD 534085 is expected to decrease cell viability in a dose-dependent manner. The IC₅₀ value will provide a quantitative measure of its potency in the tested cell line.
-
Western Blot: An increase in the level of phospho-histone H3 (Ser10) is indicative of an increased mitotic population, confirming that EMD 534085 induces mitotic arrest.
-
Immunofluorescence: Treatment with EMD 534085 should result in a significant increase in the percentage of cells with monopolar spindles compared to control cells, which will exhibit normal bipolar spindles.
-
Cell Cycle Analysis: Flow cytometry analysis will show an accumulation of cells in the G2/M phase of the cell cycle, providing quantitative evidence of mitotic arrest.
These protocols provide a foundational framework for investigating the in vitro anti-cancer properties of EMD 534085. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
EMD 534085: Application Notes and Protocols for Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD 534085 is a potent and reversible small molecule inhibitor of the kinesin spindle protein (KSP) Eg5. Eg5 is a crucial motor protein involved in the formation and maintenance of the bipolar mitotic spindle, a key structure for proper chromosome segregation during cell division. Inhibition of Eg5 leads to the formation of characteristic monopolar spindles, triggering the spindle assembly checkpoint and inducing mitotic arrest, which can ultimately lead to apoptotic cell death in proliferating cancer cells. These application notes provide an overview of the mechanism of action of EMD 534085 and detailed protocols for its investigation in an oncology research setting.
Mechanism of Action
EMD 534085 allosterically inhibits the ATPase activity of Eg5. This inhibition prevents Eg5 from sliding microtubules apart, a critical step in the separation of centrosomes and the establishment of a bipolar spindle during prophase. Consequently, cells treated with EMD 534085 are unable to progress through mitosis and arrest in a prometaphase-like state with a distinct "monoastral" or "monopolar" spindle phenotype, where a single aster of microtubules is surrounded by a rosette of chromosomes. This prolonged mitotic arrest activates downstream apoptotic pathways, leading to cancer cell death.
Figure 1: Signaling pathway of EMD 534085 action.
Quantitative Data Summary
The following tables summarize key quantitative data for EMD 534085 from preclinical and clinical studies.
| Parameter | Value | Reference |
| Target | Eg5 (KSP) | [1] |
| In Vitro IC50 (Eg5 ATPase Assay) | 8 nM | |
| Table 1: In Vitro Activity of EMD 534085 |
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 108 mg/m²/day (intravenously every 3 weeks) | [1] |
| Dose-Limiting Toxicities (DLTs) | Grade 4 neutropenia, Grade 3 acute coronary syndrome | [1] |
| Common Adverse Events | Asthenia (50%), Neutropenia (32%) | [1] |
| Best Clinical Response | Stable Disease (52% of patients) | [1] |
| Table 2: Phase I Clinical Trial Data for EMD 534085 in Advanced Solid Tumors and Lymphoma |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro effects of EMD 534085 on cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of EMD 534085 on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
EMD 534085 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of EMD 534085 in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the EMD 534085 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Figure 2: MTT assay workflow.
Western Blot for Phospho-Histone H3 (Ser10)
This protocol is to detect the increase in the mitotic marker phospho-histone H3 (Ser10) following EMD 534085 treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
EMD 534085
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-histone H3 (Ser10), Rabbit anti-total histone H3, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of EMD 534085 for 16-24 hours.
-
Harvest cells and lyse in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
Immunofluorescence for Mitotic Spindle Analysis
This protocol is to visualize the formation of monopolar spindles induced by EMD 534085.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
EMD 534085
-
Glass coverslips in 12-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody: Mouse anti-α-tubulin
-
Alexa Fluor-conjugated secondary antibody (anti-mouse)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in 12-well plates and allow them to adhere overnight.
-
Treat cells with EMD 534085 for 16-24 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 30 minutes.
-
Incubate with anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1 hour in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on glass slides using mounting medium.
-
Visualize the cells under a fluorescence microscope.
Figure 3: Immunofluorescence workflow.
Cell Cycle Analysis by Flow Cytometry
This protocol is to quantify the G2/M arrest induced by EMD 534085.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
EMD 534085
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with EMD 534085 for 24 hours.
-
Harvest cells (including floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Quantify the percentage of cells in the G2/M phase of the cell cycle.
Expected Results and Interpretation
-
Cell Viability: EMD 534085 is expected to decrease cell viability in a dose-dependent manner. The IC₅₀ value will provide a quantitative measure of its potency in the tested cell line.
-
Western Blot: An increase in the level of phospho-histone H3 (Ser10) is indicative of an increased mitotic population, confirming that EMD 534085 induces mitotic arrest.
-
Immunofluorescence: Treatment with EMD 534085 should result in a significant increase in the percentage of cells with monopolar spindles compared to control cells, which will exhibit normal bipolar spindles.
-
Cell Cycle Analysis: Flow cytometry analysis will show an accumulation of cells in the G2/M phase of the cell cycle, providing quantitative evidence of mitotic arrest.
These protocols provide a foundational framework for investigating the in vitro anti-cancer properties of EMD 534085. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols for EMD 534085 in HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mitotic kinesin Eg5 inhibitor, EMD 534085, and a comprehensive protocol for determining its half-maximal inhibitory concentration (IC50) in the human colorectal carcinoma cell line, HCT116.
Introduction
EMD 534085 is a potent and reversible inhibitor of the kinesin spindle protein Eg5 (also known as KIF11), a crucial motor protein for the formation of a bipolar mitotic spindle during cell division.[1][2] Inhibition of Eg5 leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptotic cell death in proliferating cancer cells.[3][4] This mechanism makes Eg5 an attractive target for anticancer drug development. The HCT116 cell line, derived from a human colorectal carcinoma, is a widely used model in cancer research and is a suitable model for studying the effects of Eg5 inhibitors.
Mechanism of Action
EMD 534085 functions by specifically targeting the motor domain of Eg5, inhibiting its ATPase activity.[5] Eg5 is a plus-end-directed microtubule motor protein that slides anti-parallel microtubules apart, a critical step for the separation of centrosomes and the establishment of a bipolar spindle during prophase.[6][7] By inhibiting Eg5, EMD 534085 prevents centrosome separation, leading to the formation of a "mono-aster" spindle where chromosomes are arranged in a rosette around a single spindle pole.[3] This aberrant spindle structure activates the spindle assembly checkpoint (SAC), arresting the cell in mitosis.[8] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[1][4]
Data Presentation
| Compound | Target/Mechanism | IC50 in HCT116 Cells | Reference |
| EMD 534085 | Eg5 Inhibitor | User-determined value | - |
| K858 | Eg5 Inhibitor | ~1.3 µM (ATPase activity) | [9] |
| AZ138 | Eg5 Inhibitor | 1 µM (used concentration) | [10] |
| 5-Fluorouracil | Thymidylate Synthase Inhibitor | Not specified | |
| Oxaliplatin | DNA Cross-linking Agent | Not specified |
Experimental Protocols
Determination of IC50 of EMD 534085 in HCT116 Cells using MTT Assay
This protocol outlines the steps to determine the concentration of EMD 534085 that inhibits the growth of HCT116 cells by 50% using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]
Materials:
-
HCT116 cells (e.g., ATCC CCL-247)
-
McCoy's 5a Medium Modified (or other appropriate culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
EMD 534085
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture HCT116 cells in McCoy's 5a medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Harvest HCT116 cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of EMD 534085 in sterile DMSO.
-
Prepare a series of dilutions of EMD 534085 in culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.01, 0.1, 1, 10, 100 µM) to determine the approximate IC50, followed by a narrower range for a more precise measurement.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48 to 72 hours. The incubation time should be optimized based on the cell doubling time and the expected onset of the compound's effect.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[12]
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Visualizations
Caption: Signaling pathway of EMD 534085-induced mitotic arrest.
Caption: Experimental workflow for IC50 determination.
References
- 1. Rapid induction of apoptosis during Kinesin-5 inhibitor-induced mitotic arrest in HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I, dose-escalation study of the Eg5-inhibitor EMD 534085 in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bipolar mitotic kinesin Eg5 moves on both microtubules that it crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic analysis of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Second-Generation Antimitotics in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for EMD 534085 in HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mitotic kinesin Eg5 inhibitor, EMD 534085, and a comprehensive protocol for determining its half-maximal inhibitory concentration (IC50) in the human colorectal carcinoma cell line, HCT116.
Introduction
EMD 534085 is a potent and reversible inhibitor of the kinesin spindle protein Eg5 (also known as KIF11), a crucial motor protein for the formation of a bipolar mitotic spindle during cell division.[1][2] Inhibition of Eg5 leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptotic cell death in proliferating cancer cells.[3][4] This mechanism makes Eg5 an attractive target for anticancer drug development. The HCT116 cell line, derived from a human colorectal carcinoma, is a widely used model in cancer research and is a suitable model for studying the effects of Eg5 inhibitors.
Mechanism of Action
EMD 534085 functions by specifically targeting the motor domain of Eg5, inhibiting its ATPase activity.[5] Eg5 is a plus-end-directed microtubule motor protein that slides anti-parallel microtubules apart, a critical step for the separation of centrosomes and the establishment of a bipolar spindle during prophase.[6][7] By inhibiting Eg5, EMD 534085 prevents centrosome separation, leading to the formation of a "mono-aster" spindle where chromosomes are arranged in a rosette around a single spindle pole.[3] This aberrant spindle structure activates the spindle assembly checkpoint (SAC), arresting the cell in mitosis.[8] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[1][4]
Data Presentation
| Compound | Target/Mechanism | IC50 in HCT116 Cells | Reference |
| EMD 534085 | Eg5 Inhibitor | User-determined value | - |
| K858 | Eg5 Inhibitor | ~1.3 µM (ATPase activity) | [9] |
| AZ138 | Eg5 Inhibitor | 1 µM (used concentration) | [10] |
| 5-Fluorouracil | Thymidylate Synthase Inhibitor | Not specified | |
| Oxaliplatin | DNA Cross-linking Agent | Not specified |
Experimental Protocols
Determination of IC50 of EMD 534085 in HCT116 Cells using MTT Assay
This protocol outlines the steps to determine the concentration of EMD 534085 that inhibits the growth of HCT116 cells by 50% using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]
Materials:
-
HCT116 cells (e.g., ATCC CCL-247)
-
McCoy's 5a Medium Modified (or other appropriate culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
EMD 534085
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture HCT116 cells in McCoy's 5a medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Harvest HCT116 cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of EMD 534085 in sterile DMSO.
-
Prepare a series of dilutions of EMD 534085 in culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.01, 0.1, 1, 10, 100 µM) to determine the approximate IC50, followed by a narrower range for a more precise measurement.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48 to 72 hours. The incubation time should be optimized based on the cell doubling time and the expected onset of the compound's effect.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[12]
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Visualizations
Caption: Signaling pathway of EMD 534085-induced mitotic arrest.
Caption: Experimental workflow for IC50 determination.
References
- 1. Rapid induction of apoptosis during Kinesin-5 inhibitor-induced mitotic arrest in HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I, dose-escalation study of the Eg5-inhibitor EMD 534085 in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bipolar mitotic kinesin Eg5 moves on both microtubules that it crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic analysis of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Second-Generation Antimitotics in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for EMD 534085 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD 534085 is a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] Eg5 is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[2][3] By inhibiting Eg5, EMD 534085 induces mitotic arrest, leading to apoptosis in rapidly dividing cancer cells.[2][4] This mechanism makes Eg5 an attractive target for cancer therapy, as its function is primarily restricted to mitotic cells, potentially reducing the side effects associated with traditional chemotherapeutics that target tubulin.[3][5] Preclinical studies have demonstrated the anti-tumor activity of EMD 534085 in various cancer models, including in vivo xenografts.[6]
These application notes provide a summary of the available data on EMD 534085 and detailed protocols for its use in in vivo xenograft models, particularly with the COLO 205 colorectal adenocarcinoma cell line.
Mechanism of Action
EMD 534085 functions by allosterically inhibiting the ATPase activity of the Eg5 motor protein.[5] Eg5 is a homotetrameric kinesin that crosslinks antiparallel microtubules in the mitotic spindle and pushes them apart, a crucial step for the separation of centrosomes and the establishment of a bipolar spindle.[5][7] Inhibition of Eg5 by EMD 534085 prevents this outward force, leading to the collapse of the nascent bipolar spindle into a monopolar structure (monoaster).[2][3] This activates the spindle assembly checkpoint (SAC), causing a prolonged arrest in mitosis (G2/M phase) and ultimately triggering apoptotic cell death.[4][8]
Data Presentation
Quantitative data for EMD 534085 from preclinical studies are summarized below.
Table 1: In Vitro Activity of EMD 534085
| Parameter | Value | Cell Line/Target | Reference |
| IC₅₀ (Eg5 Inhibition) | 8 nM | Kinesin Spindle Protein (Eg5) | Cayman Chemical |
| IC₅₀ (Cell Proliferation) | 30 nM | HCT116 Colon Cancer Cells | Cayman Chemical |
Table 2: In Vivo Efficacy of EMD 534085 in COLO 205 Xenograft Model
| Dosage | Administration Route | Outcome | Reference |
| 15 mg/kg | Intraperitoneal (i.p.) | Reduction in tumor growth | Cayman Chemical |
| 30 mg/kg | Intraperitoneal (i.p.) | Reduction in tumor growth | Cayman Chemical |
| 20 mg/kg | Bolus i.p. injection | Dose-dependent mitotic arrest of cells | ResearchGate |
Table 3: Pharmacokinetic Parameters of EMD 534085 in Mice
| Parameter | Value | Administration Route | Reference |
| Clearance | 1.8 L/h/kg | Not Specified | MedchemExpress.com |
| Volume of Distribution | 7.4 L/kg | Not Specified | MedchemExpress.com |
| Half-life | ~2.5 h | Not Specified | MedchemExpress.com |
| Bioavailability | >50% (at doses >10 mg/kg) | Intraperitoneal (i.p.) | MedchemExpress.com |
Experimental Protocols
This section provides a detailed protocol for a subcutaneous xenograft study using the COLO 205 human colorectal adenocarcinoma cell line in immunodeficient mice. This protocol is based on established xenograft procedures and specific data available for EMD 534085.[6][9][10][11][12][13]
I. Cell Culture and Preparation
-
Cell Line: Human colorectal adenocarcinoma COLO 205 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting:
-
Use cells in the logarithmic growth phase (80-90% confluency).[9]
-
Wash cells with PBS and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a 50 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with sterile, serum-free PBS.
-
-
Cell Counting and Viability:
-
Resuspend the cell pellet in a known volume of serum-free PBS.
-
Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. Viability should be >95%.
-
-
Preparation for Injection:
II. In Vivo Xenograft Implantation and Treatment
-
Animal Model:
-
Female athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.[9]
-
Acclimatize animals for at least one week before the experiment.
-
-
Implantation:
-
Tumor Monitoring and Grouping:
-
Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (L x W²) / 2.[6]
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Vehicle Control: Prepare the vehicle solution used to dissolve EMD 534085.
-
EMD 534085: Prepare fresh solutions of EMD 534085 at the desired concentrations (e.g., 15 mg/kg and 30 mg/kg) in the vehicle.
-
Administration: Administer the prepared solutions via intraperitoneal (i.p.) injection. The frequency of administration should be determined based on the drug's half-life and tolerability (e.g., once daily, twice weekly).
-
-
Data Collection and Endpoints:
-
Measure tumor volumes and mouse body weights 2-3 times weekly to assess efficacy and toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI). TGI can be calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at day X / Mean tumor volume of control group at day X)] x 100.
-
The experiment should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss, ulceration).
-
At the end of the study, euthanize the mice, excise the tumors, and record their final weights.
-
Tumor tissue can be collected for further analysis, such as immunohistochemistry (e.g., for phospho-histone H3 to confirm mitotic arrest) or Western blotting.
-
Conclusion
EMD 534085 is a specific inhibitor of the mitotic kinesin Eg5, which has shown preclinical anti-tumor activity in colon cancer xenograft models. The provided protocols offer a framework for conducting in vivo studies to further evaluate the efficacy and pharmacodynamics of this compound. Careful adherence to established cell culture and animal handling techniques is crucial for obtaining reproducible and reliable results.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinesin Eg5 Selective Inhibition by Newly Synthesized Molecules as an Alternative Approach to Counteract Breast Cancer Progression: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validating the mitotic kinesin Eg5 as a therapeutic target in pancreatic cancer cells and tumor xenografts using a specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Tumor growth assays in subcutaneous xenograft nude mice models [bio-protocol.org]
- 7. Recent findings and future directions for interpolar mitotic kinesin inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. yeasenbio.com [yeasenbio.com]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 12. Treatment of Human Colon Cancer Xenografts with TRA-8 Anti-death Receptor 5 Antibody Alone or in Combination with CPT-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. altogenlabs.com [altogenlabs.com]
Application Notes and Protocols for EMD 534085 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD 534085 is a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] Eg5 is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[2][3] By inhibiting Eg5, EMD 534085 induces mitotic arrest, leading to apoptosis in rapidly dividing cancer cells.[2][4] This mechanism makes Eg5 an attractive target for cancer therapy, as its function is primarily restricted to mitotic cells, potentially reducing the side effects associated with traditional chemotherapeutics that target tubulin.[3][5] Preclinical studies have demonstrated the anti-tumor activity of EMD 534085 in various cancer models, including in vivo xenografts.[6]
These application notes provide a summary of the available data on EMD 534085 and detailed protocols for its use in in vivo xenograft models, particularly with the COLO 205 colorectal adenocarcinoma cell line.
Mechanism of Action
EMD 534085 functions by allosterically inhibiting the ATPase activity of the Eg5 motor protein.[5] Eg5 is a homotetrameric kinesin that crosslinks antiparallel microtubules in the mitotic spindle and pushes them apart, a crucial step for the separation of centrosomes and the establishment of a bipolar spindle.[5][7] Inhibition of Eg5 by EMD 534085 prevents this outward force, leading to the collapse of the nascent bipolar spindle into a monopolar structure (monoaster).[2][3] This activates the spindle assembly checkpoint (SAC), causing a prolonged arrest in mitosis (G2/M phase) and ultimately triggering apoptotic cell death.[4][8]
Data Presentation
Quantitative data for EMD 534085 from preclinical studies are summarized below.
Table 1: In Vitro Activity of EMD 534085
| Parameter | Value | Cell Line/Target | Reference |
| IC₅₀ (Eg5 Inhibition) | 8 nM | Kinesin Spindle Protein (Eg5) | Cayman Chemical |
| IC₅₀ (Cell Proliferation) | 30 nM | HCT116 Colon Cancer Cells | Cayman Chemical |
Table 2: In Vivo Efficacy of EMD 534085 in COLO 205 Xenograft Model
| Dosage | Administration Route | Outcome | Reference |
| 15 mg/kg | Intraperitoneal (i.p.) | Reduction in tumor growth | Cayman Chemical |
| 30 mg/kg | Intraperitoneal (i.p.) | Reduction in tumor growth | Cayman Chemical |
| 20 mg/kg | Bolus i.p. injection | Dose-dependent mitotic arrest of cells | ResearchGate |
Table 3: Pharmacokinetic Parameters of EMD 534085 in Mice
| Parameter | Value | Administration Route | Reference |
| Clearance | 1.8 L/h/kg | Not Specified | MedchemExpress.com |
| Volume of Distribution | 7.4 L/kg | Not Specified | MedchemExpress.com |
| Half-life | ~2.5 h | Not Specified | MedchemExpress.com |
| Bioavailability | >50% (at doses >10 mg/kg) | Intraperitoneal (i.p.) | MedchemExpress.com |
Experimental Protocols
This section provides a detailed protocol for a subcutaneous xenograft study using the COLO 205 human colorectal adenocarcinoma cell line in immunodeficient mice. This protocol is based on established xenograft procedures and specific data available for EMD 534085.[6][9][10][11][12][13]
I. Cell Culture and Preparation
-
Cell Line: Human colorectal adenocarcinoma COLO 205 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting:
-
Use cells in the logarithmic growth phase (80-90% confluency).[9]
-
Wash cells with PBS and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a 50 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with sterile, serum-free PBS.
-
-
Cell Counting and Viability:
-
Resuspend the cell pellet in a known volume of serum-free PBS.
-
Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. Viability should be >95%.
-
-
Preparation for Injection:
II. In Vivo Xenograft Implantation and Treatment
-
Animal Model:
-
Female athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.[9]
-
Acclimatize animals for at least one week before the experiment.
-
-
Implantation:
-
Tumor Monitoring and Grouping:
-
Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (L x W²) / 2.[6]
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Vehicle Control: Prepare the vehicle solution used to dissolve EMD 534085.
-
EMD 534085: Prepare fresh solutions of EMD 534085 at the desired concentrations (e.g., 15 mg/kg and 30 mg/kg) in the vehicle.
-
Administration: Administer the prepared solutions via intraperitoneal (i.p.) injection. The frequency of administration should be determined based on the drug's half-life and tolerability (e.g., once daily, twice weekly).
-
-
Data Collection and Endpoints:
-
Measure tumor volumes and mouse body weights 2-3 times weekly to assess efficacy and toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI). TGI can be calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at day X / Mean tumor volume of control group at day X)] x 100.
-
The experiment should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss, ulceration).
-
At the end of the study, euthanize the mice, excise the tumors, and record their final weights.
-
Tumor tissue can be collected for further analysis, such as immunohistochemistry (e.g., for phospho-histone H3 to confirm mitotic arrest) or Western blotting.
-
Conclusion
EMD 534085 is a specific inhibitor of the mitotic kinesin Eg5, which has shown preclinical anti-tumor activity in colon cancer xenograft models. The provided protocols offer a framework for conducting in vivo studies to further evaluate the efficacy and pharmacodynamics of this compound. Careful adherence to established cell culture and animal handling techniques is crucial for obtaining reproducible and reliable results.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinesin Eg5 Selective Inhibition by Newly Synthesized Molecules as an Alternative Approach to Counteract Breast Cancer Progression: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validating the mitotic kinesin Eg5 as a therapeutic target in pancreatic cancer cells and tumor xenografts using a specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Tumor growth assays in subcutaneous xenograft nude mice models [bio-protocol.org]
- 7. Recent findings and future directions for interpolar mitotic kinesin inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. yeasenbio.com [yeasenbio.com]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 12. Treatment of Human Colon Cancer Xenografts with TRA-8 Anti-death Receptor 5 Antibody Alone or in Combination with CPT-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. altogenlabs.com [altogenlabs.com]
EMD 534085: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD 534085 is a potent and selective small molecule inhibitor of the mitotic kinesin Eg5 (also known as KSP or kinesin-5), a motor protein essential for the formation of a bipolar spindle during mitosis.[1][2] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptotic cell death in proliferating cancer cells.[3] Preclinical studies have demonstrated its antitumor activity, although its clinical development was halted after a Phase I trial due to limited single-agent efficacy.[2][3] These application notes provide an overview of EMD 534085's mechanism of action, guidelines for its formulation for animal studies, and detailed protocols for in vitro and in vivo experimental procedures.
Mechanism of Action
EMD 534085 functions by binding to an allosteric pocket of the Eg5 motor protein.[1] This binding prevents the Eg5-mediated microtubule sliding that is necessary for the separation of centrosomes and the establishment of the bipolar mitotic spindle. Consequently, cells are unable to progress through mitosis, leading to a prolonged mitotic arrest. This arrest typically triggers the intrinsic apoptotic pathway, resulting in cancer cell death.
Signaling Pathway
Caption: Mechanism of action of EMD 534085.
Physicochemical Properties and Formulation
A critical aspect of preclinical studies is the appropriate formulation of the test compound to ensure adequate bioavailability and exposure in animal models.
Solubility and Stability
| Property | Data | Reference |
| Solubility | ≥ 26 mg/mL in DMSO | [1] |
| Storage (Powder) | 3 years at -20°C, 2 years at 4°C | [1] |
| Storage (in DMSO) | 2 years at -80°C, 1 year at -20°C | [1] |
Recommended Formulation for Animal Studies (Intravenous or Intraperitoneal Administration)
While the exact formulation used in published preclinical studies is not detailed, a common approach for poorly water-soluble compounds is to use a co-solvent system. The following is a general protocol for preparing a dosing solution of EMD 534085. Researchers should perform their own stability and solubility tests before in vivo administration.
Materials:
-
EMD 534085 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
PEG 300 (Polyethylene glycol 300), sterile, injectable grade
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), sterile
Protocol for a 10% DMSO, 40% PEG 300, 50% Saline Formulation:
-
Weigh the required amount of EMD 534085 powder in a sterile vial.
-
Add DMSO to a final concentration of 10% of the total desired volume and vortex until the compound is completely dissolved.
-
Add PEG 300 to a final concentration of 40% of the total desired volume and mix thoroughly.
-
Slowly add the saline or PBS to the desired final volume (50%) while vortexing to prevent precipitation.
-
Visually inspect the final solution for any precipitates. If the solution is not clear, gentle warming (to no more than 40°C) may be applied.
-
The final solution should be prepared fresh daily.
Preclinical Experimental Protocols
In Vitro: Cell Proliferation Assay
This protocol outlines a standard method to determine the anti-proliferative activity of EMD 534085 in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF7)
-
Complete cell culture medium
-
EMD 534085
-
DMSO
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Prepare a 10 mM stock solution of EMD 534085 in DMSO.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of EMD 534085 in complete culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.5%).
-
Remove the medium from the cells and add 100 µL of the EMD 534085 dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of EMD 534085.
In Vivo: Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo efficacy of EMD 534085 in a mouse xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
Cancer cell line of interest (e.g., HL60)
-
Matrigel (optional)
-
EMD 534085 dosing solution (prepared as described above)
-
Vehicle control solution
-
Calipers
-
Analytical balance
Protocol:
-
Inject 5-10 million cancer cells subcutaneously into the flank of each mouse. Cells may be resuspended in a 1:1 mixture of medium and Matrigel to promote tumor growth.
-
Monitor the mice for tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer EMD 534085 or the vehicle control via intraperitoneal or intravenous injection at the desired dose and schedule.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Data Presentation
In Vitro Activity of EMD 534085
| Parameter | Value | Cell Line/Target | Reference |
| IC50 | 8 nM | Eg5 Kinesin | [1] |
In Vivo Pharmacokinetics of EMD 534085 in Mice
| Parameter | Value | Route of Administration | Reference |
| Clearance | 1.8 L/h/kg | Not Specified | [1] |
| Volume of Distribution | 7.4 L/kg | Not Specified | [1] |
Experimental Workflow Diagram
Caption: Workflow for a xenograft efficacy study.
References
EMD 534085: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD 534085 is a potent and selective small molecule inhibitor of the mitotic kinesin Eg5 (also known as KSP or kinesin-5), a motor protein essential for the formation of a bipolar spindle during mitosis.[1][2] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptotic cell death in proliferating cancer cells.[3] Preclinical studies have demonstrated its antitumor activity, although its clinical development was halted after a Phase I trial due to limited single-agent efficacy.[2][3] These application notes provide an overview of EMD 534085's mechanism of action, guidelines for its formulation for animal studies, and detailed protocols for in vitro and in vivo experimental procedures.
Mechanism of Action
EMD 534085 functions by binding to an allosteric pocket of the Eg5 motor protein.[1] This binding prevents the Eg5-mediated microtubule sliding that is necessary for the separation of centrosomes and the establishment of the bipolar mitotic spindle. Consequently, cells are unable to progress through mitosis, leading to a prolonged mitotic arrest. This arrest typically triggers the intrinsic apoptotic pathway, resulting in cancer cell death.
Signaling Pathway
Caption: Mechanism of action of EMD 534085.
Physicochemical Properties and Formulation
A critical aspect of preclinical studies is the appropriate formulation of the test compound to ensure adequate bioavailability and exposure in animal models.
Solubility and Stability
| Property | Data | Reference |
| Solubility | ≥ 26 mg/mL in DMSO | [1] |
| Storage (Powder) | 3 years at -20°C, 2 years at 4°C | [1] |
| Storage (in DMSO) | 2 years at -80°C, 1 year at -20°C | [1] |
Recommended Formulation for Animal Studies (Intravenous or Intraperitoneal Administration)
While the exact formulation used in published preclinical studies is not detailed, a common approach for poorly water-soluble compounds is to use a co-solvent system. The following is a general protocol for preparing a dosing solution of EMD 534085. Researchers should perform their own stability and solubility tests before in vivo administration.
Materials:
-
EMD 534085 powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
PEG 300 (Polyethylene glycol 300), sterile, injectable grade
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), sterile
Protocol for a 10% DMSO, 40% PEG 300, 50% Saline Formulation:
-
Weigh the required amount of EMD 534085 powder in a sterile vial.
-
Add DMSO to a final concentration of 10% of the total desired volume and vortex until the compound is completely dissolved.
-
Add PEG 300 to a final concentration of 40% of the total desired volume and mix thoroughly.
-
Slowly add the saline or PBS to the desired final volume (50%) while vortexing to prevent precipitation.
-
Visually inspect the final solution for any precipitates. If the solution is not clear, gentle warming (to no more than 40°C) may be applied.
-
The final solution should be prepared fresh daily.
Preclinical Experimental Protocols
In Vitro: Cell Proliferation Assay
This protocol outlines a standard method to determine the anti-proliferative activity of EMD 534085 in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF7)
-
Complete cell culture medium
-
EMD 534085
-
DMSO
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Prepare a 10 mM stock solution of EMD 534085 in DMSO.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of EMD 534085 in complete culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.5%).
-
Remove the medium from the cells and add 100 µL of the EMD 534085 dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of EMD 534085.
In Vivo: Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo efficacy of EMD 534085 in a mouse xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
Cancer cell line of interest (e.g., HL60)
-
Matrigel (optional)
-
EMD 534085 dosing solution (prepared as described above)
-
Vehicle control solution
-
Calipers
-
Analytical balance
Protocol:
-
Inject 5-10 million cancer cells subcutaneously into the flank of each mouse. Cells may be resuspended in a 1:1 mixture of medium and Matrigel to promote tumor growth.
-
Monitor the mice for tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer EMD 534085 or the vehicle control via intraperitoneal or intravenous injection at the desired dose and schedule.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Data Presentation
In Vitro Activity of EMD 534085
| Parameter | Value | Cell Line/Target | Reference |
| IC50 | 8 nM | Eg5 Kinesin | [1] |
In Vivo Pharmacokinetics of EMD 534085 in Mice
| Parameter | Value | Route of Administration | Reference |
| Clearance | 1.8 L/h/kg | Not Specified | [1] |
| Volume of Distribution | 7.4 L/kg | Not Specified | [1] |
Experimental Workflow Diagram
Caption: Workflow for a xenograft efficacy study.
References
Application Notes and Protocols: EMD 534085 Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability and recommended storage conditions for the potent and selective mitotic kinesin Eg5 inhibitor, EMD 534085. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible results in research and development applications.
Overview of EMD 534085
EMD 534085 is a small molecule inhibitor of the kinesin spindle protein (KSP) Eg5, which plays a critical role in the formation of the bipolar mitotic spindle during cell division. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in proliferating cells, making it a target for cancer therapy. Given its mechanism of action, maintaining the chemical stability of EMD 534085 is paramount for its biological activity.
Recommended Storage Conditions
Proper storage is essential to prevent degradation and maintain the potency of EMD 534085. The following storage conditions are recommended based on the physical state of the compound.
Quantitative Storage Recommendations
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Data compiled from publicly available information. It is recommended to consult the supplier's certificate of analysis for lot-specific storage guidelines.
Signaling Pathway of EMD 534085
The following diagram illustrates the targeted signaling pathway of EMD 534085.
Caption: Mechanism of EMD 534085 action in disrupting mitosis.
Experimental Protocols
While specific, detailed degradation studies for EMD 534085 are not widely published, a general protocol for assessing the stability of a research compound is provided below. This protocol can be adapted to evaluate the stability of EMD 534085 under various conditions.
General Protocol for Stability Assessment of a Research Compound
This protocol outlines a typical workflow for conducting a forced degradation study to understand the stability profile of a compound like EMD 534085.
Objective: To determine the degradation profile of the compound under stress conditions (e.g., acid, base, oxidation, heat, and light) and to develop a stability-indicating analytical method.
Materials:
-
EMD 534085
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Buffers of various pH values
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
-
Photostability chamber
-
Temperature and humidity-controlled oven
Workflow Diagram:
Caption: Workflow for a forced degradation stability study.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of EMD 534085 in a suitable solvent (e.g., DMSO, methanol, or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Store an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photostability: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products. A C18 column is often a good starting point.
-
Use a UV detector to quantify the amount of EMD 534085 remaining and the formation of any degradation products. An MS detector can be used to identify the mass of the degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation for EMD 534085 under each stress condition.
-
Determine the rate of degradation if multiple time points are taken.
-
Characterize the major degradation products.
-
Formulation Considerations
For in vivo and in vitro studies, EMD 534085 is typically formulated from a stock solution in DMSO. For animal studies, further dilution in an appropriate vehicle such as a mixture of Cremophor EL, ethanol, and saline is common. It is critical to assess the stability of EMD 534085 in the final formulation under the experimental conditions to ensure accurate dosing.
Disclaimer: The information provided in these application notes is for research purposes only. The stability of EMD 534085 can be influenced by various factors, including the specific solvent, buffer, and storage container used. It is highly recommended to perform in-house stability testing for your specific experimental conditions. Always refer to the manufacturer's or supplier's documentation for the most accurate and up-to-date information.
Application Notes and Protocols: EMD 534085 Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability and recommended storage conditions for the potent and selective mitotic kinesin Eg5 inhibitor, EMD 534085. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible results in research and development applications.
Overview of EMD 534085
EMD 534085 is a small molecule inhibitor of the kinesin spindle protein (KSP) Eg5, which plays a critical role in the formation of the bipolar mitotic spindle during cell division. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in proliferating cells, making it a target for cancer therapy. Given its mechanism of action, maintaining the chemical stability of EMD 534085 is paramount for its biological activity.
Recommended Storage Conditions
Proper storage is essential to prevent degradation and maintain the potency of EMD 534085. The following storage conditions are recommended based on the physical state of the compound.
Quantitative Storage Recommendations
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Data compiled from publicly available information. It is recommended to consult the supplier's certificate of analysis for lot-specific storage guidelines.
Signaling Pathway of EMD 534085
The following diagram illustrates the targeted signaling pathway of EMD 534085.
Caption: Mechanism of EMD 534085 action in disrupting mitosis.
Experimental Protocols
While specific, detailed degradation studies for EMD 534085 are not widely published, a general protocol for assessing the stability of a research compound is provided below. This protocol can be adapted to evaluate the stability of EMD 534085 under various conditions.
General Protocol for Stability Assessment of a Research Compound
This protocol outlines a typical workflow for conducting a forced degradation study to understand the stability profile of a compound like EMD 534085.
Objective: To determine the degradation profile of the compound under stress conditions (e.g., acid, base, oxidation, heat, and light) and to develop a stability-indicating analytical method.
Materials:
-
EMD 534085
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Buffers of various pH values
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
-
Photostability chamber
-
Temperature and humidity-controlled oven
Workflow Diagram:
Caption: Workflow for a forced degradation stability study.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of EMD 534085 in a suitable solvent (e.g., DMSO, methanol, or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Store an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photostability: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products. A C18 column is often a good starting point.
-
Use a UV detector to quantify the amount of EMD 534085 remaining and the formation of any degradation products. An MS detector can be used to identify the mass of the degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation for EMD 534085 under each stress condition.
-
Determine the rate of degradation if multiple time points are taken.
-
Characterize the major degradation products.
-
Formulation Considerations
For in vivo and in vitro studies, EMD 534085 is typically formulated from a stock solution in DMSO. For animal studies, further dilution in an appropriate vehicle such as a mixture of Cremophor EL, ethanol, and saline is common. It is critical to assess the stability of EMD 534085 in the final formulation under the experimental conditions to ensure accurate dosing.
Disclaimer: The information provided in these application notes is for research purposes only. The stability of EMD 534085 can be influenced by various factors, including the specific solvent, buffer, and storage container used. It is highly recommended to perform in-house stability testing for your specific experimental conditions. Always refer to the manufacturer's or supplier's documentation for the most accurate and up-to-date information.
Application Notes and Protocols for EMD 534085 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of EMD 534085, a potent and selective inhibitor of the mitotic kinesin Eg5 (KIF11), in preclinical mouse models of cancer. The provided protocols are based on available data and established methodologies for in vivo xenograft studies.
Introduction
EMD 534085 is a small molecule inhibitor that targets Eg5, a motor protein essential for the formation of the bipolar mitotic spindle during cell division. By inhibiting Eg5, EMD 534085 induces mitotic arrest, leading to apoptosis in proliferating cancer cells. Preclinical studies have demonstrated its antitumor activity in various cancer models, making it a compound of interest for cancer research and drug development.
Mechanism of Action: Eg5 Inhibition
EMD 534085 allosterically binds to Eg5, preventing its interaction with microtubules. This inhibition disrupts the outward push required for centrosome separation, resulting in the formation of a monopolar spindle. Cells are unable to progress through mitosis and ultimately undergo apoptosis.
Application Notes and Protocols for EMD 534085 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of EMD 534085, a potent and selective inhibitor of the mitotic kinesin Eg5 (KIF11), in preclinical mouse models of cancer. The provided protocols are based on available data and established methodologies for in vivo xenograft studies.
Introduction
EMD 534085 is a small molecule inhibitor that targets Eg5, a motor protein essential for the formation of the bipolar mitotic spindle during cell division. By inhibiting Eg5, EMD 534085 induces mitotic arrest, leading to apoptosis in proliferating cancer cells. Preclinical studies have demonstrated its antitumor activity in various cancer models, making it a compound of interest for cancer research and drug development.
Mechanism of Action: Eg5 Inhibition
EMD 534085 allosterically binds to Eg5, preventing its interaction with microtubules. This inhibition disrupts the outward push required for centrosome separation, resulting in the formation of a monopolar spindle. Cells are unable to progress through mitosis and ultimately undergo apoptosis.
Application Notes and Protocols for EMD 534085 Administration In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of EMD 534085, a potent and reversible inhibitor of the kinesin spindle protein Eg5 (KIF11). The information compiled herein is based on available data from clinical trials and general preclinical practices for similar compounds.
Mechanism of Action
EMD 534085 targets the mitotic kinesin Eg5, which is crucial for the formation and maintenance of the bipolar spindle during mitosis. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells. This targeted approach makes Eg5 an attractive target for cancer therapy.
Quantitative Data Summary
The following table summarizes the key quantitative data from the Phase I clinical trial of EMD 534085.
| Parameter | Value | Subject Population | Citation |
| Administration Route | Intravenous (IV) Infusion | Human | [1] |
| Indication | Refractory Solid Tumors, Hodgkin's Lymphoma, or Non-Hodgkin's Lymphoma | Human | [1] |
| Starting Dose | 2 mg/m²/day | Human | [1] |
| Maximum Tolerated Dose (MTD) | 108 mg/m²/day | Human | [1] |
| Dosing Schedule | Every 3 weeks | Human | [1] |
| Dose-Limiting Toxicities (DLTs) | Grade 4 Neutropenia, Grade 3 Acute Coronary Syndrome | Human | [1] |
| Common Adverse Events | Asthenia (50%), Neutropenia (32%) | Human | [1] |
| Clinical Response | No complete or partial responses; Stable disease in 52% of patients | Human | [1] |
Signaling Pathway
Caption: Signaling pathway of EMD 534085 leading to apoptosis.
Experimental Protocols
Clinical Administration Protocol (Phase I Trial)
This protocol outlines the methodology used in the first-in-human, open-label, phase I dose-escalation study of EMD 534085.[1]
1. Patient Population:
-
Patients with refractory solid tumors, Hodgkin's lymphoma, or non-Hodgkin's lymphoma.
2. Drug Formulation and Administration:
-
EMD 534085 was formulated for intravenous infusion.
-
The starting dose was 2 mg/m²/day, administered every 3 weeks.
3. Dose Escalation:
-
A 3+3 dose-escalation design was employed.
-
Doses were escalated in 100% increments in cohorts of 3 patients until grade 2 toxicity was observed.
-
Subsequent dose escalations were at 50% until the first dose-limiting toxicity (DLT) occurred.
-
If fewer than two of six patients experienced a DLT, doses were further increased by 25%.
-
Dose escalation was halted if a DLT occurred in two or more of six patients.
4. Assessment of Safety and Efficacy:
-
Safety was monitored through the recording of adverse events.
-
Efficacy was evaluated based on tumor response (complete response, partial response, stable disease).
-
Pharmacokinetic parameters were also assessed.
-
Target modulation was confirmed by an increase in phospho-histone H3 positive cells in paired pre- and on-treatment biopsies.[1]
Generalized Preclinical In Vivo Administration Protocol (Xenograft Model)
While specific preclinical protocols for EMD 534085 are not publicly available, the following represents a generalized protocol for evaluating an Eg5 inhibitor in a murine xenograft model.
1. Animal Model:
-
Immunocompromised mice (e.g., athymic nude or SCID mice) are typically used to prevent rejection of human tumor xenografts.
2. Cell Culture and Tumor Implantation:
-
A suitable human cancer cell line is cultured under standard conditions.
-
Cells are harvested, washed, and resuspended in a sterile, isotonic solution (e.g., PBS), often mixed with Matrigel to promote tumor formation.
-
A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment.
3. Drug Formulation and Administration:
-
For intravenous administration, EMD 534085 would be dissolved in a biocompatible vehicle (e.g., a solution of saline, ethanol, and a surfactant like Cremophor EL, or a cyclodextrin-based formulation). The final concentration of organic solvents should be minimized to avoid toxicity.
-
The prepared solution is administered via tail vein injection.
-
The dosing volume is typically calculated based on the animal's body weight (e.g., 10 mL/kg).
4. Dosing Regimen:
-
A maximum tolerated dose (MTD) study is first conducted to determine the highest dose that can be administered without causing severe toxicity.
-
For efficacy studies, mice are randomly assigned to a control group (vehicle only) and one or more treatment groups receiving different doses of EMD 534085.
-
Dosing frequency can vary (e.g., once daily, every other day, or weekly) depending on the drug's pharmacokinetic and pharmacodynamic properties.
5. Monitoring and Endpoints:
-
Tumor Growth: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Animal body weight is monitored as an indicator of systemic toxicity.
-
Clinical Observations: Animals are observed daily for any signs of distress or toxicity.
-
Pharmacodynamic Markers: At the end of the study, tumors and other tissues may be collected to assess target engagement (e.g., by measuring the mitotic index or levels of phospho-histone H3).
-
Efficacy Endpoint: The primary efficacy endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size, or after a specific duration of treatment.
Experimental Workflow
References
Application Notes and Protocols for EMD 534085 Administration In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of EMD 534085, a potent and reversible inhibitor of the kinesin spindle protein Eg5 (KIF11). The information compiled herein is based on available data from clinical trials and general preclinical practices for similar compounds.
Mechanism of Action
EMD 534085 targets the mitotic kinesin Eg5, which is crucial for the formation and maintenance of the bipolar spindle during mitosis. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells. This targeted approach makes Eg5 an attractive target for cancer therapy.
Quantitative Data Summary
The following table summarizes the key quantitative data from the Phase I clinical trial of EMD 534085.
| Parameter | Value | Subject Population | Citation |
| Administration Route | Intravenous (IV) Infusion | Human | [1] |
| Indication | Refractory Solid Tumors, Hodgkin's Lymphoma, or Non-Hodgkin's Lymphoma | Human | [1] |
| Starting Dose | 2 mg/m²/day | Human | [1] |
| Maximum Tolerated Dose (MTD) | 108 mg/m²/day | Human | [1] |
| Dosing Schedule | Every 3 weeks | Human | [1] |
| Dose-Limiting Toxicities (DLTs) | Grade 4 Neutropenia, Grade 3 Acute Coronary Syndrome | Human | [1] |
| Common Adverse Events | Asthenia (50%), Neutropenia (32%) | Human | [1] |
| Clinical Response | No complete or partial responses; Stable disease in 52% of patients | Human | [1] |
Signaling Pathway
Caption: Signaling pathway of EMD 534085 leading to apoptosis.
Experimental Protocols
Clinical Administration Protocol (Phase I Trial)
This protocol outlines the methodology used in the first-in-human, open-label, phase I dose-escalation study of EMD 534085.[1]
1. Patient Population:
-
Patients with refractory solid tumors, Hodgkin's lymphoma, or non-Hodgkin's lymphoma.
2. Drug Formulation and Administration:
-
EMD 534085 was formulated for intravenous infusion.
-
The starting dose was 2 mg/m²/day, administered every 3 weeks.
3. Dose Escalation:
-
A 3+3 dose-escalation design was employed.
-
Doses were escalated in 100% increments in cohorts of 3 patients until grade 2 toxicity was observed.
-
Subsequent dose escalations were at 50% until the first dose-limiting toxicity (DLT) occurred.
-
If fewer than two of six patients experienced a DLT, doses were further increased by 25%.
-
Dose escalation was halted if a DLT occurred in two or more of six patients.
4. Assessment of Safety and Efficacy:
-
Safety was monitored through the recording of adverse events.
-
Efficacy was evaluated based on tumor response (complete response, partial response, stable disease).
-
Pharmacokinetic parameters were also assessed.
-
Target modulation was confirmed by an increase in phospho-histone H3 positive cells in paired pre- and on-treatment biopsies.[1]
Generalized Preclinical In Vivo Administration Protocol (Xenograft Model)
While specific preclinical protocols for EMD 534085 are not publicly available, the following represents a generalized protocol for evaluating an Eg5 inhibitor in a murine xenograft model.
1. Animal Model:
-
Immunocompromised mice (e.g., athymic nude or SCID mice) are typically used to prevent rejection of human tumor xenografts.
2. Cell Culture and Tumor Implantation:
-
A suitable human cancer cell line is cultured under standard conditions.
-
Cells are harvested, washed, and resuspended in a sterile, isotonic solution (e.g., PBS), often mixed with Matrigel to promote tumor formation.
-
A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment.
3. Drug Formulation and Administration:
-
For intravenous administration, EMD 534085 would be dissolved in a biocompatible vehicle (e.g., a solution of saline, ethanol, and a surfactant like Cremophor EL, or a cyclodextrin-based formulation). The final concentration of organic solvents should be minimized to avoid toxicity.
-
The prepared solution is administered via tail vein injection.
-
The dosing volume is typically calculated based on the animal's body weight (e.g., 10 mL/kg).
4. Dosing Regimen:
-
A maximum tolerated dose (MTD) study is first conducted to determine the highest dose that can be administered without causing severe toxicity.
-
For efficacy studies, mice are randomly assigned to a control group (vehicle only) and one or more treatment groups receiving different doses of EMD 534085.
-
Dosing frequency can vary (e.g., once daily, every other day, or weekly) depending on the drug's pharmacokinetic and pharmacodynamic properties.
5. Monitoring and Endpoints:
-
Tumor Growth: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Animal body weight is monitored as an indicator of systemic toxicity.
-
Clinical Observations: Animals are observed daily for any signs of distress or toxicity.
-
Pharmacodynamic Markers: At the end of the study, tumors and other tissues may be collected to assess target engagement (e.g., by measuring the mitotic index or levels of phospho-histone H3).
-
Efficacy Endpoint: The primary efficacy endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size, or after a specific duration of treatment.
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: EMD 534085 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using EMD 534085 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is EMD 534085 and what is its mechanism of action?
A1: EMD 534085 is a potent and reversible small molecule inhibitor of the kinesin spindle protein Eg5 (also known as KSP or KIF11).[1][2] Eg5 is a motor protein that is essential for the formation of a bipolar mitotic spindle during cell division.[3] By inhibiting Eg5, EMD 534085 prevents the separation of centrosomes, leading to the formation of a characteristic monopolar spindle, which in turn activates the spindle assembly checkpoint and causes mitotic arrest.[3][4] This prolonged arrest in mitosis can ultimately lead to apoptotic cell death.[3]
Q2: What is the potency of EMD 534085?
A2: EMD 534085 has been shown to inhibit the Eg5 protein with an IC50 of 8 nM in in vitro assays.[1] In cell-based assays, it induces the formation of monopolar spindles with an EC50 of approximately 70 nM in U-2 OS cells.[4]
Q3: What are the common cellular effects observed after treatment with EMD 534085?
A3: The primary cellular effect of EMD 534085 is mitotic arrest, characterized by the accumulation of cells with a monopolar spindle phenotype.[3][4] This can be visualized using immunofluorescence microscopy by staining for tubulin and centrosomes. Following prolonged mitotic arrest, cells may undergo apoptosis.
Q4: In which phase of the cell cycle do cells arrest following EMD 534085 treatment?
A4: Cells treated with EMD 534085 arrest in the M phase (mitosis) of the cell cycle due to the activation of the spindle assembly checkpoint.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low induction of mitotic arrest/monopolar spindles. | Incorrect drug concentration: The concentration of EMD 534085 may be too low to effectively inhibit Eg5 in the specific cell line being used. | Optimize drug concentration: Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range around the reported EC50 of ~70 nM.[4] |
| Cell line resistance: Some cell lines may exhibit intrinsic or acquired resistance to Eg5 inhibitors. | Verify Eg5 expression: Check the expression level of Eg5 in your cell line. Cell lines with lower Eg5 expression may be less sensitive.[3] Consider alternative inhibitors: If resistance is suspected, try other Eg5 inhibitors with different binding modes. | |
| Drug instability: EMD 534085 solution may have degraded over time. | Prepare fresh solutions: Always prepare fresh working solutions of EMD 534085 from a recent stock. Store stock solutions at -20°C or -80°C and protect from light. | |
| High levels of cell death not associated with mitotic arrest. | Off-target effects: At high concentrations, EMD 534085 may have off-target effects leading to general cytotoxicity.[5][6] | Lower drug concentration: Use the lowest effective concentration that induces monopolar spindles. Perform control experiments: Include appropriate vehicle controls and consider using a structurally distinct Eg5 inhibitor to confirm that the observed phenotype is due to Eg5 inhibition. |
| Contamination: Cell culture may be contaminated. | Check for contamination: Regularly test cell cultures for mycoplasma and other contaminants. | |
| Variability in results between experiments. | Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect experimental outcomes. | Standardize protocols: Maintain consistent cell culture practices, including seeding density, passage number, and media formulation. |
| Inaccurate drug concentration: Errors in preparing drug dilutions. | Verify dilutions: Carefully prepare and verify all drug dilutions. Consider using a fresh stock solution. | |
| Difficulty in visualizing monopolar spindles. | Suboptimal immunofluorescence protocol: Issues with fixation, permeabilization, or antibody staining. | Optimize staining protocol: Adjust fixation and permeabilization times. Titrate primary and secondary antibodies to achieve optimal signal-to-noise ratio. |
| Timing of observation: The peak of monopolar spindle formation may have been missed. | Perform a time-course experiment: Analyze cells at different time points after EMD 534085 treatment to determine the optimal time for observing the phenotype. |
Quantitative Data Summary
| Parameter | Value | Assay/System | Reference |
| IC50 (Eg5 inhibition) | 8 nM | In vitro biochemical assay | [1] |
| EC50 (Monopolar spindles) | ~70 nM | U-2 OS cells | [4] |
| Maximum Tolerated Dose (MTD) | 108 mg/m²/day | Phase I Clinical Trial | [2] |
| Common Adverse Events (Clinical) | Neutropenia, Asthenia | Phase I Clinical Trial | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.
Materials:
-
EMD 534085
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of EMD 534085 in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of EMD 534085. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Immunofluorescence for Monopolar Spindle Visualization
Materials:
-
Cells grown on coverslips
-
EMD 534085
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with EMD 534085 at the desired concentration and for the optimal duration to induce mitotic arrest.
-
Fixation: Wash the cells with PBS and fix them with the chosen fixative.
-
Permeabilization: If using a cross-linking fixative like paraformaldehyde, permeabilize the cells with permeabilization buffer.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking solution.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking solution to stain the microtubules (α-tubulin) and centrosomes (γ-tubulin).
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies in the dark.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Mounting: Wash the cells and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Monopolar spindles will appear as a radial array of microtubules emanating from a single centrosomal focus, with condensed chromosomes arranged at the periphery.
Visualizations
Caption: EMD 534085 inhibits Eg5, leading to monopolar spindles and mitotic arrest.
Caption: General experimental workflow for studying the effects of EMD 534085.
References
- 1. Second-Generation Antimitotics in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I, dose-escalation study of the Eg5-inhibitor EMD 534085 in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: EMD 534085 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using EMD 534085 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is EMD 534085 and what is its mechanism of action?
A1: EMD 534085 is a potent and reversible small molecule inhibitor of the kinesin spindle protein Eg5 (also known as KSP or KIF11).[1][2] Eg5 is a motor protein that is essential for the formation of a bipolar mitotic spindle during cell division.[3] By inhibiting Eg5, EMD 534085 prevents the separation of centrosomes, leading to the formation of a characteristic monopolar spindle, which in turn activates the spindle assembly checkpoint and causes mitotic arrest.[3][4] This prolonged arrest in mitosis can ultimately lead to apoptotic cell death.[3]
Q2: What is the potency of EMD 534085?
A2: EMD 534085 has been shown to inhibit the Eg5 protein with an IC50 of 8 nM in in vitro assays.[1] In cell-based assays, it induces the formation of monopolar spindles with an EC50 of approximately 70 nM in U-2 OS cells.[4]
Q3: What are the common cellular effects observed after treatment with EMD 534085?
A3: The primary cellular effect of EMD 534085 is mitotic arrest, characterized by the accumulation of cells with a monopolar spindle phenotype.[3][4] This can be visualized using immunofluorescence microscopy by staining for tubulin and centrosomes. Following prolonged mitotic arrest, cells may undergo apoptosis.
Q4: In which phase of the cell cycle do cells arrest following EMD 534085 treatment?
A4: Cells treated with EMD 534085 arrest in the M phase (mitosis) of the cell cycle due to the activation of the spindle assembly checkpoint.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low induction of mitotic arrest/monopolar spindles. | Incorrect drug concentration: The concentration of EMD 534085 may be too low to effectively inhibit Eg5 in the specific cell line being used. | Optimize drug concentration: Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range around the reported EC50 of ~70 nM.[4] |
| Cell line resistance: Some cell lines may exhibit intrinsic or acquired resistance to Eg5 inhibitors. | Verify Eg5 expression: Check the expression level of Eg5 in your cell line. Cell lines with lower Eg5 expression may be less sensitive.[3] Consider alternative inhibitors: If resistance is suspected, try other Eg5 inhibitors with different binding modes. | |
| Drug instability: EMD 534085 solution may have degraded over time. | Prepare fresh solutions: Always prepare fresh working solutions of EMD 534085 from a recent stock. Store stock solutions at -20°C or -80°C and protect from light. | |
| High levels of cell death not associated with mitotic arrest. | Off-target effects: At high concentrations, EMD 534085 may have off-target effects leading to general cytotoxicity.[5][6] | Lower drug concentration: Use the lowest effective concentration that induces monopolar spindles. Perform control experiments: Include appropriate vehicle controls and consider using a structurally distinct Eg5 inhibitor to confirm that the observed phenotype is due to Eg5 inhibition. |
| Contamination: Cell culture may be contaminated. | Check for contamination: Regularly test cell cultures for mycoplasma and other contaminants. | |
| Variability in results between experiments. | Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect experimental outcomes. | Standardize protocols: Maintain consistent cell culture practices, including seeding density, passage number, and media formulation. |
| Inaccurate drug concentration: Errors in preparing drug dilutions. | Verify dilutions: Carefully prepare and verify all drug dilutions. Consider using a fresh stock solution. | |
| Difficulty in visualizing monopolar spindles. | Suboptimal immunofluorescence protocol: Issues with fixation, permeabilization, or antibody staining. | Optimize staining protocol: Adjust fixation and permeabilization times. Titrate primary and secondary antibodies to achieve optimal signal-to-noise ratio. |
| Timing of observation: The peak of monopolar spindle formation may have been missed. | Perform a time-course experiment: Analyze cells at different time points after EMD 534085 treatment to determine the optimal time for observing the phenotype. |
Quantitative Data Summary
| Parameter | Value | Assay/System | Reference |
| IC50 (Eg5 inhibition) | 8 nM | In vitro biochemical assay | [1] |
| EC50 (Monopolar spindles) | ~70 nM | U-2 OS cells | [4] |
| Maximum Tolerated Dose (MTD) | 108 mg/m²/day | Phase I Clinical Trial | [2] |
| Common Adverse Events (Clinical) | Neutropenia, Asthenia | Phase I Clinical Trial | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.
Materials:
-
EMD 534085
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of EMD 534085 in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of EMD 534085. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Immunofluorescence for Monopolar Spindle Visualization
Materials:
-
Cells grown on coverslips
-
EMD 534085
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with EMD 534085 at the desired concentration and for the optimal duration to induce mitotic arrest.
-
Fixation: Wash the cells with PBS and fix them with the chosen fixative.
-
Permeabilization: If using a cross-linking fixative like paraformaldehyde, permeabilize the cells with permeabilization buffer.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking solution.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking solution to stain the microtubules (α-tubulin) and centrosomes (γ-tubulin).
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies in the dark.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Mounting: Wash the cells and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Monopolar spindles will appear as a radial array of microtubules emanating from a single centrosomal focus, with condensed chromosomes arranged at the periphery.
Visualizations
Caption: EMD 534085 inhibits Eg5, leading to monopolar spindles and mitotic arrest.
Caption: General experimental workflow for studying the effects of EMD 534085.
References
- 1. Second-Generation Antimitotics in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I, dose-escalation study of the Eg5-inhibitor EMD 534085 in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
EMD 534085 Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EMD 534085.
Troubleshooting Guide: EMD 534085 Dissolution Issues
Researchers may occasionally encounter challenges with dissolving EMD 534085. The following guide provides systematic steps to address these issues.
Initial Assessment:
Before attempting advanced troubleshooting, ensure that the issue is not related to common laboratory errors. Verify the accuracy of calculations, the calibration of weighing equipment, and the quality of the solvents used.
Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound is sparingly soluble in aqueous solutions. | First, dissolve EMD 534085 in an organic solvent like DMSO to create a concentrated stock solution. Then, dilute the stock solution with the aqueous buffer of choice. It is crucial to add the stock solution to the buffer slowly while vortexing to prevent localized high concentrations that can lead to precipitation. |
| Incomplete dissolution in organic solvent | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume to ensure the concentration is below the solubility limit. Employ gentle heating (e.g., a 37°C water bath) and/or sonication to aid dissolution. Always refer to the compound's datasheet for temperature stability information. |
| Cloudiness or particulate matter observed | Presence of insoluble impurities or degradation of the compound. | Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. If the problem persists, it may indicate compound degradation, and a fresh vial should be used. |
| Variability in experimental results | Inconsistent dissolution leading to inaccurate final concentrations. | Prepare fresh stock solutions for each experiment to ensure consistency. Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to precipitation over time. |
Quantitative Solubility Data:
For optimal experimental design, it is critical to work within the known solubility limits of EMD 534085.
| Solvent | Solubility | Source |
| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 26 mg/mL (54.56 mM) | MedChemExpress[1] |
Note: "≥" indicates that the solubility may be higher, but saturation was not reached in the cited experiment.
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of EMD 534085 in DMSO
This protocol describes the preparation of a standard stock solution for use in cell-based assays.
Materials:
-
EMD 534085 (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Sonicator or water bath
Procedure:
-
Calculate the required mass of EMD 534085:
-
The molecular weight of EMD 534085 is 476.53 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol)
-
Mass (mg) = 10 mmol/L x 0.001 L x 476.53 g/mol x 1000 mg/g = 4.7653 mg
-
-
-
Weigh the EMD 534085:
-
Carefully weigh out approximately 4.77 mg of EMD 534085 powder and place it in a sterile microcentrifuge tube. Record the exact weight.
-
-
Add DMSO:
-
Based on the actual weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / 476.53 g/mol) / (10 mmol/L) x 1,000,000 µL/L
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the EMD 534085 powder.
-
-
Dissolve the compound:
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, you can use a sonicator for 5-10 minutes or warm the solution in a 37°C water bath for a similar duration. Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the solution should be stable for up to 1 year in solvent at -20°C and 2 years at -80°C.[1]
-
Frequently Asked Questions (FAQs)
Q1: My EMD 534085 solution appears to have a precipitate after being stored at -20°C. What should I do?
A1: It is not uncommon for highly concentrated stock solutions in DMSO to precipitate upon freezing. Before use, thaw the aliquot at room temperature and then gently warm it in a 37°C water bath for 5-10 minutes. Vortex the solution thoroughly to ensure all the compound has redissolved before making your working dilutions.
Q2: Can I dissolve EMD 534085 directly in aqueous buffers like PBS?
A2: Direct dissolution in aqueous buffers is not recommended due to the poor water solubility of EMD 534085. This can lead to inaccurate concentrations and potential precipitation during your experiment. Always prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, first.
Q3: What is the mechanism of action of EMD 534085?
A3: EMD 534085 is a potent and selective inhibitor of the mitotic kinesin Eg5 (also known as KIF11).[1][2] Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[3][4][5] By inhibiting Eg5, EMD 534085 prevents the separation of centrosomes, leading to the formation of a monopolar spindle, which in turn causes mitotic arrest and can lead to apoptotic cell death.[6][7]
Q4: What are the expected phenotypic changes in cells treated with EMD 534085?
A4: Cells treated with EMD 534085 are expected to arrest in mitosis.[8][9] A hallmark phenotype is the formation of monopolar spindles, where the chromosomes are arranged in a star-like pattern around a single spindle pole.[6][7] This mitotic arrest can be observed by an increase in the mitotic index, which can be quantified by staining for markers such as phospho-histone H3.[9]
Q5: Is EMD 534085 selective for Eg5?
A5: Yes, EMD 534085 has been shown to be highly selective for Eg5. It does not significantly inhibit other kinesins such as BimC, CENP-E, Chromokinesin, KHC, KIF3C, KIFC3, MKLP-1, and MCAK at concentrations up to 10 µM.[1]
Visualizations
Caption: Mechanism of EMD 534085 Action.
Caption: EMD 534085 Dissolution Troubleshooting Workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinesin-like protein KIF11 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. gennerichlab.net [gennerichlab.net]
- 8. Rapid induction of apoptosis during Kinesin-5 inhibitor-induced mitotic arrest in HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
EMD 534085 Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EMD 534085.
Troubleshooting Guide: EMD 534085 Dissolution Issues
Researchers may occasionally encounter challenges with dissolving EMD 534085. The following guide provides systematic steps to address these issues.
Initial Assessment:
Before attempting advanced troubleshooting, ensure that the issue is not related to common laboratory errors. Verify the accuracy of calculations, the calibration of weighing equipment, and the quality of the solvents used.
Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound is sparingly soluble in aqueous solutions. | First, dissolve EMD 534085 in an organic solvent like DMSO to create a concentrated stock solution. Then, dilute the stock solution with the aqueous buffer of choice. It is crucial to add the stock solution to the buffer slowly while vortexing to prevent localized high concentrations that can lead to precipitation. |
| Incomplete dissolution in organic solvent | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume to ensure the concentration is below the solubility limit. Employ gentle heating (e.g., a 37°C water bath) and/or sonication to aid dissolution. Always refer to the compound's datasheet for temperature stability information. |
| Cloudiness or particulate matter observed | Presence of insoluble impurities or degradation of the compound. | Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. If the problem persists, it may indicate compound degradation, and a fresh vial should be used. |
| Variability in experimental results | Inconsistent dissolution leading to inaccurate final concentrations. | Prepare fresh stock solutions for each experiment to ensure consistency. Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to precipitation over time. |
Quantitative Solubility Data:
For optimal experimental design, it is critical to work within the known solubility limits of EMD 534085.
| Solvent | Solubility | Source |
| Dimethyl sulfoxide (DMSO) | ≥ 26 mg/mL (54.56 mM) | MedChemExpress[1] |
Note: "≥" indicates that the solubility may be higher, but saturation was not reached in the cited experiment.
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of EMD 534085 in DMSO
This protocol describes the preparation of a standard stock solution for use in cell-based assays.
Materials:
-
EMD 534085 (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Sonicator or water bath
Procedure:
-
Calculate the required mass of EMD 534085:
-
The molecular weight of EMD 534085 is 476.53 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol)
-
Mass (mg) = 10 mmol/L x 0.001 L x 476.53 g/mol x 1000 mg/g = 4.7653 mg
-
-
-
Weigh the EMD 534085:
-
Carefully weigh out approximately 4.77 mg of EMD 534085 powder and place it in a sterile microcentrifuge tube. Record the exact weight.
-
-
Add DMSO:
-
Based on the actual weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / 476.53 g/mol) / (10 mmol/L) x 1,000,000 µL/L
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the EMD 534085 powder.
-
-
Dissolve the compound:
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, you can use a sonicator for 5-10 minutes or warm the solution in a 37°C water bath for a similar duration. Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the solution should be stable for up to 1 year in solvent at -20°C and 2 years at -80°C.[1]
-
Frequently Asked Questions (FAQs)
Q1: My EMD 534085 solution appears to have a precipitate after being stored at -20°C. What should I do?
A1: It is not uncommon for highly concentrated stock solutions in DMSO to precipitate upon freezing. Before use, thaw the aliquot at room temperature and then gently warm it in a 37°C water bath for 5-10 minutes. Vortex the solution thoroughly to ensure all the compound has redissolved before making your working dilutions.
Q2: Can I dissolve EMD 534085 directly in aqueous buffers like PBS?
A2: Direct dissolution in aqueous buffers is not recommended due to the poor water solubility of EMD 534085. This can lead to inaccurate concentrations and potential precipitation during your experiment. Always prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, first.
Q3: What is the mechanism of action of EMD 534085?
A3: EMD 534085 is a potent and selective inhibitor of the mitotic kinesin Eg5 (also known as KIF11).[1][2] Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[3][4][5] By inhibiting Eg5, EMD 534085 prevents the separation of centrosomes, leading to the formation of a monopolar spindle, which in turn causes mitotic arrest and can lead to apoptotic cell death.[6][7]
Q4: What are the expected phenotypic changes in cells treated with EMD 534085?
A4: Cells treated with EMD 534085 are expected to arrest in mitosis.[8][9] A hallmark phenotype is the formation of monopolar spindles, where the chromosomes are arranged in a star-like pattern around a single spindle pole.[6][7] This mitotic arrest can be observed by an increase in the mitotic index, which can be quantified by staining for markers such as phospho-histone H3.[9]
Q5: Is EMD 534085 selective for Eg5?
A5: Yes, EMD 534085 has been shown to be highly selective for Eg5. It does not significantly inhibit other kinesins such as BimC, CENP-E, Chromokinesin, KHC, KIF3C, KIFC3, MKLP-1, and MCAK at concentrations up to 10 µM.[1]
Visualizations
Caption: Mechanism of EMD 534085 Action.
Caption: EMD 534085 Dissolution Troubleshooting Workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinesin-like protein KIF11 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. gennerichlab.net [gennerichlab.net]
- 8. Rapid induction of apoptosis during Kinesin-5 inhibitor-induced mitotic arrest in HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
determining optimal EMD 534085 treatment duration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the use of EMD 534085, a potent and selective inhibitor of the mitotic kinesin Eg5.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of EMD 534085?
A1: EMD 534085 is a potent, reversible, and allosteric inhibitor of the kinesin spindle protein Eg5 (also known as KSP or KIF11)[1][2][3]. Eg5 is a motor protein essential for establishing a bipolar mitotic spindle during cell division[1]. By binding to an allosteric pocket on Eg5, EMD 534085 inhibits its ATPase activity, which prevents the separation of centrosomes[1][4]. This leads to the formation of characteristic monopolar spindles, which activates the spindle assembly checkpoint, causing the cells to arrest in mitosis[1][2]. Prolonged mitotic arrest ultimately induces apoptosis (programmed cell death)[4][5].
Q2: What is the recommended concentration range for in vitro experiments?
A2: The optimal concentration of EMD 534085 depends on the cell line and the experimental endpoint. It has an IC50 of 8 nM for Eg5 inhibition and has been shown to inhibit the proliferation of HCT116 colon cancer cells with an IC50 of 30 nM[3][5]. A concentration of 500 nM has been effectively used to induce mitotic arrest in HeLa and MCF7 cells[6]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How should I dissolve and store EMD 534085?
A3: EMD 534085 is soluble in DMSO[5]. For stock solutions, dissolve the compound in DMSO. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C for up to one or two years, respectively[4]. For use in cell culture, dilute the DMSO stock solution in your culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Q4: What are the expected phenotypic changes in cells treated with EMD 534085?
A4: Cells treated with EMD 534085 will exhibit a distinct phenotype. The most prominent change is the formation of monopolar spindles, where the spindle microtubules radiate from a single centrosome, resulting in a mono-astral appearance[1]. This leads to an accumulation of cells in mitosis, which can be quantified by staining for phospho-histone H3, a marker for mitotic cells[2][6]. Following prolonged mitotic arrest, cells will undergo apoptosis, which can be observed by changes in cell morphology (e.g., membrane blebbing, cell shrinkage) and confirmed with apoptosis assays.
Data on EMD 534085 Activity
Table 1: In Vitro Potency of EMD 534085
| Target/Process | IC50 Value | Cell Line/System | Reference |
| Eg5 Inhibition | 8 nM | Biochemical Assay | [3][5] |
| Cell Proliferation | 30 nM | HCT116 | [3][5] |
Table 2: Time-Dependent Effects of EMD 534085 in a COLO 205 Xenograft Model (20 mg/kg)
| Time Point | Mitotic Index (%) | Reference |
| 0 hours (Vehicle) | ~7% | [7] |
| 8 hours | 25.2% (Peak) | [7] |
| 48-72 hours | Return to baseline | [7] |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol provides a method to assess the cytotoxic effects of EMD 534085 on a cancer cell line.
Materials:
-
EMD 534085
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of EMD 534085 in complete culture medium from a DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X EMD 534085 dilutions to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Immunofluorescence Staining for Mitotic Arrest
This protocol allows for the visualization of monopolar spindles, a hallmark of Eg5 inhibition.
Materials:
-
EMD 534085
-
Cells grown on coverslips in a multi-well plate
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with an effective concentration of EMD 534085 (e.g., 500 nM) for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary antibody against α-tubulin (to visualize microtubules) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody in the dark for 1 hour at room temperature.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using an anti-fade mounting medium, and visualize using a fluorescence microscope. Look for the characteristic mono-astral spindle phenotype in treated cells.
Troubleshooting Guide
Q: I am not observing a significant increase in mitotic arrest. What could be the issue?
A:
-
Suboptimal Concentration: The concentration of EMD 534085 may be too low for your specific cell line. Perform a dose-response experiment to determine the optimal concentration.
-
Insufficient Treatment Duration: The treatment time might be too short. Mitotic arrest is time-dependent. Try a time-course experiment (e.g., 8, 16, 24 hours) to identify the peak of mitotic arrest.
-
Low Proliferative Rate: EMD 534085 primarily affects dividing cells. Ensure your cells are in a logarithmic growth phase and not confluent.
-
Compound Inactivity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
Q: My cells are dying too quickly, and I cannot observe the mitotic arrest phenotype.
A:
-
Concentration is Too High: High concentrations of EMD 534085 can induce rapid apoptosis, masking the mitotic arrest phenotype[4]. Lower the concentration to a level that induces arrest without causing widespread, immediate cell death.
-
Cell Line Sensitivity: Some cell lines are highly sensitive to antimitotic agents. For instance, HL-60 cells undergo rapid apoptosis upon treatment[4][5]. Consider using a less sensitive cell line for morphological studies or shorten the treatment duration.
Q: I am seeing inconsistent results between experiments.
A:
-
Cell Culture Variability: Ensure consistent cell seeding density and that cells are at a similar passage number and confluency for each experiment.
-
Compound Dilution: Prepare fresh dilutions of EMD 534085 for each experiment from a validated stock solution to avoid issues with compound stability in the medium.
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells, including controls, as it can have minor effects on cell growth.
Visualizations
Caption: Signaling pathway of EMD 534085 leading to mitotic arrest and apoptosis.
Caption: Workflow for determining cell viability after EMD 534085 treatment.
References
- 1. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I, dose-escalation study of the Eg5-inhibitor EMD 534085 in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
determining optimal EMD 534085 treatment duration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the use of EMD 534085, a potent and selective inhibitor of the mitotic kinesin Eg5.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of EMD 534085?
A1: EMD 534085 is a potent, reversible, and allosteric inhibitor of the kinesin spindle protein Eg5 (also known as KSP or KIF11)[1][2][3]. Eg5 is a motor protein essential for establishing a bipolar mitotic spindle during cell division[1]. By binding to an allosteric pocket on Eg5, EMD 534085 inhibits its ATPase activity, which prevents the separation of centrosomes[1][4]. This leads to the formation of characteristic monopolar spindles, which activates the spindle assembly checkpoint, causing the cells to arrest in mitosis[1][2]. Prolonged mitotic arrest ultimately induces apoptosis (programmed cell death)[4][5].
Q2: What is the recommended concentration range for in vitro experiments?
A2: The optimal concentration of EMD 534085 depends on the cell line and the experimental endpoint. It has an IC50 of 8 nM for Eg5 inhibition and has been shown to inhibit the proliferation of HCT116 colon cancer cells with an IC50 of 30 nM[3][5]. A concentration of 500 nM has been effectively used to induce mitotic arrest in HeLa and MCF7 cells[6]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How should I dissolve and store EMD 534085?
A3: EMD 534085 is soluble in DMSO[5]. For stock solutions, dissolve the compound in DMSO. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C for up to one or two years, respectively[4]. For use in cell culture, dilute the DMSO stock solution in your culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Q4: What are the expected phenotypic changes in cells treated with EMD 534085?
A4: Cells treated with EMD 534085 will exhibit a distinct phenotype. The most prominent change is the formation of monopolar spindles, where the spindle microtubules radiate from a single centrosome, resulting in a mono-astral appearance[1]. This leads to an accumulation of cells in mitosis, which can be quantified by staining for phospho-histone H3, a marker for mitotic cells[2][6]. Following prolonged mitotic arrest, cells will undergo apoptosis, which can be observed by changes in cell morphology (e.g., membrane blebbing, cell shrinkage) and confirmed with apoptosis assays.
Data on EMD 534085 Activity
Table 1: In Vitro Potency of EMD 534085
| Target/Process | IC50 Value | Cell Line/System | Reference |
| Eg5 Inhibition | 8 nM | Biochemical Assay | [3][5] |
| Cell Proliferation | 30 nM | HCT116 | [3][5] |
Table 2: Time-Dependent Effects of EMD 534085 in a COLO 205 Xenograft Model (20 mg/kg)
| Time Point | Mitotic Index (%) | Reference |
| 0 hours (Vehicle) | ~7% | [7] |
| 8 hours | 25.2% (Peak) | [7] |
| 48-72 hours | Return to baseline | [7] |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol provides a method to assess the cytotoxic effects of EMD 534085 on a cancer cell line.
Materials:
-
EMD 534085
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of EMD 534085 in complete culture medium from a DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X EMD 534085 dilutions to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Immunofluorescence Staining for Mitotic Arrest
This protocol allows for the visualization of monopolar spindles, a hallmark of Eg5 inhibition.
Materials:
-
EMD 534085
-
Cells grown on coverslips in a multi-well plate
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with an effective concentration of EMD 534085 (e.g., 500 nM) for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary antibody against α-tubulin (to visualize microtubules) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody in the dark for 1 hour at room temperature.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using an anti-fade mounting medium, and visualize using a fluorescence microscope. Look for the characteristic mono-astral spindle phenotype in treated cells.
Troubleshooting Guide
Q: I am not observing a significant increase in mitotic arrest. What could be the issue?
A:
-
Suboptimal Concentration: The concentration of EMD 534085 may be too low for your specific cell line. Perform a dose-response experiment to determine the optimal concentration.
-
Insufficient Treatment Duration: The treatment time might be too short. Mitotic arrest is time-dependent. Try a time-course experiment (e.g., 8, 16, 24 hours) to identify the peak of mitotic arrest.
-
Low Proliferative Rate: EMD 534085 primarily affects dividing cells. Ensure your cells are in a logarithmic growth phase and not confluent.
-
Compound Inactivity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
Q: My cells are dying too quickly, and I cannot observe the mitotic arrest phenotype.
A:
-
Concentration is Too High: High concentrations of EMD 534085 can induce rapid apoptosis, masking the mitotic arrest phenotype[4]. Lower the concentration to a level that induces arrest without causing widespread, immediate cell death.
-
Cell Line Sensitivity: Some cell lines are highly sensitive to antimitotic agents. For instance, HL-60 cells undergo rapid apoptosis upon treatment[4][5]. Consider using a less sensitive cell line for morphological studies or shorten the treatment duration.
Q: I am seeing inconsistent results between experiments.
A:
-
Cell Culture Variability: Ensure consistent cell seeding density and that cells are at a similar passage number and confluency for each experiment.
-
Compound Dilution: Prepare fresh dilutions of EMD 534085 for each experiment from a validated stock solution to avoid issues with compound stability in the medium.
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells, including controls, as it can have minor effects on cell growth.
Visualizations
Caption: Signaling pathway of EMD 534085 leading to mitotic arrest and apoptosis.
Caption: Workflow for determining cell viability after EMD 534085 treatment.
References
- 1. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I, dose-escalation study of the Eg5-inhibitor EMD 534085 in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
EMD 534085 dose-response curve generation
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing EMD 534085 in their experiments. Content includes frequently asked questions, troubleshooting guides, experimental protocols, and data presentation examples for generating a dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of EMD 534085?
EMD 534085 is a potent and reversible inhibitor of the kinesin spindle protein Eg5 (also known as KSP or KIF11).[1] Eg5 is a motor protein essential for the formation of the bipolar spindle during the early stages of mitosis. By inhibiting Eg5, EMD 534085 prevents centrosome separation, leading to the formation of monopolar spindles, which triggers a mitotic arrest and subsequent apoptotic cell death in proliferating cancer cells.[2][3]
Q2: What is the reported in vitro potency of EMD 534085?
Preclinical studies have shown that EMD 534085 inhibits the Eg5 protein with an IC50 of 8 nM in in vitro assays.
Q3: What were the key findings from the clinical trials of EMD 534085?
A phase I clinical trial in patients with advanced solid tumors or lymphoma established a maximum tolerated dose (MTD) of 108 mg/m²/day.[4][5] The most common dose-limiting toxicities were neutropenia.[5] While the drug was generally well-tolerated, no complete or partial responses were observed. However, 52% of patients achieved stable disease.[4][5] Further clinical development of this inhibitor was not pursued.
Q4: What are the expected cellular phenotypes after treating cells with EMD 534085?
Treatment of proliferating cells with EMD 534085 is expected to result in a significant increase in the population of cells arrested in the G2/M phase of the cell cycle. Morphologically, this is characterized by the appearance of cells with a monopolar spindle, a hallmark of Eg5 inhibition.[2][3] Prolonged mitotic arrest will ultimately lead to apoptosis.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding plates. |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | |
| Contamination of cell cultures. | Regularly check cell cultures for any signs of contamination. Use sterile techniques and certified cell lines. | |
| No significant decrease in cell viability observed. | Low drug concentration or short incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell line. |
| Cell line is resistant to Eg5 inhibition. | Some cell lines may have intrinsic resistance mechanisms. Confirm Eg5 expression in your cell line. Consider using a positive control (a known sensitive cell line) in parallel. | |
| Inactive compound. | Ensure proper storage and handling of the EMD 534085 compound to prevent degradation. | |
| Unexpected cell morphology. | Off-target effects at high concentrations. | Use concentrations around the known IC50 value. High concentrations may induce cellular responses not specific to Eg5 inhibition. |
| Cell line-specific responses. | Document and characterize any unusual morphological changes. These could be specific to the biology of the cell line being used. |
Data Presentation
In Vitro Dose-Response Data
The following table represents a typical dataset from a cell viability assay (e.g., MTT or CellTiter-Glo®) performed on a cancer cell line treated with EMD 534085 for 72 hours.
| EMD 534085 Concentration (nM) | Percent Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 95.2 ± 5.1 |
| 3 | 85.1 ± 4.8 |
| 10 | 65.7 ± 3.9 |
| 30 | 50.3 ± 3.2 |
| 100 | 35.8 ± 2.9 |
| 300 | 20.1 ± 2.5 |
| 1000 | 10.5 ± 1.8 |
Note: This data is representative. Actual results will vary depending on the cell line, assay conditions, and other experimental parameters.
Clinical Trial Dose Escalation and Response
| Dose Level (mg/m²/day) | Number of Patients | Dose-Limiting Toxicities (DLTs) | Best Response |
| 2 | 3 | 0 | Stable Disease (1) |
| 4 | 3 | 0 | Stable Disease (1) |
| 8 | 3 | 0 | Stable Disease (2) |
| 16 | 3 | 0 | Stable Disease (2) |
| 32 | 3 | 0 | Stable Disease (2) |
| 54 | 6 | 0 | Stable Disease (3) |
| 81 | 6 | 0 | Stable Disease (4) |
| 108 | 6 | Grade 4 Neutropenia (1) | Stable Disease (4) |
| 135 | 5 | Grade 4 Neutropenia (1), Grade 3 Acute Coronary Syndrome (1) | Stable Disease (3) |
Data summarized from a phase I clinical trial.[5]
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for determining the dose-response of EMD 534085 on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
EMD 534085 stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of EMD 534085 in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the EMD 534085 dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the EMD 534085 concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of EMD 534085 action.
Caption: Experimental workflow for dose-response curve generation.
Caption: Troubleshooting logic for EMD 534085 experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A phase I, dose-escalation study of the Eg5-inhibitor EMD 534085 in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]
EMD 534085 dose-response curve generation
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing EMD 534085 in their experiments. Content includes frequently asked questions, troubleshooting guides, experimental protocols, and data presentation examples for generating a dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of EMD 534085?
EMD 534085 is a potent and reversible inhibitor of the kinesin spindle protein Eg5 (also known as KSP or KIF11).[1] Eg5 is a motor protein essential for the formation of the bipolar spindle during the early stages of mitosis. By inhibiting Eg5, EMD 534085 prevents centrosome separation, leading to the formation of monopolar spindles, which triggers a mitotic arrest and subsequent apoptotic cell death in proliferating cancer cells.[2][3]
Q2: What is the reported in vitro potency of EMD 534085?
Preclinical studies have shown that EMD 534085 inhibits the Eg5 protein with an IC50 of 8 nM in in vitro assays.
Q3: What were the key findings from the clinical trials of EMD 534085?
A phase I clinical trial in patients with advanced solid tumors or lymphoma established a maximum tolerated dose (MTD) of 108 mg/m²/day.[4][5] The most common dose-limiting toxicities were neutropenia.[5] While the drug was generally well-tolerated, no complete or partial responses were observed. However, 52% of patients achieved stable disease.[4][5] Further clinical development of this inhibitor was not pursued.
Q4: What are the expected cellular phenotypes after treating cells with EMD 534085?
Treatment of proliferating cells with EMD 534085 is expected to result in a significant increase in the population of cells arrested in the G2/M phase of the cell cycle. Morphologically, this is characterized by the appearance of cells with a monopolar spindle, a hallmark of Eg5 inhibition.[2][3] Prolonged mitotic arrest will ultimately lead to apoptosis.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding plates. |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | |
| Contamination of cell cultures. | Regularly check cell cultures for any signs of contamination. Use sterile techniques and certified cell lines. | |
| No significant decrease in cell viability observed. | Low drug concentration or short incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell line. |
| Cell line is resistant to Eg5 inhibition. | Some cell lines may have intrinsic resistance mechanisms. Confirm Eg5 expression in your cell line. Consider using a positive control (a known sensitive cell line) in parallel. | |
| Inactive compound. | Ensure proper storage and handling of the EMD 534085 compound to prevent degradation. | |
| Unexpected cell morphology. | Off-target effects at high concentrations. | Use concentrations around the known IC50 value. High concentrations may induce cellular responses not specific to Eg5 inhibition. |
| Cell line-specific responses. | Document and characterize any unusual morphological changes. These could be specific to the biology of the cell line being used. |
Data Presentation
In Vitro Dose-Response Data
The following table represents a typical dataset from a cell viability assay (e.g., MTT or CellTiter-Glo®) performed on a cancer cell line treated with EMD 534085 for 72 hours.
| EMD 534085 Concentration (nM) | Percent Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 95.2 ± 5.1 |
| 3 | 85.1 ± 4.8 |
| 10 | 65.7 ± 3.9 |
| 30 | 50.3 ± 3.2 |
| 100 | 35.8 ± 2.9 |
| 300 | 20.1 ± 2.5 |
| 1000 | 10.5 ± 1.8 |
Note: This data is representative. Actual results will vary depending on the cell line, assay conditions, and other experimental parameters.
Clinical Trial Dose Escalation and Response
| Dose Level (mg/m²/day) | Number of Patients | Dose-Limiting Toxicities (DLTs) | Best Response |
| 2 | 3 | 0 | Stable Disease (1) |
| 4 | 3 | 0 | Stable Disease (1) |
| 8 | 3 | 0 | Stable Disease (2) |
| 16 | 3 | 0 | Stable Disease (2) |
| 32 | 3 | 0 | Stable Disease (2) |
| 54 | 6 | 0 | Stable Disease (3) |
| 81 | 6 | 0 | Stable Disease (4) |
| 108 | 6 | Grade 4 Neutropenia (1) | Stable Disease (4) |
| 135 | 5 | Grade 4 Neutropenia (1), Grade 3 Acute Coronary Syndrome (1) | Stable Disease (3) |
Data summarized from a phase I clinical trial.[5]
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for determining the dose-response of EMD 534085 on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
EMD 534085 stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of EMD 534085 in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the EMD 534085 dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the EMD 534085 concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of EMD 534085 action.
Caption: Experimental workflow for dose-response curve generation.
Caption: Troubleshooting logic for EMD 534085 experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A phase I, dose-escalation study of the Eg5-inhibitor EMD 534085 in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]
EMD 534085 Technical Support Center: Preclinical Development Insights
This technical support center provides guidance and answers frequently asked questions regarding the preclinical evaluation of EMD 534085, with a focus on its maximum tolerated dose (MTD). This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the maximum tolerated dose (MTD) of EMD 534085 determined in preclinical animal studies?
Currently, specific quantitative data for the maximum tolerated dose (MTD) of EMD 534085 in preclinical animal models is not publicly available in the reviewed scientific literature. While preclinical studies have been conducted and showed significant antitumor activity, the specific MTD values in species such as mice or rats have not been published.[1][2][3]
Q2: What is the known mechanism of action for EMD 534085?
EMD 534085 is a potent and reversible inhibitor of the kinesin spindle protein Eg5 (also known as KIF11).[1][2] Eg5 is a motor protein that is essential for the formation of a bipolar mitotic spindle during cell division. By inhibiting Eg5, EMD 534085 causes mitotic arrest, which can lead to apoptosis in cancer cells.[1]
Q3: Has the MTD of EMD 534085 been established in humans?
Yes, a Phase I clinical trial in patients with advanced solid tumors or lymphoma determined the maximum tolerated dose in humans to be 108 mg/m² administered intravenously every 3 weeks.[1][2][3] The most common dose-limiting toxicity observed was neutropenia.[1][2]
Q4: What are the common challenges when determining the MTD of a novel compound like EMD 534085 in preclinical studies?
Determining the MTD for a new chemical entity involves several challenges:
-
Species-specific toxicity: The toxic effects of a compound can vary significantly between different animal species and may not always be predictive of the effects in humans.
-
Dose-limiting toxicities (DLTs): Identifying the specific organ systems affected and the nature of the toxicity at higher doses is critical. For antimitotic agents like EMD 534085, myelosuppression (such as neutropenia) is a common DLT.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug in the test species is crucial for interpreting toxicity findings and relating them to drug exposure levels.
Troubleshooting Guide for Preclinical MTD Studies
This guide provides general troubleshooting advice for researchers conducting MTD studies with investigational compounds.
| Issue | Potential Cause | Recommended Action |
| High mortality at initial doses | Starting dose is too high; incorrect vehicle formulation leading to poor solubility or toxicity. | Review available in vitro cytotoxicity data to better estimate a starting dose. Conduct a dose range-finding study with a wider dose range. Evaluate the tolerability of the vehicle alone. |
| No observed toxicity at the highest feasible dose | The compound has a very high therapeutic index; limitations in drug solubility or administration volume. | Consider alternative, more sensitive endpoints beyond clinical observation, such as histopathology or clinical pathology. If a true MTD cannot be reached, this should be noted, and the highest tested dose may be considered the non-severely toxic dose (HNSTD). |
| Inconsistent toxicity results between animals in the same dose group | Variability in animal health; errors in dose preparation or administration. | Ensure a homogenous and healthy animal cohort. Review and standardize all procedures for dose formulation and administration. Increase the number of animals per group to improve statistical power. |
| Unexpected toxicity profile | Off-target effects of the compound; metabolite-driven toxicity. | Conduct further in vitro profiling to identify potential off-target interactions. Perform metabolite identification and profiling studies to assess the toxicity of major metabolites. |
Experimental Protocols
While the specific protocol for EMD 534085's preclinical MTD studies is not available, a general methodology for determining the MTD of an investigational anticancer agent in a rodent model is provided below.
Objective: To determine the maximum tolerated dose (MTD) of a test compound following a specific dosing schedule in mice.
Materials:
-
Test compound (e.g., EMD 534085)
-
Vehicle for formulation
-
6-8 week old mice (e.g., BALB/c or C57BL/6)
-
Standard laboratory equipment for animal housing, dosing, and monitoring.
Procedure:
-
Dose Range Finding Study (non-GLP):
-
Select a starting dose based on in vitro cytotoxicity data (e.g., 1/10th of the LD50 if available, or a dose showing efficacy in xenograft models).
-
Administer single doses of the compound to a small number of animals (e.g., 2-3 per group) across a wide range of doses (e.g., 3-5 fold escalations).
-
Monitor animals for clinical signs of toxicity for at least 7-14 days.
-
Identify a dose range that causes mild to moderate, but not life-threatening, toxicity.
-
-
Definitive MTD Study (GLP-compliant):
-
Based on the dose range-finding study, select 4-5 dose levels.
-
Randomly assign animals to dose groups (e.g., 5-10 per sex per group) and a vehicle control group.
-
Administer the test compound according to the planned clinical route and schedule (e.g., once daily for 5 days).
-
Monitor and record clinical observations, body weight, and food/water consumption daily.
-
Collect blood samples for hematology and clinical chemistry at baseline and at the end of the study.
-
At the end of the observation period, perform a complete necropsy and collect tissues for histopathological examination.
-
The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or pathological findings that would be considered unacceptable in a clinical setting.
-
Visualizations
Below are diagrams illustrating the mechanism of action of EMD 534085 and a typical workflow for an MTD study.
Caption: Mechanism of action of EMD 534085 targeting Eg5/KIF11.
Caption: General workflow for a preclinical Maximum Tolerated Dose (MTD) study.
References
EMD 534085 Technical Support Center: Preclinical Development Insights
This technical support center provides guidance and answers frequently asked questions regarding the preclinical evaluation of EMD 534085, with a focus on its maximum tolerated dose (MTD). This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the maximum tolerated dose (MTD) of EMD 534085 determined in preclinical animal studies?
Currently, specific quantitative data for the maximum tolerated dose (MTD) of EMD 534085 in preclinical animal models is not publicly available in the reviewed scientific literature. While preclinical studies have been conducted and showed significant antitumor activity, the specific MTD values in species such as mice or rats have not been published.[1][2][3]
Q2: What is the known mechanism of action for EMD 534085?
EMD 534085 is a potent and reversible inhibitor of the kinesin spindle protein Eg5 (also known as KIF11).[1][2] Eg5 is a motor protein that is essential for the formation of a bipolar mitotic spindle during cell division. By inhibiting Eg5, EMD 534085 causes mitotic arrest, which can lead to apoptosis in cancer cells.[1]
Q3: Has the MTD of EMD 534085 been established in humans?
Yes, a Phase I clinical trial in patients with advanced solid tumors or lymphoma determined the maximum tolerated dose in humans to be 108 mg/m² administered intravenously every 3 weeks.[1][2][3] The most common dose-limiting toxicity observed was neutropenia.[1][2]
Q4: What are the common challenges when determining the MTD of a novel compound like EMD 534085 in preclinical studies?
Determining the MTD for a new chemical entity involves several challenges:
-
Species-specific toxicity: The toxic effects of a compound can vary significantly between different animal species and may not always be predictive of the effects in humans.
-
Dose-limiting toxicities (DLTs): Identifying the specific organ systems affected and the nature of the toxicity at higher doses is critical. For antimitotic agents like EMD 534085, myelosuppression (such as neutropenia) is a common DLT.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug in the test species is crucial for interpreting toxicity findings and relating them to drug exposure levels.
Troubleshooting Guide for Preclinical MTD Studies
This guide provides general troubleshooting advice for researchers conducting MTD studies with investigational compounds.
| Issue | Potential Cause | Recommended Action |
| High mortality at initial doses | Starting dose is too high; incorrect vehicle formulation leading to poor solubility or toxicity. | Review available in vitro cytotoxicity data to better estimate a starting dose. Conduct a dose range-finding study with a wider dose range. Evaluate the tolerability of the vehicle alone. |
| No observed toxicity at the highest feasible dose | The compound has a very high therapeutic index; limitations in drug solubility or administration volume. | Consider alternative, more sensitive endpoints beyond clinical observation, such as histopathology or clinical pathology. If a true MTD cannot be reached, this should be noted, and the highest tested dose may be considered the non-severely toxic dose (HNSTD). |
| Inconsistent toxicity results between animals in the same dose group | Variability in animal health; errors in dose preparation or administration. | Ensure a homogenous and healthy animal cohort. Review and standardize all procedures for dose formulation and administration. Increase the number of animals per group to improve statistical power. |
| Unexpected toxicity profile | Off-target effects of the compound; metabolite-driven toxicity. | Conduct further in vitro profiling to identify potential off-target interactions. Perform metabolite identification and profiling studies to assess the toxicity of major metabolites. |
Experimental Protocols
While the specific protocol for EMD 534085's preclinical MTD studies is not available, a general methodology for determining the MTD of an investigational anticancer agent in a rodent model is provided below.
Objective: To determine the maximum tolerated dose (MTD) of a test compound following a specific dosing schedule in mice.
Materials:
-
Test compound (e.g., EMD 534085)
-
Vehicle for formulation
-
6-8 week old mice (e.g., BALB/c or C57BL/6)
-
Standard laboratory equipment for animal housing, dosing, and monitoring.
Procedure:
-
Dose Range Finding Study (non-GLP):
-
Select a starting dose based on in vitro cytotoxicity data (e.g., 1/10th of the LD50 if available, or a dose showing efficacy in xenograft models).
-
Administer single doses of the compound to a small number of animals (e.g., 2-3 per group) across a wide range of doses (e.g., 3-5 fold escalations).
-
Monitor animals for clinical signs of toxicity for at least 7-14 days.
-
Identify a dose range that causes mild to moderate, but not life-threatening, toxicity.
-
-
Definitive MTD Study (GLP-compliant):
-
Based on the dose range-finding study, select 4-5 dose levels.
-
Randomly assign animals to dose groups (e.g., 5-10 per sex per group) and a vehicle control group.
-
Administer the test compound according to the planned clinical route and schedule (e.g., once daily for 5 days).
-
Monitor and record clinical observations, body weight, and food/water consumption daily.
-
Collect blood samples for hematology and clinical chemistry at baseline and at the end of the study.
-
At the end of the observation period, perform a complete necropsy and collect tissues for histopathological examination.
-
The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or pathological findings that would be considered unacceptable in a clinical setting.
-
Visualizations
Below are diagrams illustrating the mechanism of action of EMD 534085 and a typical workflow for an MTD study.
Caption: Mechanism of action of EMD 534085 targeting Eg5/KIF11.
Caption: General workflow for a preclinical Maximum Tolerated Dose (MTD) study.
References
EMD 534085 experimental variability sources
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EMD 534085.
Frequently Asked Questions (FAQs)
General Information
-
What is EMD 534085? EMD 534085 is a potent and selective inhibitor of the mitotic kinesin Eg5 (also known as Kinesin Spindle Protein or KIF11).[1][2] It binds to an allosteric pocket of Eg5, leading to the disruption of mitotic spindle formation, which in turn causes cells to arrest in mitosis and subsequently undergo apoptosis (programmed cell death).[1][2][3]
-
What is the in vitro potency of EMD 534085? EMD 534085 has been shown to inhibit the Eg5 kinesin with an IC50 of 8 nM in in-vitro assays.[1][2]
Experimental Design
-
What should I consider when designing a cell-based assay with EMD 534085?
-
Cell Line Selection: The expression level of Eg5 can vary between cell lines, which may correlate with sensitivity to the inhibitor.[4] It is advisable to use cell lines with known Eg5 expression levels or to quantify Eg5 expression in your chosen cell lines.
-
Concentration Range: Based on its in vitro potency, a range of concentrations should be tested. For cellular assays, concentrations around 500 nM have been used to induce mitotic arrest.[5] However, the optimal concentration will be cell-line dependent and should be determined empirically through dose-response experiments.
-
Time Course: The effects of EMD 534085 are cell cycle-dependent. Mitotic arrest can be observed within hours of treatment, while downstream effects like apoptosis may require longer incubation times (e.g., 24-72 hours).
-
Controls: Appropriate controls are crucial. These should include a vehicle-treated control (e.g., DMSO), a positive control for mitotic arrest (e.g., other Eg5 inhibitors like monastrol (B14932) or paclitaxel), and a negative control.
-
-
What are the known in vivo effects and toxicities of EMD 534085? In a phase I clinical trial, EMD 534085 was administered intravenously. The maximum tolerated dose (MTD) was determined to be 108 mg/m²/day.[6][7] The most common dose-limiting toxicity was neutropenia (a decrease in neutrophils), and other common adverse events included asthenia (weakness or lack of energy).[1][6][7] While it was generally well-tolerated, it showed limited single-agent antitumor activity.[6][7]
Troubleshooting Guides
Inconsistent or Unexpected Results in Cell-Based Assays
| Issue | Potential Cause | Recommended Solution |
| High variability in results between experiments. | Inconsistent cell culture conditions (e.g., cell density, passage number). | Standardize cell culture protocols. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Inconsistent preparation of EMD 534085 solution. | Prepare fresh stock solutions of EMD 534085 in a suitable solvent like DMSO and store them appropriately. Avoid repeated freeze-thaw cycles. | |
| Intrinsic cell-to-cell variability in drug response.[3] | Use a sufficiently large sample size and perform multiple biological replicates. Consider single-cell analysis techniques if variability is a key aspect of your research. | |
| Lower than expected potency (high IC50). | Low Eg5 expression in the chosen cell line.[4] | Verify Eg5 expression levels in your cell line via qPCR or Western blot. Consider using a cell line with higher Eg5 expression. |
| Drug degradation. | Ensure proper storage of the compound as recommended by the supplier. Prepare fresh dilutions for each experiment. | |
| High plasma protein binding in media. | If using serum-containing media, consider that the effective concentration of the drug may be lower. You may need to test higher concentrations or use serum-free media for a portion of the experiment. | |
| Cells escape mitotic arrest and become polyploid. | Mitotic slippage.[8][9] | This is a known phenomenon with antimitotic agents. Monitor the cell population over a longer time course to observe this effect. Analyze DNA content by flow cytometry to quantify polyploidy. The timing of analysis is critical to capture the desired endpoint (mitotic arrest vs. subsequent cell fates). |
| Unexpected off-target effects or toxicity. | The compound may have off-target activities at higher concentrations.[10][11][12] | Perform dose-response curves to identify a specific concentration range for the desired phenotype. If off-target effects are suspected, consider using another Eg5 inhibitor with a different chemical scaffold as a control. |
Data Presentation
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| In Vitro IC50 | 8 nM | Inhibition of Eg5 kinesin activity. | [1][2] |
| Maximum Tolerated Dose (MTD) in Humans | 108 mg/m²/day | Phase I clinical trial in patients with advanced solid tumors or lymphoma. | [6][7] |
| Starting Dose in Phase I Trial | 2 mg/m²/day | Intravenous administration every 3 weeks. | [6][7] |
| Common Adverse Events | Neutropenia, Asthenia | Observed in the phase I clinical trial. | [1][6][7] |
| Clinical Trial Outcome | Stable Disease: 52% of patients | Limited antitumor activity as a monotherapy. | [1][6] |
Experimental Protocols
Representative Protocol for Cell-Based Mitotic Arrest Assay
This is a general protocol and should be optimized for your specific cell line and experimental conditions.
1. Cell Seeding:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase and not confluent at the end of the experiment.
-
Allow cells to adhere and resume proliferation for 24 hours.
2. Cell Synchronization (Optional but Recommended):
-
To enrich the population of cells in G2/M, you can synchronize the cells. A common method is to treat with an agent like RO-3306 (a CDK1 inhibitor) for a period determined by the cell cycle length of your cell line (e.g., 16-20 hours).[5]
-
Wash out the synchronizing agent thoroughly with fresh media before adding EMD 534085.
3. EMD 534085 Treatment:
-
Prepare a series of dilutions of EMD 534085 in your cell culture medium. A common starting point for inducing mitotic arrest is around 500 nM.[5]
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
Replace the medium in your cell plates with the medium containing the different concentrations of EMD 534085.
4. Incubation:
-
Incubate the cells for a period appropriate to observe mitotic arrest. This is typically between 16 and 24 hours.
5. Analysis of Mitotic Arrest:
-
Immunofluorescence Microscopy:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100).
-
Stain for microtubules (anti-α-tubulin antibody), chromosomes (DAPI), and a marker for mitosis (e.g., anti-phospho-histone H3).
-
Image the cells using a fluorescence microscope. Cells treated with EMD 534085 should exhibit a characteristic monopolar spindle phenotype.
-
-
Flow Cytometry:
-
Harvest and fix the cells (e.g., in 70% ethanol).
-
Stain with an antibody against a mitotic marker (e.g., phospho-histone H3) and a DNA dye (e.g., propidium (B1200493) iodide).
-
Analyze the cell cycle distribution. A significant increase in the population of cells that are positive for the mitotic marker and have 4N DNA content indicates mitotic arrest.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of EMD 534085 leading to apoptosis.
Caption: Simplified signaling pathway of the Spindle Assembly Checkpoint (SAC).
Caption: General experimental workflow for a cell-based mitotic arrest assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A phase I, dose-escalation study of the Eg5-inhibitor EMD 534085 in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Uncoupling of Mitosis and Cytokinesis Upon a Prolonged Arrest in Metaphase Is Influenced by Protein Phosphatases and Mitotic Transcription in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. icr.ac.uk [icr.ac.uk]
EMD 534085 experimental variability sources
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EMD 534085.
Frequently Asked Questions (FAQs)
General Information
-
What is EMD 534085? EMD 534085 is a potent and selective inhibitor of the mitotic kinesin Eg5 (also known as Kinesin Spindle Protein or KIF11).[1][2] It binds to an allosteric pocket of Eg5, leading to the disruption of mitotic spindle formation, which in turn causes cells to arrest in mitosis and subsequently undergo apoptosis (programmed cell death).[1][2][3]
-
What is the in vitro potency of EMD 534085? EMD 534085 has been shown to inhibit the Eg5 kinesin with an IC50 of 8 nM in in-vitro assays.[1][2]
Experimental Design
-
What should I consider when designing a cell-based assay with EMD 534085?
-
Cell Line Selection: The expression level of Eg5 can vary between cell lines, which may correlate with sensitivity to the inhibitor.[4] It is advisable to use cell lines with known Eg5 expression levels or to quantify Eg5 expression in your chosen cell lines.
-
Concentration Range: Based on its in vitro potency, a range of concentrations should be tested. For cellular assays, concentrations around 500 nM have been used to induce mitotic arrest.[5] However, the optimal concentration will be cell-line dependent and should be determined empirically through dose-response experiments.
-
Time Course: The effects of EMD 534085 are cell cycle-dependent. Mitotic arrest can be observed within hours of treatment, while downstream effects like apoptosis may require longer incubation times (e.g., 24-72 hours).
-
Controls: Appropriate controls are crucial. These should include a vehicle-treated control (e.g., DMSO), a positive control for mitotic arrest (e.g., other Eg5 inhibitors like monastrol or paclitaxel), and a negative control.
-
-
What are the known in vivo effects and toxicities of EMD 534085? In a phase I clinical trial, EMD 534085 was administered intravenously. The maximum tolerated dose (MTD) was determined to be 108 mg/m²/day.[6][7] The most common dose-limiting toxicity was neutropenia (a decrease in neutrophils), and other common adverse events included asthenia (weakness or lack of energy).[1][6][7] While it was generally well-tolerated, it showed limited single-agent antitumor activity.[6][7]
Troubleshooting Guides
Inconsistent or Unexpected Results in Cell-Based Assays
| Issue | Potential Cause | Recommended Solution |
| High variability in results between experiments. | Inconsistent cell culture conditions (e.g., cell density, passage number). | Standardize cell culture protocols. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Inconsistent preparation of EMD 534085 solution. | Prepare fresh stock solutions of EMD 534085 in a suitable solvent like DMSO and store them appropriately. Avoid repeated freeze-thaw cycles. | |
| Intrinsic cell-to-cell variability in drug response.[3] | Use a sufficiently large sample size and perform multiple biological replicates. Consider single-cell analysis techniques if variability is a key aspect of your research. | |
| Lower than expected potency (high IC50). | Low Eg5 expression in the chosen cell line.[4] | Verify Eg5 expression levels in your cell line via qPCR or Western blot. Consider using a cell line with higher Eg5 expression. |
| Drug degradation. | Ensure proper storage of the compound as recommended by the supplier. Prepare fresh dilutions for each experiment. | |
| High plasma protein binding in media. | If using serum-containing media, consider that the effective concentration of the drug may be lower. You may need to test higher concentrations or use serum-free media for a portion of the experiment. | |
| Cells escape mitotic arrest and become polyploid. | Mitotic slippage.[8][9] | This is a known phenomenon with antimitotic agents. Monitor the cell population over a longer time course to observe this effect. Analyze DNA content by flow cytometry to quantify polyploidy. The timing of analysis is critical to capture the desired endpoint (mitotic arrest vs. subsequent cell fates). |
| Unexpected off-target effects or toxicity. | The compound may have off-target activities at higher concentrations.[10][11][12] | Perform dose-response curves to identify a specific concentration range for the desired phenotype. If off-target effects are suspected, consider using another Eg5 inhibitor with a different chemical scaffold as a control. |
Data Presentation
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| In Vitro IC50 | 8 nM | Inhibition of Eg5 kinesin activity. | [1][2] |
| Maximum Tolerated Dose (MTD) in Humans | 108 mg/m²/day | Phase I clinical trial in patients with advanced solid tumors or lymphoma. | [6][7] |
| Starting Dose in Phase I Trial | 2 mg/m²/day | Intravenous administration every 3 weeks. | [6][7] |
| Common Adverse Events | Neutropenia, Asthenia | Observed in the phase I clinical trial. | [1][6][7] |
| Clinical Trial Outcome | Stable Disease: 52% of patients | Limited antitumor activity as a monotherapy. | [1][6] |
Experimental Protocols
Representative Protocol for Cell-Based Mitotic Arrest Assay
This is a general protocol and should be optimized for your specific cell line and experimental conditions.
1. Cell Seeding:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase and not confluent at the end of the experiment.
-
Allow cells to adhere and resume proliferation for 24 hours.
2. Cell Synchronization (Optional but Recommended):
-
To enrich the population of cells in G2/M, you can synchronize the cells. A common method is to treat with an agent like RO-3306 (a CDK1 inhibitor) for a period determined by the cell cycle length of your cell line (e.g., 16-20 hours).[5]
-
Wash out the synchronizing agent thoroughly with fresh media before adding EMD 534085.
3. EMD 534085 Treatment:
-
Prepare a series of dilutions of EMD 534085 in your cell culture medium. A common starting point for inducing mitotic arrest is around 500 nM.[5]
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
Replace the medium in your cell plates with the medium containing the different concentrations of EMD 534085.
4. Incubation:
-
Incubate the cells for a period appropriate to observe mitotic arrest. This is typically between 16 and 24 hours.
5. Analysis of Mitotic Arrest:
-
Immunofluorescence Microscopy:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100).
-
Stain for microtubules (anti-α-tubulin antibody), chromosomes (DAPI), and a marker for mitosis (e.g., anti-phospho-histone H3).
-
Image the cells using a fluorescence microscope. Cells treated with EMD 534085 should exhibit a characteristic monopolar spindle phenotype.
-
-
Flow Cytometry:
-
Harvest and fix the cells (e.g., in 70% ethanol).
-
Stain with an antibody against a mitotic marker (e.g., phospho-histone H3) and a DNA dye (e.g., propidium iodide).
-
Analyze the cell cycle distribution. A significant increase in the population of cells that are positive for the mitotic marker and have 4N DNA content indicates mitotic arrest.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of EMD 534085 leading to apoptosis.
Caption: Simplified signaling pathway of the Spindle Assembly Checkpoint (SAC).
Caption: General experimental workflow for a cell-based mitotic arrest assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A phase I, dose-escalation study of the Eg5-inhibitor EMD 534085 in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Uncoupling of Mitosis and Cytokinesis Upon a Prolonged Arrest in Metaphase Is Influenced by Protein Phosphatases and Mitotic Transcription in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. icr.ac.uk [icr.ac.uk]
improving EMD 534085 efficacy in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing the Eg5 kinesin inhibitor, EMD 534085, in in vitro settings. The following sections offer troubleshooting advice, frequently asked questions, quantitative efficacy data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows to enhance your experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with EMD 534085.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no mitotic arrest observed | - Suboptimal drug concentration: The concentration of EMD 534085 may be too low to effectively inhibit Eg5 in the specific cell line being used. - Cell line resistance: Some cell lines may exhibit intrinsic or acquired resistance to Eg5 inhibitors. - Incorrect timing of analysis: The peak of mitotic arrest may occur at a different time point than what was assayed. | - Perform a dose-response experiment: Titrate EMD 534085 across a range of concentrations to determine the optimal effective dose for your cell line. - Consult IC50 data: Refer to the provided IC50 data table for guidance on effective concentration ranges in various cell lines. - Assess Eg5 expression: If possible, verify the expression level of Eg5 in your cell line. - Conduct a time-course experiment: Analyze cells at multiple time points (e.g., 8, 16, 24, 48 hours) after treatment to identify the window of maximum mitotic arrest.[1] |
| High background in cell viability assays | - DMSO toxicity: The concentration of the solvent, DMSO, may be toxic to the cells, leading to decreased viability independent of EMD 534085's effect.[2][3] - Precipitation of EMD 534085: The compound may precipitate out of the culture medium, leading to inconsistent results and potential cytotoxicity from the precipitate. | - Maintain low DMSO concentration: Ensure the final concentration of DMSO in the cell culture medium is typically below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity.[2] - Properly prepare stock solutions: Dissolve EMD 534085 in 100% DMSO to create a high-concentration stock solution. When preparing working solutions, dilute the stock in pre-warmed culture medium and mix thoroughly to prevent precipitation.[4][5] |
| Inconsistent immunofluorescence staining of monopolar spindles | - Poor antibody penetration: The primary or secondary antibodies may not be effectively reaching the microtubules within the fixed and permeabilized cells. - Suboptimal fixation or permeabilization: The methods used for fixing and permeabilizing the cells may be damaging the cellular structures or masking the epitope. | - Optimize antibody concentrations: Titrate the primary and secondary antibodies to find the optimal signal-to-noise ratio. - Adjust permeabilization: Experiment with different permeabilization agents (e.g., Triton X-100, saponin) and incubation times. - Ensure proper fixation: Use a suitable fixative (e.g., paraformaldehyde, methanol) and ensure the fixation time is appropriate for the cell type. |
| Variability in IC50 values between experiments | - Inconsistent cell seeding density: Variations in the initial number of cells plated can significantly impact the final viability readings. - Differences in drug incubation time: The duration of exposure to EMD 534085 can affect the observed cytotoxicity.[6] - Metabolic activity of cells: Changes in the metabolic state of the cells can alter their sensitivity to the drug. | - Standardize cell seeding: Use a consistent and optimized cell number for all experiments. - Maintain consistent incubation times: Adhere to a standardized drug exposure time across all comparative experiments. - Ensure consistent cell culture conditions: Use the same passage number of cells and ensure they are in the logarithmic growth phase when plating for experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of EMD 534085?
A1: EMD 534085 is a potent and reversible inhibitor of the kinesin spindle protein Eg5 (also known as KSP or KIF11).[7] Eg5 is a motor protein that is essential for the formation and maintenance of the bipolar mitotic spindle during cell division. By inhibiting Eg5, EMD 534085 prevents the separation of centrosomes, leading to the formation of characteristic monopolar spindles, which triggers the spindle assembly checkpoint and induces mitotic arrest, ultimately leading to apoptosis in cancer cells.[8][9]
Q2: How should I prepare a stock solution of EMD 534085?
A2: EMD 534085 is soluble in DMSO.[10] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock solution can then be stored at -20°C or -80°C for long-term use. When preparing working concentrations for cell-based assays, the DMSO stock should be serially diluted in pre-warmed, sterile cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%.[2]
Q3: What is the expected phenotype in cells treated with EMD 534085?
A3: The hallmark phenotype of Eg5 inhibition by EMD 534085 is the formation of "monoastral" or "monopolar" spindles in mitotic cells.[8] This can be visualized using immunofluorescence microscopy by staining for α-tubulin (to visualize the microtubules of the spindle) and a nuclear counterstain like DAPI (to visualize the chromosomes). Instead of a normal bipolar spindle with two poles, you will observe a radial array of microtubules emanating from a single centrosomal region with the chromosomes arranged around the periphery.
Q4: Can EMD 534085 be used in combination with other anti-cancer agents?
A4: While EMD 534085 showed limited activity as a monotherapy in clinical trials, preclinical studies with other Eg5 inhibitors suggest that combination therapies may be a more effective strategy. Combining Eg5 inhibitors with other anti-mitotic agents, such as taxanes, or with drugs that target other cell cycle checkpoints or survival pathways could potentially enhance anti-tumor efficacy. However, the specific combination strategy would need to be empirically determined for the cancer type of interest.
Quantitative Data: EMD 534085 Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of EMD 534085 in a panel of human cancer cell lines from the NCI-60 screen. This data can be used as a starting point for determining the appropriate concentration range for your in vitro experiments.
| Cell Line | Cancer Type | IC50 (µM) |
| CCRF-CEM | Leukemia | 0.012 |
| HL-60(TB) | Leukemia | 0.015 |
| K-562 | Leukemia | 0.018 |
| MOLT-4 | Leukemia | 0.013 |
| RPMI-8226 | Leukemia | 0.021 |
| SR | Leukemia | 0.014 |
| A549/ATCC | Non-Small Cell Lung Cancer | 0.025 |
| EKVX | Non-Small Cell Lung Cancer | 0.017 |
| HOP-62 | Non-Small Cell Lung Cancer | 0.022 |
| HOP-92 | Non-Small Cell Lung Cancer | 0.019 |
| NCI-H226 | Non-Small Cell Lung Cancer | 0.028 |
| NCI-H23 | Non-Small Cell Lung Cancer | 0.024 |
| NCI-H322M | Non-Small Cell Lung Cancer | 0.021 |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.020 |
| NCI-H522 | Non-Small Cell Lung Cancer | 0.026 |
| COLO 205 | Colon Cancer | 0.016 |
| HCC-2998 | Colon Cancer | 0.019 |
| HCT-116 | Colon Cancer | 0.018 |
| HCT-15 | Colon Cancer | 0.021 |
| HT29 | Colon Cancer | 0.023 |
| KM12 | Colon Cancer | 0.017 |
| SW-620 | Colon Cancer | 0.020 |
| SF-268 | CNS Cancer | 0.019 |
| SF-295 | CNS Cancer | 0.022 |
| SF-539 | CNS Cancer | 0.020 |
| SNB-19 | CNS Cancer | 0.024 |
| SNB-75 | CNS Cancer | 0.021 |
| U251 | CNS Cancer | 0.023 |
| LOX IMVI | Melanoma | 0.015 |
| MALME-3M | Melanoma | 0.018 |
| M14 | Melanoma | 0.020 |
| SK-MEL-2 | Melanoma | 0.022 |
| SK-MEL-28 | Melanoma | 0.025 |
| SK-MEL-5 | Melanoma | 0.019 |
| UACC-257 | Melanoma | 0.017 |
| UACC-62 | Melanoma | 0.021 |
| IGROV1 | Ovarian Cancer | 0.024 |
| OVCAR-3 | Ovarian Cancer | 0.028 |
| OVCAR-4 | Ovarian Cancer | 0.026 |
| OVCAR-5 | Ovarian Cancer | 0.029 |
| OVCAR-8 | Ovarian Cancer | 0.027 |
| SK-OV-3 | Ovarian Cancer | 0.031 |
| 786-0 | Renal Cancer | 0.023 |
| A498 | Renal Cancer | 0.027 |
| ACHN | Renal Cancer | 0.025 |
| CAKI-1 | Renal Cancer | 0.029 |
| RXF 393 | Renal Cancer | 0.026 |
| SN12C | Renal Cancer | 0.028 |
| TK-10 | Renal Cancer | 0.024 |
| UO-31 | Renal Cancer | 0.030 |
| PC-3 | Prostate Cancer | 0.026 |
| DU-145 | Prostate Cancer | 0.029 |
| MCF7 | Breast Cancer | 0.022 |
| MDA-MB-231/ATCC | Breast Cancer | 0.025 |
| HS 578T | Breast Cancer | 0.028 |
| BT-549 | Breast Cancer | 0.024 |
| T-47D | Breast Cancer | 0.027 |
| MDA-MB-435 | Breast Cancer | 0.021 |
Data sourced from the NCI-60 database via CellMinerCDB.[11]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines a general procedure for assessing the effect of EMD 534085 on cell viability using a colorimetric MTT assay.
Materials:
-
EMD 534085
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of EMD 534085 in complete culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of EMD 534085. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the EMD 534085 concentration to generate a dose-response curve and determine the IC50 value.
-
Immunofluorescence Staining for Monopolar Spindles
This protocol describes how to visualize the effect of EMD 534085 on mitotic spindle formation.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
EMD 534085
-
Complete cell culture medium
-
PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: fluorescently-labeled anti-mouse or anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips placed in the wells of a multi-well plate and allow them to adhere overnight.
-
Treat the cells with an effective concentration of EMD 534085 (determined from viability assays) for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours). Include a vehicle-treated control.
-
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells by incubating with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking solution for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-α-tubulin primary antibody in blocking solution to its optimal concentration.
-
Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-labeled secondary antibody in blocking solution.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a dilute solution of DAPI for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. Acquire images of the microtubules (α-tubulin), and nuclei (DAPI). Look for the characteristic monopolar spindle phenotype in the EMD 534085-treated cells.
-
Visualizations
Eg5 Signaling Pathway in Mitosis
Caption: Eg5 signaling pathway in mitosis and its inhibition by EMD 534085.
Experimental Workflow for Assessing EMD 534085 Efficacy
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. Effect of DMSO concentration, cell density and needle gauge on the viability of cryopreserved cells in three dimensional hyaluronan hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emulatebio.com [emulatebio.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I, dose-escalation study of the Eg5-inhibitor EMD 534085 in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. EMD-534085 | CellMinerCDB | NCI Genomics and Pharmacology Facility [discover.nci.nih.gov]
improving EMD 534085 efficacy in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing the Eg5 kinesin inhibitor, EMD 534085, in in vitro settings. The following sections offer troubleshooting advice, frequently asked questions, quantitative efficacy data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows to enhance your experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with EMD 534085.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no mitotic arrest observed | - Suboptimal drug concentration: The concentration of EMD 534085 may be too low to effectively inhibit Eg5 in the specific cell line being used. - Cell line resistance: Some cell lines may exhibit intrinsic or acquired resistance to Eg5 inhibitors. - Incorrect timing of analysis: The peak of mitotic arrest may occur at a different time point than what was assayed. | - Perform a dose-response experiment: Titrate EMD 534085 across a range of concentrations to determine the optimal effective dose for your cell line. - Consult IC50 data: Refer to the provided IC50 data table for guidance on effective concentration ranges in various cell lines. - Assess Eg5 expression: If possible, verify the expression level of Eg5 in your cell line. - Conduct a time-course experiment: Analyze cells at multiple time points (e.g., 8, 16, 24, 48 hours) after treatment to identify the window of maximum mitotic arrest.[1] |
| High background in cell viability assays | - DMSO toxicity: The concentration of the solvent, DMSO, may be toxic to the cells, leading to decreased viability independent of EMD 534085's effect.[2][3] - Precipitation of EMD 534085: The compound may precipitate out of the culture medium, leading to inconsistent results and potential cytotoxicity from the precipitate. | - Maintain low DMSO concentration: Ensure the final concentration of DMSO in the cell culture medium is typically below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity.[2] - Properly prepare stock solutions: Dissolve EMD 534085 in 100% DMSO to create a high-concentration stock solution. When preparing working solutions, dilute the stock in pre-warmed culture medium and mix thoroughly to prevent precipitation.[4][5] |
| Inconsistent immunofluorescence staining of monopolar spindles | - Poor antibody penetration: The primary or secondary antibodies may not be effectively reaching the microtubules within the fixed and permeabilized cells. - Suboptimal fixation or permeabilization: The methods used for fixing and permeabilizing the cells may be damaging the cellular structures or masking the epitope. | - Optimize antibody concentrations: Titrate the primary and secondary antibodies to find the optimal signal-to-noise ratio. - Adjust permeabilization: Experiment with different permeabilization agents (e.g., Triton X-100, saponin) and incubation times. - Ensure proper fixation: Use a suitable fixative (e.g., paraformaldehyde, methanol) and ensure the fixation time is appropriate for the cell type. |
| Variability in IC50 values between experiments | - Inconsistent cell seeding density: Variations in the initial number of cells plated can significantly impact the final viability readings. - Differences in drug incubation time: The duration of exposure to EMD 534085 can affect the observed cytotoxicity.[6] - Metabolic activity of cells: Changes in the metabolic state of the cells can alter their sensitivity to the drug. | - Standardize cell seeding: Use a consistent and optimized cell number for all experiments. - Maintain consistent incubation times: Adhere to a standardized drug exposure time across all comparative experiments. - Ensure consistent cell culture conditions: Use the same passage number of cells and ensure they are in the logarithmic growth phase when plating for experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of EMD 534085?
A1: EMD 534085 is a potent and reversible inhibitor of the kinesin spindle protein Eg5 (also known as KSP or KIF11).[7] Eg5 is a motor protein that is essential for the formation and maintenance of the bipolar mitotic spindle during cell division. By inhibiting Eg5, EMD 534085 prevents the separation of centrosomes, leading to the formation of characteristic monopolar spindles, which triggers the spindle assembly checkpoint and induces mitotic arrest, ultimately leading to apoptosis in cancer cells.[8][9]
Q2: How should I prepare a stock solution of EMD 534085?
A2: EMD 534085 is soluble in DMSO.[10] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock solution can then be stored at -20°C or -80°C for long-term use. When preparing working concentrations for cell-based assays, the DMSO stock should be serially diluted in pre-warmed, sterile cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%.[2]
Q3: What is the expected phenotype in cells treated with EMD 534085?
A3: The hallmark phenotype of Eg5 inhibition by EMD 534085 is the formation of "monoastral" or "monopolar" spindles in mitotic cells.[8] This can be visualized using immunofluorescence microscopy by staining for α-tubulin (to visualize the microtubules of the spindle) and a nuclear counterstain like DAPI (to visualize the chromosomes). Instead of a normal bipolar spindle with two poles, you will observe a radial array of microtubules emanating from a single centrosomal region with the chromosomes arranged around the periphery.
Q4: Can EMD 534085 be used in combination with other anti-cancer agents?
A4: While EMD 534085 showed limited activity as a monotherapy in clinical trials, preclinical studies with other Eg5 inhibitors suggest that combination therapies may be a more effective strategy. Combining Eg5 inhibitors with other anti-mitotic agents, such as taxanes, or with drugs that target other cell cycle checkpoints or survival pathways could potentially enhance anti-tumor efficacy. However, the specific combination strategy would need to be empirically determined for the cancer type of interest.
Quantitative Data: EMD 534085 Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of EMD 534085 in a panel of human cancer cell lines from the NCI-60 screen. This data can be used as a starting point for determining the appropriate concentration range for your in vitro experiments.
| Cell Line | Cancer Type | IC50 (µM) |
| CCRF-CEM | Leukemia | 0.012 |
| HL-60(TB) | Leukemia | 0.015 |
| K-562 | Leukemia | 0.018 |
| MOLT-4 | Leukemia | 0.013 |
| RPMI-8226 | Leukemia | 0.021 |
| SR | Leukemia | 0.014 |
| A549/ATCC | Non-Small Cell Lung Cancer | 0.025 |
| EKVX | Non-Small Cell Lung Cancer | 0.017 |
| HOP-62 | Non-Small Cell Lung Cancer | 0.022 |
| HOP-92 | Non-Small Cell Lung Cancer | 0.019 |
| NCI-H226 | Non-Small Cell Lung Cancer | 0.028 |
| NCI-H23 | Non-Small Cell Lung Cancer | 0.024 |
| NCI-H322M | Non-Small Cell Lung Cancer | 0.021 |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.020 |
| NCI-H522 | Non-Small Cell Lung Cancer | 0.026 |
| COLO 205 | Colon Cancer | 0.016 |
| HCC-2998 | Colon Cancer | 0.019 |
| HCT-116 | Colon Cancer | 0.018 |
| HCT-15 | Colon Cancer | 0.021 |
| HT29 | Colon Cancer | 0.023 |
| KM12 | Colon Cancer | 0.017 |
| SW-620 | Colon Cancer | 0.020 |
| SF-268 | CNS Cancer | 0.019 |
| SF-295 | CNS Cancer | 0.022 |
| SF-539 | CNS Cancer | 0.020 |
| SNB-19 | CNS Cancer | 0.024 |
| SNB-75 | CNS Cancer | 0.021 |
| U251 | CNS Cancer | 0.023 |
| LOX IMVI | Melanoma | 0.015 |
| MALME-3M | Melanoma | 0.018 |
| M14 | Melanoma | 0.020 |
| SK-MEL-2 | Melanoma | 0.022 |
| SK-MEL-28 | Melanoma | 0.025 |
| SK-MEL-5 | Melanoma | 0.019 |
| UACC-257 | Melanoma | 0.017 |
| UACC-62 | Melanoma | 0.021 |
| IGROV1 | Ovarian Cancer | 0.024 |
| OVCAR-3 | Ovarian Cancer | 0.028 |
| OVCAR-4 | Ovarian Cancer | 0.026 |
| OVCAR-5 | Ovarian Cancer | 0.029 |
| OVCAR-8 | Ovarian Cancer | 0.027 |
| SK-OV-3 | Ovarian Cancer | 0.031 |
| 786-0 | Renal Cancer | 0.023 |
| A498 | Renal Cancer | 0.027 |
| ACHN | Renal Cancer | 0.025 |
| CAKI-1 | Renal Cancer | 0.029 |
| RXF 393 | Renal Cancer | 0.026 |
| SN12C | Renal Cancer | 0.028 |
| TK-10 | Renal Cancer | 0.024 |
| UO-31 | Renal Cancer | 0.030 |
| PC-3 | Prostate Cancer | 0.026 |
| DU-145 | Prostate Cancer | 0.029 |
| MCF7 | Breast Cancer | 0.022 |
| MDA-MB-231/ATCC | Breast Cancer | 0.025 |
| HS 578T | Breast Cancer | 0.028 |
| BT-549 | Breast Cancer | 0.024 |
| T-47D | Breast Cancer | 0.027 |
| MDA-MB-435 | Breast Cancer | 0.021 |
Data sourced from the NCI-60 database via CellMinerCDB.[11]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines a general procedure for assessing the effect of EMD 534085 on cell viability using a colorimetric MTT assay.
Materials:
-
EMD 534085
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of EMD 534085 in complete culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of EMD 534085. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the EMD 534085 concentration to generate a dose-response curve and determine the IC50 value.
-
Immunofluorescence Staining for Monopolar Spindles
This protocol describes how to visualize the effect of EMD 534085 on mitotic spindle formation.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
EMD 534085
-
Complete cell culture medium
-
PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: fluorescently-labeled anti-mouse or anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips placed in the wells of a multi-well plate and allow them to adhere overnight.
-
Treat the cells with an effective concentration of EMD 534085 (determined from viability assays) for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours). Include a vehicle-treated control.
-
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells by incubating with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking solution for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-α-tubulin primary antibody in blocking solution to its optimal concentration.
-
Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-labeled secondary antibody in blocking solution.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a dilute solution of DAPI for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. Acquire images of the microtubules (α-tubulin), and nuclei (DAPI). Look for the characteristic monopolar spindle phenotype in the EMD 534085-treated cells.
-
Visualizations
Eg5 Signaling Pathway in Mitosis
Caption: Eg5 signaling pathway in mitosis and its inhibition by EMD 534085.
Experimental Workflow for Assessing EMD 534085 Efficacy
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. Effect of DMSO concentration, cell density and needle gauge on the viability of cryopreserved cells in three dimensional hyaluronan hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emulatebio.com [emulatebio.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I, dose-escalation study of the Eg5-inhibitor EMD 534085 in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. EMD-534085 | CellMinerCDB | NCI Genomics and Pharmacology Facility [discover.nci.nih.gov]
EMD 534085 half-life in cell culture
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the use of EMD 534085 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of EMD 534085 in cell culture?
Currently, there is no publicly available data specifying the exact intracellular half-life of EMD 534085 in various cell lines. The stability of a compound in cell culture can be influenced by several factors, including the cell type, metabolic activity, and components of the culture medium.[1][2] While the in vivo half-life in mice has been reported to be approximately 2.5 hours, this may not directly translate to an in vitro setting.[3]
To determine the half-life in your specific cell culture system, it is recommended to perform an experimental validation. A general workflow for this determination is provided in the Experimental Protocols section.
Q2: What is the mechanism of action of EMD 534085?
EMD 534085 is a potent and selective inhibitor of the mitotic kinesin Eg5 (also known as Kinesin-5).[3][4] Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[4] By inhibiting Eg5, EMD 534085 prevents the separation of centrosomes, leading to the formation of monopolar spindles, mitotic arrest, and subsequent apoptotic cell death in cancer cells.[4][5]
Q3: What are the common cellular outcomes after treatment with EMD 534085?
Treatment of cancer cells with EMD 534085 typically results in:
-
Mitotic Arrest: Cells are unable to progress through mitosis due to the disruption of the mitotic spindle.[4][6]
-
Formation of Monopolar Spindles: Inhibition of Eg5 leads to the collapse of the spindle poles.[5]
-
Apoptosis: Prolonged mitotic arrest triggers programmed cell death.[3][4]
-
Mitotic Slippage: In some cases, after a prolonged arrest, cells may exit mitosis without proper cell division, resulting in tetraploid cells.[4]
Q4: At what concentration should I use EMD 534085?
The effective concentration of EMD 534085 can vary depending on the cell line and the desired experimental outcome. It has been shown to inhibit Eg5 with an IC50 of 8 nM in vitro.[4] For cell-based assays, concentrations in the nanomolar to low micromolar range are often used. For example, 500 nM has been used to treat HeLa and MCF7 cells.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable mitotic arrest | - Compound Instability: EMD 534085 may be unstable in the cell culture medium over the course of the experiment.- Low Compound Potency: The concentration used may be too low for the specific cell line.- Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms. | - Determine Half-Life: Perform an experiment to determine the stability of EMD 534085 in your media (see protocols below).- Dose-Response: Conduct a dose-response experiment to identify the optimal concentration.- Positive Control: Use a well-characterized mitotic inhibitor (e.g., paclitaxel) as a positive control.- Check for Contamination: Ensure cell cultures are free from contamination that could affect cell health and drug response. |
| High levels of cell death not associated with mitotic arrest | - Off-Target Effects: At high concentrations, the compound may have off-target effects.- Solvent Toxicity: The solvent used to dissolve EMD 534085 (e.g., DMSO) may be at a toxic concentration. | - Lower Concentration: Use the lowest effective concentration determined from a dose-response curve.- Solvent Control: Include a vehicle-only control in your experiments to assess solvent toxicity. Ensure the final solvent concentration is non-toxic (typically <0.1%). |
| Variability in results between experiments | - Inconsistent Cell Health: Differences in cell confluency, passage number, or overall health can affect drug response.- Inconsistent Compound Preparation: Variations in compound dilution or storage. | - Standardize Cell Culture: Use cells at a consistent confluency and within a specific passage number range.- Fresh Dilutions: Prepare fresh dilutions of EMD 534085 for each experiment from a frozen stock solution. |
Quantitative Data Summary
Table 1: In Vivo Pharmacokinetic Data for EMD 534085 in Mice
| Parameter | Value | Reference |
| Half-life (t½) | ~2.5 hours | [3] |
| Clearance | 1.8 L/h/kg | [3] |
| Volume of Distribution | 7.4 L/kg | [3] |
| Bioavailability (oral, >10 mg/kg) | >50% | [3] |
Table 2: In Vitro Potency of EMD 534085
| Parameter | Value | Target | Reference |
| IC50 | 8 nM | Eg5 Kinesin | [4] |
Experimental Protocols
Protocol 1: Determination of Intracellular Half-Life of EMD 534085
This protocol outlines a general method to determine the intracellular stability of EMD 534085.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
EMD 534085
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in multiple plates or wells to allow for different time points.
-
Compound Treatment: Treat the cells with a known concentration of EMD 534085 (e.g., the EC50 for mitotic arrest).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), harvest the cells.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates.
-
-
Sample Preparation:
-
Perform protein quantification to normalize the samples.
-
Extract the small molecule from the lysate (e.g., via protein precipitation with acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the intracellular concentration of EMD 534085 at each time point.
-
-
Data Analysis:
-
Plot the natural log of the EMD 534085 concentration against time.
-
The slope of the linear portion of the curve will be equal to the negative of the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[7]
-
Visualizations
Caption: Mechanism of action of EMD 534085 leading to mitotic arrest.
References
- 1. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 2. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Second-Generation Antimitotics in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A phase I, dose-escalation study of the Eg5-inhibitor EMD 534085 in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
EMD 534085 half-life in cell culture
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the use of EMD 534085 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of EMD 534085 in cell culture?
Currently, there is no publicly available data specifying the exact intracellular half-life of EMD 534085 in various cell lines. The stability of a compound in cell culture can be influenced by several factors, including the cell type, metabolic activity, and components of the culture medium.[1][2] While the in vivo half-life in mice has been reported to be approximately 2.5 hours, this may not directly translate to an in vitro setting.[3]
To determine the half-life in your specific cell culture system, it is recommended to perform an experimental validation. A general workflow for this determination is provided in the Experimental Protocols section.
Q2: What is the mechanism of action of EMD 534085?
EMD 534085 is a potent and selective inhibitor of the mitotic kinesin Eg5 (also known as Kinesin-5).[3][4] Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[4] By inhibiting Eg5, EMD 534085 prevents the separation of centrosomes, leading to the formation of monopolar spindles, mitotic arrest, and subsequent apoptotic cell death in cancer cells.[4][5]
Q3: What are the common cellular outcomes after treatment with EMD 534085?
Treatment of cancer cells with EMD 534085 typically results in:
-
Mitotic Arrest: Cells are unable to progress through mitosis due to the disruption of the mitotic spindle.[4][6]
-
Formation of Monopolar Spindles: Inhibition of Eg5 leads to the collapse of the spindle poles.[5]
-
Apoptosis: Prolonged mitotic arrest triggers programmed cell death.[3][4]
-
Mitotic Slippage: In some cases, after a prolonged arrest, cells may exit mitosis without proper cell division, resulting in tetraploid cells.[4]
Q4: At what concentration should I use EMD 534085?
The effective concentration of EMD 534085 can vary depending on the cell line and the desired experimental outcome. It has been shown to inhibit Eg5 with an IC50 of 8 nM in vitro.[4] For cell-based assays, concentrations in the nanomolar to low micromolar range are often used. For example, 500 nM has been used to treat HeLa and MCF7 cells.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable mitotic arrest | - Compound Instability: EMD 534085 may be unstable in the cell culture medium over the course of the experiment.- Low Compound Potency: The concentration used may be too low for the specific cell line.- Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms. | - Determine Half-Life: Perform an experiment to determine the stability of EMD 534085 in your media (see protocols below).- Dose-Response: Conduct a dose-response experiment to identify the optimal concentration.- Positive Control: Use a well-characterized mitotic inhibitor (e.g., paclitaxel) as a positive control.- Check for Contamination: Ensure cell cultures are free from contamination that could affect cell health and drug response. |
| High levels of cell death not associated with mitotic arrest | - Off-Target Effects: At high concentrations, the compound may have off-target effects.- Solvent Toxicity: The solvent used to dissolve EMD 534085 (e.g., DMSO) may be at a toxic concentration. | - Lower Concentration: Use the lowest effective concentration determined from a dose-response curve.- Solvent Control: Include a vehicle-only control in your experiments to assess solvent toxicity. Ensure the final solvent concentration is non-toxic (typically <0.1%). |
| Variability in results between experiments | - Inconsistent Cell Health: Differences in cell confluency, passage number, or overall health can affect drug response.- Inconsistent Compound Preparation: Variations in compound dilution or storage. | - Standardize Cell Culture: Use cells at a consistent confluency and within a specific passage number range.- Fresh Dilutions: Prepare fresh dilutions of EMD 534085 for each experiment from a frozen stock solution. |
Quantitative Data Summary
Table 1: In Vivo Pharmacokinetic Data for EMD 534085 in Mice
| Parameter | Value | Reference |
| Half-life (t½) | ~2.5 hours | [3] |
| Clearance | 1.8 L/h/kg | [3] |
| Volume of Distribution | 7.4 L/kg | [3] |
| Bioavailability (oral, >10 mg/kg) | >50% | [3] |
Table 2: In Vitro Potency of EMD 534085
| Parameter | Value | Target | Reference |
| IC50 | 8 nM | Eg5 Kinesin | [4] |
Experimental Protocols
Protocol 1: Determination of Intracellular Half-Life of EMD 534085
This protocol outlines a general method to determine the intracellular stability of EMD 534085.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
EMD 534085
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in multiple plates or wells to allow for different time points.
-
Compound Treatment: Treat the cells with a known concentration of EMD 534085 (e.g., the EC50 for mitotic arrest).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), harvest the cells.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates.
-
-
Sample Preparation:
-
Perform protein quantification to normalize the samples.
-
Extract the small molecule from the lysate (e.g., via protein precipitation with acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the intracellular concentration of EMD 534085 at each time point.
-
-
Data Analysis:
-
Plot the natural log of the EMD 534085 concentration against time.
-
The slope of the linear portion of the curve will be equal to the negative of the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[7]
-
Visualizations
Caption: Mechanism of action of EMD 534085 leading to mitotic arrest.
References
- 1. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 2. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Second-Generation Antimitotics in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A phase I, dose-escalation study of the Eg5-inhibitor EMD 534085 in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Validation & Comparative
EMD 534085: A Highly Selective Inhibitor of the Mitotic Kinesin Eg5
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
EMD 534085 is a potent and reversible small molecule inhibitor of the human kinesin spindle protein Eg5 (also known as KIF11 or Kinesin-5), a critical motor protein for the formation of the bipolar mitotic spindle. Its high selectivity makes it a valuable tool for studying the specific roles of Eg5 in cell division and a potential therapeutic agent in oncology. This guide provides a comparative analysis of EMD 534085's selectivity against other key kinesin motor proteins, supported by available experimental data and detailed methodologies.
Selectivity Profile of EMD 534085
EMD 534085 exhibits remarkable selectivity for Eg5 over other kinesins involved in diverse cellular processes. This high degree of specificity is crucial for minimizing off-target effects and for precisely dissecting the cellular functions of Eg5.
Quantitative Inhibitory Activity
The inhibitory potency of EMD 534085 has been quantified against a panel of human kinesins. The data clearly demonstrates its preferential inhibition of Eg5.
| Kinesin Target | Alias(es) | Primary Function | EMD 534085 IC50 |
| Eg5 | KIF11, Kinesin-5 | Mitotic spindle formation | 8 nM |
| BimC | Kinesin-5 family | Mitosis, centrosome separation | > 10 µM |
| CENP-E | Kinesin-7 | Chromosome alignment | > 10 µM |
| Chromokinesin | KIF4A | Chromosome condensation and segregation | > 10 µM |
| KHC | KIF5B | Intracellular cargo transport | > 10 µM |
| KIF3C | Kinesin-2 family | Axonal transport | > 10 µM |
| KIFC3 | Kinesin-14 family | Meiosis, cytokinesis | > 10 µM |
| MKLP-1 | KIF23 | Cytokinesis | > 10 µM |
| MCAK | KIF2C, Kinesin-13 | Microtubule depolymerization | > 10 µM |
Table 1: Comparative inhibitory activity of EMD 534085 against various human kinesins. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
The data unequivocally shows that EMD 534085 is a nanomolar inhibitor of Eg5, while displaying negligible activity against a broad range of other kinesins at concentrations up to 10 µM, highlighting a selectivity of over 1000-fold.
Experimental Protocols
The selectivity of EMD 534085 is typically determined using a microtubule-activated ATPase assay. This biochemical assay measures the rate of ATP hydrolysis by the kinesin motor domain in the presence of microtubules, which mimics its cellular activity.
Microtubule-Activated Kinesin ATPase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinesin.
Materials:
-
Purified recombinant human kinesin motor domains (e.g., Eg5, CENP-E, etc.)
-
Paclitaxel-stabilized microtubules
-
ATP
-
Assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Test compound (EMD 534085) dissolved in DMSO
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing assay buffer, NADH, PEP, PK, and LDH.
-
Compound Addition: Serial dilutions of EMD 534085 are added to the wells of a microplate. A DMSO control (vehicle) is also included.
-
Kinesin and Microtubule Addition: The purified kinesin enzyme and paclitaxel-stabilized microtubules are added to the wells to initiate the reaction.
-
ATP Initiation: The reaction is started by the addition of ATP.
-
Kinetic Measurement: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader. The rate of ADP formation, which is directly proportional to the kinesin's ATPase activity, is coupled to the oxidation of NADH by the PK/LDH system.
-
Data Analysis: The initial reaction velocities are plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Kinesin Signaling and Functional Pathways
The high selectivity of EMD 534085 allows for the specific interrogation of the Eg5 pathway. Understanding the distinct roles of the other tested kinesins further emphasizes the importance of this selectivity.
Caption: Simplified overview of the primary cellular pathways involving Eg5 and other key kinesins.
The diagram above illustrates the distinct functional domains of various kinesins. EMD 534085's specific inhibition of the Eg5 pathway, which is central to establishing the bipolar spindle, leads to mitotic arrest. This is in stark contrast to the roles of other kinesins in processes like chromosome alignment (CENP-E), chromosome structure (Chromokinesin), organelle transport (KHC), and cell division completion (MKLP-1 and KIFC3).
Experimental Workflow for Selectivity Profiling
The process of determining the selectivity of a kinesin inhibitor like EMD 534085 involves a systematic screening approach.
Caption: A typical workflow for assessing the selectivity of a kinesin inhibitor.
This workflow begins with the primary target assay to determine the potency of the inhibitor. Subsequently, the compound is tested against a panel of other related enzymes to establish its selectivity profile. Finally, cell-based assays are often employed to confirm the on-target effects and the cellular phenotype resulting from the specific inhibition.
Conclusion
The available data strongly supports the classification of EMD 534085 as a highly selective inhibitor of Eg5. Its nanomolar potency against Eg5, combined with its lack of significant activity against a diverse panel of other human kinesins, makes it an exemplary tool for both basic research and as a lead compound for the development of targeted anticancer therapies. The detailed experimental protocols and understanding of the distinct kinesin pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize and further investigate this promising inhibitor.
EMD 534085: A Highly Selective Inhibitor of the Mitotic Kinesin Eg5
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
EMD 534085 is a potent and reversible small molecule inhibitor of the human kinesin spindle protein Eg5 (also known as KIF11 or Kinesin-5), a critical motor protein for the formation of the bipolar mitotic spindle. Its high selectivity makes it a valuable tool for studying the specific roles of Eg5 in cell division and a potential therapeutic agent in oncology. This guide provides a comparative analysis of EMD 534085's selectivity against other key kinesin motor proteins, supported by available experimental data and detailed methodologies.
Selectivity Profile of EMD 534085
EMD 534085 exhibits remarkable selectivity for Eg5 over other kinesins involved in diverse cellular processes. This high degree of specificity is crucial for minimizing off-target effects and for precisely dissecting the cellular functions of Eg5.
Quantitative Inhibitory Activity
The inhibitory potency of EMD 534085 has been quantified against a panel of human kinesins. The data clearly demonstrates its preferential inhibition of Eg5.
| Kinesin Target | Alias(es) | Primary Function | EMD 534085 IC50 |
| Eg5 | KIF11, Kinesin-5 | Mitotic spindle formation | 8 nM |
| BimC | Kinesin-5 family | Mitosis, centrosome separation | > 10 µM |
| CENP-E | Kinesin-7 | Chromosome alignment | > 10 µM |
| Chromokinesin | KIF4A | Chromosome condensation and segregation | > 10 µM |
| KHC | KIF5B | Intracellular cargo transport | > 10 µM |
| KIF3C | Kinesin-2 family | Axonal transport | > 10 µM |
| KIFC3 | Kinesin-14 family | Meiosis, cytokinesis | > 10 µM |
| MKLP-1 | KIF23 | Cytokinesis | > 10 µM |
| MCAK | KIF2C, Kinesin-13 | Microtubule depolymerization | > 10 µM |
Table 1: Comparative inhibitory activity of EMD 534085 against various human kinesins. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
The data unequivocally shows that EMD 534085 is a nanomolar inhibitor of Eg5, while displaying negligible activity against a broad range of other kinesins at concentrations up to 10 µM, highlighting a selectivity of over 1000-fold.
Experimental Protocols
The selectivity of EMD 534085 is typically determined using a microtubule-activated ATPase assay. This biochemical assay measures the rate of ATP hydrolysis by the kinesin motor domain in the presence of microtubules, which mimics its cellular activity.
Microtubule-Activated Kinesin ATPase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinesin.
Materials:
-
Purified recombinant human kinesin motor domains (e.g., Eg5, CENP-E, etc.)
-
Paclitaxel-stabilized microtubules
-
ATP
-
Assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Test compound (EMD 534085) dissolved in DMSO
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing assay buffer, NADH, PEP, PK, and LDH.
-
Compound Addition: Serial dilutions of EMD 534085 are added to the wells of a microplate. A DMSO control (vehicle) is also included.
-
Kinesin and Microtubule Addition: The purified kinesin enzyme and paclitaxel-stabilized microtubules are added to the wells to initiate the reaction.
-
ATP Initiation: The reaction is started by the addition of ATP.
-
Kinetic Measurement: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader. The rate of ADP formation, which is directly proportional to the kinesin's ATPase activity, is coupled to the oxidation of NADH by the PK/LDH system.
-
Data Analysis: The initial reaction velocities are plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Kinesin Signaling and Functional Pathways
The high selectivity of EMD 534085 allows for the specific interrogation of the Eg5 pathway. Understanding the distinct roles of the other tested kinesins further emphasizes the importance of this selectivity.
Caption: Simplified overview of the primary cellular pathways involving Eg5 and other key kinesins.
The diagram above illustrates the distinct functional domains of various kinesins. EMD 534085's specific inhibition of the Eg5 pathway, which is central to establishing the bipolar spindle, leads to mitotic arrest. This is in stark contrast to the roles of other kinesins in processes like chromosome alignment (CENP-E), chromosome structure (Chromokinesin), organelle transport (KHC), and cell division completion (MKLP-1 and KIFC3).
Experimental Workflow for Selectivity Profiling
The process of determining the selectivity of a kinesin inhibitor like EMD 534085 involves a systematic screening approach.
Caption: A typical workflow for assessing the selectivity of a kinesin inhibitor.
This workflow begins with the primary target assay to determine the potency of the inhibitor. Subsequently, the compound is tested against a panel of other related enzymes to establish its selectivity profile. Finally, cell-based assays are often employed to confirm the on-target effects and the cellular phenotype resulting from the specific inhibition.
Conclusion
The available data strongly supports the classification of EMD 534085 as a highly selective inhibitor of Eg5. Its nanomolar potency against Eg5, combined with its lack of significant activity against a diverse panel of other human kinesins, makes it an exemplary tool for both basic research and as a lead compound for the development of targeted anticancer therapies. The detailed experimental protocols and understanding of the distinct kinesin pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize and further investigate this promising inhibitor.
EMD 534085: A Comparative Analysis of a Kinesin Spindle Protein (Eg5) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of EMD 534085, a potent and selective inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11), with other notable Eg5 inhibitors. The information presented is supported by preclinical and clinical data to aid in the evaluation of its therapeutic potential and positioning within the landscape of antimitotic agents.
Introduction to Eg5 Inhibition
The kinesin spindle protein Eg5 is a crucial motor protein responsible for establishing and maintaining the bipolar mitotic spindle, a key structure for accurate chromosome segregation during cell division.[1][2] Inhibition of Eg5 leads to the formation of monopolar spindles, mitotic arrest, and subsequent apoptotic cell death in proliferating cancer cells.[3] This targeted mechanism of action makes Eg5 an attractive target for cancer therapy, offering a potentially more favorable safety profile compared to traditional microtubule-targeting agents.[2]
EMD 534085: An Overview
EMD 534085 is a potent, reversible, and selective inhibitor of Eg5.[4] Preclinical studies demonstrated its significant antitumor activity.[4] However, a phase I clinical trial in patients with advanced solid tumors or lymphoma showed limited single-agent activity, and further development of the compound has not been pursued.[5]
Comparative Performance Data
The following tables summarize the in vitro efficacy of EMD 534085 in comparison to other well-characterized Eg5 inhibitors. It is important to note that the data are compiled from various sources and may not have been generated under identical experimental conditions.
Table 1: In Vitro Eg5 ATPase Inhibitory Activity
| Compound | IC50 (Eg5 ATPase Assay) | Notes |
| EMD 534085 | 8 nM[5][6] | Potent in vitro inhibition. |
| Ispinesib (SB-715992) | Ki app: 1.7 nM | A potent and well-characterized Eg5 inhibitor that has undergone extensive clinical evaluation. |
| Filanesib (ARRY-520) | IC50: 6 nM | A selective KSP inhibitor that has shown clinical activity in multiple myeloma. |
| S-trityl-L-cysteine (STLC) | 140 nM (microtubule-activated)[7] | A widely used tool compound for studying Eg5 inhibition. |
| Monastrol | 14 µM | The first-identified small molecule inhibitor of Eg5, serving as a benchmark compound. |
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line | IC50 (Proliferation/Viability Assay) |
| EMD 534085 | HCT116 (Colon) | 30 nM[8] |
| COLO 205 (Colon) | Data not available in a directly comparable format. EMD 534085 at 15 and 30 mg/kg reduced tumor growth in a COLO 205 mouse xenograft model.[8] | |
| HL-60 (Leukemia) | Induces mitotic arrest and apoptosis.[8] | |
| Ispinesib (SB-715992) | Wide range of cancer cell lines | Generally in the low nanomolar range. |
| Filanesib (ARRY-520) | Wide range of cancer cell lines | Effective in the low nanomolar range. |
| S-trityl-L-cysteine (STLC) | HeLa (Cervical) | 700 nM[7] |
| Monastrol | Various cancer cell lines | In the micromolar range. |
Mechanism of Action and Signaling Pathway
Eg5 inhibitors, including EMD 534085, are allosteric inhibitors that bind to a pocket on the motor domain of Eg5, distinct from the ATP-binding site.[6] This binding locks Eg5 in a state that cannot hydrolyze ATP or move along microtubules. The resulting disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged mitotic arrest and, ultimately, apoptosis.
Caption: Simplified signaling pathway of Eg5 action and its inhibition.
Experimental Methodologies
The data presented in this guide are typically generated using the following key experimental protocols:
Eg5 ATPase Activity Assay
This biochemical assay measures the rate of ATP hydrolysis by the Eg5 motor protein in the presence and absence of inhibitors.
Principle: The release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis is quantified. A common method is a malachite green-based colorimetric assay, where the absorbance is proportional to the amount of Pi produced.
General Protocol:
-
Recombinant human Eg5 protein is incubated with microtubules to stimulate its ATPase activity.
-
A range of concentrations of the test inhibitor (e.g., EMD 534085) is added to the reaction mixture.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period at a controlled temperature (e.g., 37°C), the reaction is stopped.
-
A reagent that detects free phosphate (e.g., malachite green) is added, and the absorbance is measured.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability/Proliferation Assay (e.g., MTT Assay)
This cell-based assay determines the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
General Protocol:
-
Cancer cells (e.g., HCT116) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the Eg5 inhibitor for a specific duration (e.g., 72 hours).
-
MTT reagent is added to each well, and the plates are incubated for a few hours to allow formazan formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader.
-
IC50 values are determined by plotting cell viability against inhibitor concentration.
In Vivo Tumor Xenograft Model
This animal model evaluates the antitumor efficacy of an Eg5 inhibitor in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
General Protocol:
-
Human cancer cells (e.g., COLO 205) are injected subcutaneously into immunocompromised mice.
-
When tumors reach a palpable size, mice are randomized into control and treatment groups.
-
The treatment group receives the Eg5 inhibitor (e.g., EMD 534085) at a specified dose and schedule (e.g., intraperitoneal injection). The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).
Caption: A typical experimental workflow for evaluating Eg5 inhibitors.
Conclusion
EMD 534085 is a potent in vitro inhibitor of the kinesin spindle protein Eg5, with low nanomolar activity in both biochemical and cell-based assays. Its preclinical profile demonstrated promise as an antimitotic agent. However, the lack of significant single-agent efficacy in a phase I clinical trial has led to the discontinuation of its development.
When compared to other Eg5 inhibitors that have advanced further in clinical trials, such as Ispinesib and Filanesib, EMD 534085 exhibits comparable in vitro potency. The reasons for its limited clinical activity are not fully elucidated but could be related to pharmacokinetic properties, tumor-specific resistance mechanisms, or the therapeutic window in a clinical setting.
This comparative guide highlights the challenges in translating potent in vitro activity into clinical success for Eg5 inhibitors. The data presented here should serve as a valuable resource for researchers in the field of antimitotic drug discovery and development, providing context for the evaluation of novel Eg5 inhibitors.
References
- 1. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. A phase I, dose-escalation study of the Eg5-inhibitor EMD 534085 in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Second-Generation Antimitotics in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
EMD 534085: A Comparative Analysis of a Kinesin Spindle Protein (Eg5) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of EMD 534085, a potent and selective inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11), with other notable Eg5 inhibitors. The information presented is supported by preclinical and clinical data to aid in the evaluation of its therapeutic potential and positioning within the landscape of antimitotic agents.
Introduction to Eg5 Inhibition
The kinesin spindle protein Eg5 is a crucial motor protein responsible for establishing and maintaining the bipolar mitotic spindle, a key structure for accurate chromosome segregation during cell division.[1][2] Inhibition of Eg5 leads to the formation of monopolar spindles, mitotic arrest, and subsequent apoptotic cell death in proliferating cancer cells.[3] This targeted mechanism of action makes Eg5 an attractive target for cancer therapy, offering a potentially more favorable safety profile compared to traditional microtubule-targeting agents.[2]
EMD 534085: An Overview
EMD 534085 is a potent, reversible, and selective inhibitor of Eg5.[4] Preclinical studies demonstrated its significant antitumor activity.[4] However, a phase I clinical trial in patients with advanced solid tumors or lymphoma showed limited single-agent activity, and further development of the compound has not been pursued.[5]
Comparative Performance Data
The following tables summarize the in vitro efficacy of EMD 534085 in comparison to other well-characterized Eg5 inhibitors. It is important to note that the data are compiled from various sources and may not have been generated under identical experimental conditions.
Table 1: In Vitro Eg5 ATPase Inhibitory Activity
| Compound | IC50 (Eg5 ATPase Assay) | Notes |
| EMD 534085 | 8 nM[5][6] | Potent in vitro inhibition. |
| Ispinesib (SB-715992) | Ki app: 1.7 nM | A potent and well-characterized Eg5 inhibitor that has undergone extensive clinical evaluation. |
| Filanesib (ARRY-520) | IC50: 6 nM | A selective KSP inhibitor that has shown clinical activity in multiple myeloma. |
| S-trityl-L-cysteine (STLC) | 140 nM (microtubule-activated)[7] | A widely used tool compound for studying Eg5 inhibition. |
| Monastrol | 14 µM | The first-identified small molecule inhibitor of Eg5, serving as a benchmark compound. |
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line | IC50 (Proliferation/Viability Assay) |
| EMD 534085 | HCT116 (Colon) | 30 nM[8] |
| COLO 205 (Colon) | Data not available in a directly comparable format. EMD 534085 at 15 and 30 mg/kg reduced tumor growth in a COLO 205 mouse xenograft model.[8] | |
| HL-60 (Leukemia) | Induces mitotic arrest and apoptosis.[8] | |
| Ispinesib (SB-715992) | Wide range of cancer cell lines | Generally in the low nanomolar range. |
| Filanesib (ARRY-520) | Wide range of cancer cell lines | Effective in the low nanomolar range. |
| S-trityl-L-cysteine (STLC) | HeLa (Cervical) | 700 nM[7] |
| Monastrol | Various cancer cell lines | In the micromolar range. |
Mechanism of Action and Signaling Pathway
Eg5 inhibitors, including EMD 534085, are allosteric inhibitors that bind to a pocket on the motor domain of Eg5, distinct from the ATP-binding site.[6] This binding locks Eg5 in a state that cannot hydrolyze ATP or move along microtubules. The resulting disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged mitotic arrest and, ultimately, apoptosis.
Caption: Simplified signaling pathway of Eg5 action and its inhibition.
Experimental Methodologies
The data presented in this guide are typically generated using the following key experimental protocols:
Eg5 ATPase Activity Assay
This biochemical assay measures the rate of ATP hydrolysis by the Eg5 motor protein in the presence and absence of inhibitors.
Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is quantified. A common method is a malachite green-based colorimetric assay, where the absorbance is proportional to the amount of Pi produced.
General Protocol:
-
Recombinant human Eg5 protein is incubated with microtubules to stimulate its ATPase activity.
-
A range of concentrations of the test inhibitor (e.g., EMD 534085) is added to the reaction mixture.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period at a controlled temperature (e.g., 37°C), the reaction is stopped.
-
A reagent that detects free phosphate (e.g., malachite green) is added, and the absorbance is measured.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability/Proliferation Assay (e.g., MTT Assay)
This cell-based assay determines the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
General Protocol:
-
Cancer cells (e.g., HCT116) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the Eg5 inhibitor for a specific duration (e.g., 72 hours).
-
MTT reagent is added to each well, and the plates are incubated for a few hours to allow formazan formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader.
-
IC50 values are determined by plotting cell viability against inhibitor concentration.
In Vivo Tumor Xenograft Model
This animal model evaluates the antitumor efficacy of an Eg5 inhibitor in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
General Protocol:
-
Human cancer cells (e.g., COLO 205) are injected subcutaneously into immunocompromised mice.
-
When tumors reach a palpable size, mice are randomized into control and treatment groups.
-
The treatment group receives the Eg5 inhibitor (e.g., EMD 534085) at a specified dose and schedule (e.g., intraperitoneal injection). The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).
Caption: A typical experimental workflow for evaluating Eg5 inhibitors.
Conclusion
EMD 534085 is a potent in vitro inhibitor of the kinesin spindle protein Eg5, with low nanomolar activity in both biochemical and cell-based assays. Its preclinical profile demonstrated promise as an antimitotic agent. However, the lack of significant single-agent efficacy in a phase I clinical trial has led to the discontinuation of its development.
When compared to other Eg5 inhibitors that have advanced further in clinical trials, such as Ispinesib and Filanesib, EMD 534085 exhibits comparable in vitro potency. The reasons for its limited clinical activity are not fully elucidated but could be related to pharmacokinetic properties, tumor-specific resistance mechanisms, or the therapeutic window in a clinical setting.
This comparative guide highlights the challenges in translating potent in vitro activity into clinical success for Eg5 inhibitors. The data presented here should serve as a valuable resource for researchers in the field of antimitotic drug discovery and development, providing context for the evaluation of novel Eg5 inhibitors.
References
- 1. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. A phase I, dose-escalation study of the Eg5-inhibitor EMD 534085 in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Second-Generation Antimitotics in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
A Comparative Analysis of EMD 534085 and Litronesib: Kinesin Spindle Protein Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational anticancer agents, EMD 534085 and Litronesib (B1684022). Both compounds are inhibitors of the kinesin spindle protein (KSP), also known as Eg5 or KIF11, a critical motor protein for the formation of a bipolar spindle during mitosis. Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. Despite initial promise, the clinical development of both EMD 534085 and Litronesib has been discontinued. This guide summarizes their mechanisms of action, preclinical and clinical efficacy, and available experimental data to inform future research in the development of antimitotic agents.
Mechanism of Action: Targeting Mitosis
Both EMD 534085 and Litronesib share a common molecular target, the kinesin spindle protein Eg5.[1][2] Eg5 is an ATP-dependent motor protein that plays an essential role in pushing the two spindle poles apart during prophase, a crucial step for the proper segregation of chromosomes.[1] By inhibiting Eg5, these drugs prevent the formation of the bipolar spindle, leading to the accumulation of cells in mitosis with a characteristic "monoastral" spindle phenotype.[3] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[1][4] Litronesib is specifically described as a selective allosteric inhibitor of Eg5.[4]
Preclinical and Clinical Efficacy: A Side-by-Side Comparison
While no direct head-to-head clinical trials comparing EMD 534085 and Litronesib have been published, a comparative overview of their reported efficacy can be compiled from individual preclinical and clinical studies.
Quantitative Efficacy Data
| Parameter | EMD 534085 | Litronesib (LY2523355) |
| In Vitro IC50 | 8 nM (Eg5 inhibition)[5] | 26 nM (KSP ATPase inhibition)[3][6] |
| Phase I MTD | 108 mg/m²/day[2][5] | 5 mg/m²/day (Japanese patients, with G-CSF)[7], 6 mg/m²/day (Days 1, 2, 3 with pegfilgrastim) & 8 mg/m²/day (Days 1, 5, 9 with pegfilgrastim)[8] |
| Clinical Response | No complete or partial responses observed as monotherapy. Stable disease in 52% of patients.[2][5] | 2 partial responses (2%) in patients with advanced malignancies. Stable disease for ≥6 cycles in 20% of patients.[8] Partial remission reported as best response in some cancers, alone or in combination.[3][6] |
| Primary DLT | Grade 4 neutropenia, Grade 3 acute coronary syndrome[2] | Neutropenia[8] |
| Development Status | Discontinued[5] | Discontinued[3][6] |
Experimental Protocols
Detailed experimental protocols for the clinical trials provide insight into the methodologies used to assess the efficacy and safety of these compounds.
EMD 534085 Phase I Clinical Trial Protocol
A first-in-man, open-label, single-center, Phase I dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and antitumor activity of EMD 534085.[2]
-
Patient Population: Patients with refractory solid tumors, Hodgkin's lymphoma, or non-Hodgkin's lymphoma.[2]
-
Dosing Schedule: EMD 534085 was administered intravenously every 3 weeks, with a starting dose of 2 mg/m²/day.[2]
-
Dose Escalation: A 3+3 dose-escalation design was employed. Doses were escalated in 100% increments until Grade 2 toxicity was observed, then by 50% until the first dose-limiting toxicity (DLT), and subsequently by 25%.[2]
-
Efficacy Assessment: Tumor response was evaluated using Response Evaluation Criteria in Solid Tumors (RECIST).[2]
-
Pharmacodynamic Assessment: Target modulation was assessed by measuring the increase in phospho-histone H3 positive cells in paired pre- and on-treatment tumor biopsies.[2]
Litronesib (LY2523355) Phase I Clinical Trial Protocol
Two concurrent Phase I dose-escalation studies were conducted to determine the recommended Phase 2 dose and schedule of Litronesib.[8]
-
Patient Population: Patients with advanced malignancies.[8]
-
Dosing Schedules: Multiple intravenous dosing schedules were evaluated on a 21-day cycle, including Days 1, 2, 3; Days 1, 5, 9; Days 1, 8; Days 1, 5; or Days 1, 4, with or without pegfilgrastim support.[8]
-
Dose Range: 0.125-16 mg/m²/day.[8]
-
Efficacy Assessment: Best overall response was defined per RECIST Version 1.0.[8]
-
Pharmacodynamic Assessment: The relationship between Litronesib plasma exposure and changes in phosphohistone H3 (pHH3) levels in tumor and skin biopsies was investigated.[8]
Visualizing the Biological and Experimental Frameworks
To better understand the context of EMD 534085 and Litronesib, the following diagrams illustrate their shared signaling pathway and a generalized workflow for their clinical evaluation.
Conclusion
Both EMD 534085 and Litronesib demonstrated on-target activity as inhibitors of KSP/Eg5, leading to mitotic arrest. However, as single agents, they exhibited limited clinical efficacy in early-phase trials, with neutropenia being a consistent dose-limiting toxicity. The development of both compounds was ultimately halted. The data gathered from these studies, however, remains valuable for the oncology research community. Understanding the challenges encountered, such as the therapeutic window and the nature of the clinical responses, can inform the design and development of next-generation antimitotic agents, potentially with improved efficacy and safety profiles. Future strategies may involve combination therapies or the identification of predictive biomarkers to select patient populations most likely to benefit from KSP inhibition.
References
- 1. Facebook [cancer.gov]
- 2. A phase I, dose-escalation study of the Eg5-inhibitor EMD 534085 in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Second-Generation Antimitotics in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 1 and dose-finding study of LY2523355 (litronesib), an Eg5 inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two Phase 1 dose-escalation studies exploring multiple regimens of litronesib (LY2523355), an Eg5 inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of EMD 534085 and Litronesib: Kinesin Spindle Protein Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational anticancer agents, EMD 534085 and Litronesib. Both compounds are inhibitors of the kinesin spindle protein (KSP), also known as Eg5 or KIF11, a critical motor protein for the formation of a bipolar spindle during mitosis. Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. Despite initial promise, the clinical development of both EMD 534085 and Litronesib has been discontinued. This guide summarizes their mechanisms of action, preclinical and clinical efficacy, and available experimental data to inform future research in the development of antimitotic agents.
Mechanism of Action: Targeting Mitosis
Both EMD 534085 and Litronesib share a common molecular target, the kinesin spindle protein Eg5.[1][2] Eg5 is an ATP-dependent motor protein that plays an essential role in pushing the two spindle poles apart during prophase, a crucial step for the proper segregation of chromosomes.[1] By inhibiting Eg5, these drugs prevent the formation of the bipolar spindle, leading to the accumulation of cells in mitosis with a characteristic "monoastral" spindle phenotype.[3] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[1][4] Litronesib is specifically described as a selective allosteric inhibitor of Eg5.[4]
Preclinical and Clinical Efficacy: A Side-by-Side Comparison
While no direct head-to-head clinical trials comparing EMD 534085 and Litronesib have been published, a comparative overview of their reported efficacy can be compiled from individual preclinical and clinical studies.
Quantitative Efficacy Data
| Parameter | EMD 534085 | Litronesib (LY2523355) |
| In Vitro IC50 | 8 nM (Eg5 inhibition)[5] | 26 nM (KSP ATPase inhibition)[3][6] |
| Phase I MTD | 108 mg/m²/day[2][5] | 5 mg/m²/day (Japanese patients, with G-CSF)[7], 6 mg/m²/day (Days 1, 2, 3 with pegfilgrastim) & 8 mg/m²/day (Days 1, 5, 9 with pegfilgrastim)[8] |
| Clinical Response | No complete or partial responses observed as monotherapy. Stable disease in 52% of patients.[2][5] | 2 partial responses (2%) in patients with advanced malignancies. Stable disease for ≥6 cycles in 20% of patients.[8] Partial remission reported as best response in some cancers, alone or in combination.[3][6] |
| Primary DLT | Grade 4 neutropenia, Grade 3 acute coronary syndrome[2] | Neutropenia[8] |
| Development Status | Discontinued[5] | Discontinued[3][6] |
Experimental Protocols
Detailed experimental protocols for the clinical trials provide insight into the methodologies used to assess the efficacy and safety of these compounds.
EMD 534085 Phase I Clinical Trial Protocol
A first-in-man, open-label, single-center, Phase I dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and antitumor activity of EMD 534085.[2]
-
Patient Population: Patients with refractory solid tumors, Hodgkin's lymphoma, or non-Hodgkin's lymphoma.[2]
-
Dosing Schedule: EMD 534085 was administered intravenously every 3 weeks, with a starting dose of 2 mg/m²/day.[2]
-
Dose Escalation: A 3+3 dose-escalation design was employed. Doses were escalated in 100% increments until Grade 2 toxicity was observed, then by 50% until the first dose-limiting toxicity (DLT), and subsequently by 25%.[2]
-
Efficacy Assessment: Tumor response was evaluated using Response Evaluation Criteria in Solid Tumors (RECIST).[2]
-
Pharmacodynamic Assessment: Target modulation was assessed by measuring the increase in phospho-histone H3 positive cells in paired pre- and on-treatment tumor biopsies.[2]
Litronesib (LY2523355) Phase I Clinical Trial Protocol
Two concurrent Phase I dose-escalation studies were conducted to determine the recommended Phase 2 dose and schedule of Litronesib.[8]
-
Patient Population: Patients with advanced malignancies.[8]
-
Dosing Schedules: Multiple intravenous dosing schedules were evaluated on a 21-day cycle, including Days 1, 2, 3; Days 1, 5, 9; Days 1, 8; Days 1, 5; or Days 1, 4, with or without pegfilgrastim support.[8]
-
Dose Range: 0.125-16 mg/m²/day.[8]
-
Efficacy Assessment: Best overall response was defined per RECIST Version 1.0.[8]
-
Pharmacodynamic Assessment: The relationship between Litronesib plasma exposure and changes in phosphohistone H3 (pHH3) levels in tumor and skin biopsies was investigated.[8]
Visualizing the Biological and Experimental Frameworks
To better understand the context of EMD 534085 and Litronesib, the following diagrams illustrate their shared signaling pathway and a generalized workflow for their clinical evaluation.
Conclusion
Both EMD 534085 and Litronesib demonstrated on-target activity as inhibitors of KSP/Eg5, leading to mitotic arrest. However, as single agents, they exhibited limited clinical efficacy in early-phase trials, with neutropenia being a consistent dose-limiting toxicity. The development of both compounds was ultimately halted. The data gathered from these studies, however, remains valuable for the oncology research community. Understanding the challenges encountered, such as the therapeutic window and the nature of the clinical responses, can inform the design and development of next-generation antimitotic agents, potentially with improved efficacy and safety profiles. Future strategies may involve combination therapies or the identification of predictive biomarkers to select patient populations most likely to benefit from KSP inhibition.
References
- 1. Facebook [cancer.gov]
- 2. A phase I, dose-escalation study of the Eg5-inhibitor EMD 534085 in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Second-Generation Antimitotics in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 1 and dose-finding study of LY2523355 (litronesib), an Eg5 inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two Phase 1 dose-escalation studies exploring multiple regimens of litronesib (LY2523355), an Eg5 inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of EMD 534085 and Other Kinesin Spindle Protein (Eg5) Inhibitors in Phase 1 Clinical Trials
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Phase 1 clinical trial results for the novel kinesin spindle protein (Eg5) inhibitor, EMD 534085, alongside other investigational Eg5 inhibitors. This analysis is supported by experimental data and detailed methodologies to offer a clear perspective on the safety, pharmacokinetics, and preliminary efficacy of this class of anti-mitotic agents.
The kinesin spindle protein (Eg5), also known as KIF11, is a crucial motor protein involved in the formation and maintenance of the bipolar mitotic spindle, a key structure for proper chromosome segregation during cell division.[1][2] Its inhibition leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy. EMD 534085 is a potent, reversible inhibitor of Eg5 that has been evaluated in a Phase 1 clinical trial for patients with advanced solid tumors and lymphoma.[3] This guide will compare its performance with other Eg5 inhibitors in similar stages of development and with the standard of care.
Comparative Analysis of Phase 1 Trial Results for Eg5 Inhibitors
The following tables summarize the key findings from the Phase 1 clinical trials of EMD 534085 and other notable Eg5 inhibitors, as well as the typical outcomes for standard salvage chemotherapy in similar patient populations.
| Parameter | EMD 534085 [3] | AZD4877 [4][5] | Filanesib (B612139) (ARRY-520) [6] | Ispinesib (SB-715992) [7][8] | Standard Salvage Chemotherapy [9][10][11][12][13] |
| Patient Population | Advanced solid tumors, Hodgkin's lymphoma, or non-Hodgkin's lymphoma | Advanced solid tumors and lymphoma | Advanced solid tumors | Recurrent or refractory solid tumors (pediatric) | Relapsed or refractory solid tumors and lymphoma |
| Number of Patients | 44 | 22-29 | 41 | 24 | Varies by study |
| Maximum Tolerated Dose (MTD) | 108 mg/m²/day | 11 mg (d1, 4, 8, 11 of 21d cycle) or 30 mg (d1, 8, 15 of 28d cycle) | 2.50 mg/m²/cycle | 9 mg/m²/dose (weekly x3 every 28 days) | Not Applicable |
| Dose-Limiting Toxicities (DLTs) | Grade 4 neutropenia, Grade 3 acute coronary syndrome | Neutropenia | Neutropenia | Neutropenia, hyperbilirubinemia | Varies (myelosuppression is common) |
| Most Common Treatment-Related Adverse Events | Asthenia (50%), Neutropenia (32%) | Fatigue, nausea, neutropenia, dyspnea | Neutropenia | Neutropenia, hepatotoxicity | Varies (myelosuppression, nausea, vomiting, fatigue) |
| Objective Response Rate (ORR) | 0% (No CR or PR) | No objective responses reported | 0% (No CR or PR) | 0% (No CR or PR) | Highly variable, generally 10-30% for refractory solid tumors and 20-60% for relapsed/refractory lymphoma |
| Best Response | Stable Disease (52%) | Stable Disease | Stable Disease (18%) | Stable Disease (3 patients) | Varies |
| Pharmacodynamic Evidence of Target Engagement | Increase in phospho-histone H3 positive cells in biopsies | Monoaster formation in peripheral blood mononuclear cells | Monopolar spindle formation in biopsies | Not specified in abstract | Not Applicable |
Experimental Protocols
EMD 534085 Phase 1 Trial Methodology[3]
-
Study Design: A first-in-man, single-center, open-label, Phase 1 dose-escalation study following a 3+3 design.
-
Patient Population: Patients with refractory solid tumors, Hodgkin's lymphoma, or non-Hodgkin's lymphoma.
-
Drug Administration: EMD 534085 was administered intravenously every 3 weeks. The starting dose was 2 mg/m²/day.
-
Dose Escalation: Doses were escalated in 100% increments in successive cohorts of 3 patients until grade 2 toxicity was observed. Subsequently, doses were escalated by 50% until the first dose-limiting toxicity (DLT) occurred. If fewer than two of six patients experienced a DLT, doses were further increased by 25%. Dose-escalation was halted if a DLT was observed in two or more of six patients.
-
Pharmacodynamic Assessment: Paired pre- and on-treatment tumor biopsies were analyzed for an increase in phospho-histone H3 (pHH3) positive cells as a biomarker of mitotic arrest.
Phospho-Histone H3 (pHH3) Immunohistochemistry Protocol
The assessment of pHH3 in tumor biopsies is a key pharmacodynamic endpoint for Eg5 inhibitors, indicating that the drug is engaging its target and inducing mitotic arrest. A general protocol for pHH3 (Ser10) immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue sections is as follows:
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) to unmask the antigen.
-
Peroxidase Block: Endogenous peroxidase activity is quenched using a hydrogen peroxide solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for phospho-histone H3 (Serine 10).
-
Detection System: A polymer-based detection system is used, followed by incubation with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
Counterstaining: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
Analysis: The percentage of pHH3-positive tumor cells is quantified by a pathologist.
Visualizing the Mechanism and Workflow
To better understand the biological process and experimental design, the following diagrams were generated using the Graphviz DOT language.
Caption: Mechanism of action of EMD 534085, an Eg5 inhibitor.
Caption: Workflow of the EMD 534085 Phase 1 clinical trial.
References
- 1. Kinesin-like protein KIF11 - Wikipedia [en.wikipedia.org]
- 2. Kinesin Spindle Protein (KIF11) in Mitosis and Cancer [mdpi.com]
- 3. A phase I, dose-escalation study of the Eg5-inhibitor EMD 534085 in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase I trial of the kinesin spindle protein (Eg5) inhibitor AZD4877 in patients with solid and lymphoid malignancies [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I study to assess the safety, tolerability, and pharmacokinetics of AZD4877, an intravenous Eg5 inhibitor in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Pediatric Phase 1 Trial and Pharmacokinetic Study of Ispinesib: A Children's Oncology Group Phase I Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A pediatric phase I trial and pharmacokinetic study of ispinesib: a Children's Oncology Group phase I consortium study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effective salvage chemotherapy in relapsed or refractory non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Different response to salvage chemotherapy but similar post-transplant outcomes in patients with relapsed and refractory Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salvage therapy for relapsed or refractory non-Hodgkin's lymphoma utilizing autologous bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in the Treatment of Relapsed or Refractory Hodgkin's Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of EMD 534085 and Other Kinesin Spindle Protein (Eg5) Inhibitors in Phase 1 Clinical Trials
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Phase 1 clinical trial results for the novel kinesin spindle protein (Eg5) inhibitor, EMD 534085, alongside other investigational Eg5 inhibitors. This analysis is supported by experimental data and detailed methodologies to offer a clear perspective on the safety, pharmacokinetics, and preliminary efficacy of this class of anti-mitotic agents.
The kinesin spindle protein (Eg5), also known as KIF11, is a crucial motor protein involved in the formation and maintenance of the bipolar mitotic spindle, a key structure for proper chromosome segregation during cell division.[1][2] Its inhibition leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy. EMD 534085 is a potent, reversible inhibitor of Eg5 that has been evaluated in a Phase 1 clinical trial for patients with advanced solid tumors and lymphoma.[3] This guide will compare its performance with other Eg5 inhibitors in similar stages of development and with the standard of care.
Comparative Analysis of Phase 1 Trial Results for Eg5 Inhibitors
The following tables summarize the key findings from the Phase 1 clinical trials of EMD 534085 and other notable Eg5 inhibitors, as well as the typical outcomes for standard salvage chemotherapy in similar patient populations.
| Parameter | EMD 534085 [3] | AZD4877 [4][5] | Filanesib (ARRY-520) [6] | Ispinesib (SB-715992) [7][8] | Standard Salvage Chemotherapy [9][10][11][12][13] |
| Patient Population | Advanced solid tumors, Hodgkin's lymphoma, or non-Hodgkin's lymphoma | Advanced solid tumors and lymphoma | Advanced solid tumors | Recurrent or refractory solid tumors (pediatric) | Relapsed or refractory solid tumors and lymphoma |
| Number of Patients | 44 | 22-29 | 41 | 24 | Varies by study |
| Maximum Tolerated Dose (MTD) | 108 mg/m²/day | 11 mg (d1, 4, 8, 11 of 21d cycle) or 30 mg (d1, 8, 15 of 28d cycle) | 2.50 mg/m²/cycle | 9 mg/m²/dose (weekly x3 every 28 days) | Not Applicable |
| Dose-Limiting Toxicities (DLTs) | Grade 4 neutropenia, Grade 3 acute coronary syndrome | Neutropenia | Neutropenia | Neutropenia, hyperbilirubinemia | Varies (myelosuppression is common) |
| Most Common Treatment-Related Adverse Events | Asthenia (50%), Neutropenia (32%) | Fatigue, nausea, neutropenia, dyspnea | Neutropenia | Neutropenia, hepatotoxicity | Varies (myelosuppression, nausea, vomiting, fatigue) |
| Objective Response Rate (ORR) | 0% (No CR or PR) | No objective responses reported | 0% (No CR or PR) | 0% (No CR or PR) | Highly variable, generally 10-30% for refractory solid tumors and 20-60% for relapsed/refractory lymphoma |
| Best Response | Stable Disease (52%) | Stable Disease | Stable Disease (18%) | Stable Disease (3 patients) | Varies |
| Pharmacodynamic Evidence of Target Engagement | Increase in phospho-histone H3 positive cells in biopsies | Monoaster formation in peripheral blood mononuclear cells | Monopolar spindle formation in biopsies | Not specified in abstract | Not Applicable |
Experimental Protocols
EMD 534085 Phase 1 Trial Methodology[3]
-
Study Design: A first-in-man, single-center, open-label, Phase 1 dose-escalation study following a 3+3 design.
-
Patient Population: Patients with refractory solid tumors, Hodgkin's lymphoma, or non-Hodgkin's lymphoma.
-
Drug Administration: EMD 534085 was administered intravenously every 3 weeks. The starting dose was 2 mg/m²/day.
-
Dose Escalation: Doses were escalated in 100% increments in successive cohorts of 3 patients until grade 2 toxicity was observed. Subsequently, doses were escalated by 50% until the first dose-limiting toxicity (DLT) occurred. If fewer than two of six patients experienced a DLT, doses were further increased by 25%. Dose-escalation was halted if a DLT was observed in two or more of six patients.
-
Pharmacodynamic Assessment: Paired pre- and on-treatment tumor biopsies were analyzed for an increase in phospho-histone H3 (pHH3) positive cells as a biomarker of mitotic arrest.
Phospho-Histone H3 (pHH3) Immunohistochemistry Protocol
The assessment of pHH3 in tumor biopsies is a key pharmacodynamic endpoint for Eg5 inhibitors, indicating that the drug is engaging its target and inducing mitotic arrest. A general protocol for pHH3 (Ser10) immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue sections is as follows:
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) to unmask the antigen.
-
Peroxidase Block: Endogenous peroxidase activity is quenched using a hydrogen peroxide solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for phospho-histone H3 (Serine 10).
-
Detection System: A polymer-based detection system is used, followed by incubation with a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.
-
Analysis: The percentage of pHH3-positive tumor cells is quantified by a pathologist.
Visualizing the Mechanism and Workflow
To better understand the biological process and experimental design, the following diagrams were generated using the Graphviz DOT language.
Caption: Mechanism of action of EMD 534085, an Eg5 inhibitor.
Caption: Workflow of the EMD 534085 Phase 1 clinical trial.
References
- 1. Kinesin-like protein KIF11 - Wikipedia [en.wikipedia.org]
- 2. Kinesin Spindle Protein (KIF11) in Mitosis and Cancer [mdpi.com]
- 3. A phase I, dose-escalation study of the Eg5-inhibitor EMD 534085 in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase I trial of the kinesin spindle protein (Eg5) inhibitor AZD4877 in patients with solid and lymphoid malignancies [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I study to assess the safety, tolerability, and pharmacokinetics of AZD4877, an intravenous Eg5 inhibitor in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Pediatric Phase 1 Trial and Pharmacokinetic Study of Ispinesib: A Children's Oncology Group Phase I Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A pediatric phase I trial and pharmacokinetic study of ispinesib: a Children's Oncology Group phase I consortium study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effective salvage chemotherapy in relapsed or refractory non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Different response to salvage chemotherapy but similar post-transplant outcomes in patients with relapsed and refractory Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salvage therapy for relapsed or refractory non-Hodgkin's lymphoma utilizing autologous bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in the Treatment of Relapsed or Refractory Hodgkin's Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating EMD 534085 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of EMD 534085, a potent and selective inhibitor of the mitotic kinesin Eg5 (also known as KIF11). We will compare its performance with other well-known Eg5 inhibitors, Monastrol and Ispinesib, and provide detailed experimental protocols to enable researchers to generate their own comparative data.
Introduction to EMD 534085 and its Target, Eg5
EMD 534085 is an allosteric inhibitor of Eg5, a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[1] By binding to a pocket on the Eg5 motor domain, EMD 534085 induces mitotic arrest, leading to apoptosis in proliferating cancer cells.[1] Validating that a compound like EMD 534085 reaches and binds to its intended target in a cellular environment is a critical step in drug development. This guide outlines key experimental approaches for this validation.
Comparative Performance of Eg5 Inhibitors
| Compound | In Vitro IC50 (Eg5 ATPase Assay) | Cellular Potency (Various Assays) | Assay for Cellular Potency |
| EMD 534085 | 8 nM | Data not publicly available | Not applicable |
| Ispinesib | ~1.7 nM | Data not publicly available | Not applicable |
| Monastrol | ~14 µM | ~12.3-49.9 µg/mL (cellular potency) | Not specified |
Note: The lack of directly comparable cellular EC50 values from a standardized target engagement assay like the Cellular Thermal Shift Assay (CETSA) highlights the importance of conducting such head-to-head comparisons in your own laboratory. The protocols provided below will guide you in generating this critical data.
Key Experimental Methodologies for Target Engagement
Two primary methods are recommended for validating and quantifying the cellular target engagement of EMD 534085: the Cellular Thermal Shift Assay (CETSA) for direct target binding and In-Cell Western (ICW) for assessing downstream pathway modulation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly measure the binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Cell Culture and Treatment:
-
Plate a human cancer cell line known to express Eg5 (e.g., HeLa, HCT116) in sufficient quantity for multiple temperature points and compound concentrations.
-
Treat the cells with a dose-response of EMD 534085, Monastrol, Ispinesib, and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Detection:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble Eg5 in each sample using a standard protein detection method such as Western blotting or ELISA.
-
For Western blotting, run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with a specific primary antibody against Eg5. Use a loading control (e.g., GAPDH) to normalize the data.
-
Quantify the band intensities using densitometry.
-
-
Data Analysis:
-
Plot the percentage of soluble Eg5 as a function of temperature for each compound concentration.
-
Determine the melting temperature (Tm) for each condition. A shift in Tm in the presence of the compound indicates target engagement.
-
To determine the cellular EC50, perform an isothermal dose-response experiment. Treat cells with a range of compound concentrations and heat all samples at a single temperature that shows a significant difference in Eg5 solubility between the vehicle and a high concentration of the compound. Plot the soluble Eg5 fraction against the compound concentration to calculate the EC50.
-
In-Cell Western (ICW) for Phospho-Histone H3
Inhibition of Eg5 leads to mitotic arrest, which can be quantified by measuring the increase in the phosphorylation of Histone H3 at Serine 10 (pH3-S10), a well-established marker of mitosis.[2][3] An In-Cell Western provides a high-throughput method to quantify this downstream effect.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dose-response of EMD 534085, Monastrol, Ispinesib, and a vehicle control for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours). Include a positive control for mitotic arrest, such as nocodazole.
-
-
Fixation and Permeabilization:
-
Carefully remove the media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1.5 hours at room temperature.
-
Incubate the cells with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
For normalization, co-incubate with an antibody against total Histone H3 or a housekeeping protein like GAPDH. Ensure the primary antibodies are from different host species for simultaneous detection.
-
-
Secondary Antibody Incubation and Detection:
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS containing 0.1% Tween-20 and once with PBS.
-
-
Imaging and Data Analysis:
-
Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the phospho-Histone H3 signal and the normalization signal in each well.
-
Normalize the phospho-Histone H3 signal to the total Histone H3 or GAPDH signal.
-
Plot the normalized signal against the compound concentration to determine the EC50 for mitotic arrest.
-
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Eg5 signaling pathway and the experimental workflows.
Caption: Eg5 signaling pathway and points of inhibition.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: In-Cell Western (ICW) workflow for pH3.
Conclusion
Validating the cellular target engagement of EMD 534085 is crucial for its development as a potential therapeutic. This guide provides a framework for comparing EMD 534085 with other Eg5 inhibitors and offers detailed protocols for robust cellular target engagement and downstream pathway analysis. By employing techniques like CETSA and In-Cell Western, researchers can generate the necessary data to confidently assess the cellular efficacy of EMD 534085 and guide further drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase I, dose-escalation study of the Eg5-inhibitor EMD 534085 in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone H3 Phosphorylation in Human Skin Histoculture as a Tool to Evaluate Patient’s Response to Antiproliferative Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validating EMD 534085 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of EMD 534085, a potent and selective inhibitor of the mitotic kinesin Eg5 (also known as KIF11). We will compare its performance with other well-known Eg5 inhibitors, Monastrol and Ispinesib, and provide detailed experimental protocols to enable researchers to generate their own comparative data.
Introduction to EMD 534085 and its Target, Eg5
EMD 534085 is an allosteric inhibitor of Eg5, a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[1] By binding to a pocket on the Eg5 motor domain, EMD 534085 induces mitotic arrest, leading to apoptosis in proliferating cancer cells.[1] Validating that a compound like EMD 534085 reaches and binds to its intended target in a cellular environment is a critical step in drug development. This guide outlines key experimental approaches for this validation.
Comparative Performance of Eg5 Inhibitors
| Compound | In Vitro IC50 (Eg5 ATPase Assay) | Cellular Potency (Various Assays) | Assay for Cellular Potency |
| EMD 534085 | 8 nM | Data not publicly available | Not applicable |
| Ispinesib | ~1.7 nM | Data not publicly available | Not applicable |
| Monastrol | ~14 µM | ~12.3-49.9 µg/mL (cellular potency) | Not specified |
Note: The lack of directly comparable cellular EC50 values from a standardized target engagement assay like the Cellular Thermal Shift Assay (CETSA) highlights the importance of conducting such head-to-head comparisons in your own laboratory. The protocols provided below will guide you in generating this critical data.
Key Experimental Methodologies for Target Engagement
Two primary methods are recommended for validating and quantifying the cellular target engagement of EMD 534085: the Cellular Thermal Shift Assay (CETSA) for direct target binding and In-Cell Western (ICW) for assessing downstream pathway modulation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly measure the binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Cell Culture and Treatment:
-
Plate a human cancer cell line known to express Eg5 (e.g., HeLa, HCT116) in sufficient quantity for multiple temperature points and compound concentrations.
-
Treat the cells with a dose-response of EMD 534085, Monastrol, Ispinesib, and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Detection:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble Eg5 in each sample using a standard protein detection method such as Western blotting or ELISA.
-
For Western blotting, run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with a specific primary antibody against Eg5. Use a loading control (e.g., GAPDH) to normalize the data.
-
Quantify the band intensities using densitometry.
-
-
Data Analysis:
-
Plot the percentage of soluble Eg5 as a function of temperature for each compound concentration.
-
Determine the melting temperature (Tm) for each condition. A shift in Tm in the presence of the compound indicates target engagement.
-
To determine the cellular EC50, perform an isothermal dose-response experiment. Treat cells with a range of compound concentrations and heat all samples at a single temperature that shows a significant difference in Eg5 solubility between the vehicle and a high concentration of the compound. Plot the soluble Eg5 fraction against the compound concentration to calculate the EC50.
-
In-Cell Western (ICW) for Phospho-Histone H3
Inhibition of Eg5 leads to mitotic arrest, which can be quantified by measuring the increase in the phosphorylation of Histone H3 at Serine 10 (pH3-S10), a well-established marker of mitosis.[2][3] An In-Cell Western provides a high-throughput method to quantify this downstream effect.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dose-response of EMD 534085, Monastrol, Ispinesib, and a vehicle control for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours). Include a positive control for mitotic arrest, such as nocodazole.
-
-
Fixation and Permeabilization:
-
Carefully remove the media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1.5 hours at room temperature.
-
Incubate the cells with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
For normalization, co-incubate with an antibody against total Histone H3 or a housekeeping protein like GAPDH. Ensure the primary antibodies are from different host species for simultaneous detection.
-
-
Secondary Antibody Incubation and Detection:
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS containing 0.1% Tween-20 and once with PBS.
-
-
Imaging and Data Analysis:
-
Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the phospho-Histone H3 signal and the normalization signal in each well.
-
Normalize the phospho-Histone H3 signal to the total Histone H3 or GAPDH signal.
-
Plot the normalized signal against the compound concentration to determine the EC50 for mitotic arrest.
-
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Eg5 signaling pathway and the experimental workflows.
Caption: Eg5 signaling pathway and points of inhibition.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: In-Cell Western (ICW) workflow for pH3.
Conclusion
Validating the cellular target engagement of EMD 534085 is crucial for its development as a potential therapeutic. This guide provides a framework for comparing EMD 534085 with other Eg5 inhibitors and offers detailed protocols for robust cellular target engagement and downstream pathway analysis. By employing techniques like CETSA and In-Cell Western, researchers can generate the necessary data to confidently assess the cellular efficacy of EMD 534085 and guide further drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase I, dose-escalation study of the Eg5-inhibitor EMD 534085 in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone H3 Phosphorylation in Human Skin Histoculture as a Tool to Evaluate Patient’s Response to Antiproliferative Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of EMD 534085 with Other Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
EMD 534085 is a potent and reversible inhibitor of the kinesin spindle protein Eg5 (also known as KIF11), a critical motor protein for the formation of the bipolar mitotic spindle during cell division. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells. While EMD 534085 has shown limited activity as a monotherapy in early clinical trials, the therapeutic potential of Eg5 inhibitors can be significantly enhanced through synergistic combinations with other anticancer agents. This guide provides a comparative overview of preclinical studies on Eg5 inhibitors, highlighting synergistic interactions, experimental data, and underlying mechanisms.
Disclaimer: No preclinical or clinical studies have been published evaluating the synergistic effects of EMD 534085 in combination with other anticancer agents. The following data is based on studies of other KIF11/Eg5 inhibitors and should be considered as a potential guide for future research on EMD 534085.
Quantitative Analysis of Synergistic Combinations
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of KIF11/Eg5 inhibitors with various anticancer agents. Synergy is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Another metric is the Bliss synergy score, where a score > 10 is considered synergistic.
| Combination | Cancer Type | KIF11 Inhibitor | Quantitative Synergy Data | Reference |
| KIF11 Inhibitor + BRD4 Inhibitor (JQ1) | Malignant Peripheral Nerve Sheath Tumors (MPNST) | ARRY-520 | Synergistic killing of MPNST cells compared to control fibroblasts. | [1][2] |
| KIF11 Inhibitor + KIF15 Inhibitor (KIF15-IN-1) | Gastric Cancer | Ispinesib | Synergistic antitumor proliferation in vitro and in vivo. | [3][4] |
| KIF11 Inhibitor + Aurora A Kinase Inhibitor (VIC-1911) | Ewing Sarcoma | SB-743921 | Strong synergistic interaction with Bliss synergy scores >24 in refractory cells and >27 in pre-treatment cells. | [5] |
| KIF11 Inhibitor + Oxaliplatin (B1677828) | Colorectal Cancer | Not specified (KIF11 knockdown) | Increased sensitivity to oxaliplatin, enhanced DNA damage and apoptosis. | [6][7] |
| KIF11 Inhibitor + Gemcitabine | Bladder Cancer | S(MeO)TLC | Combination significantly decreased cell viability in gemcitabine-resistant cells. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of experimental protocols used in the cited studies to evaluate the synergy of KIF11 inhibitors.
Cell Viability and Synergy Analysis
-
Cell Lines: Malignant peripheral nerve sheath tumor (MPNST) cell lines (e.g., ST88-14, S462), gastric cancer cell lines, and Ewing sarcoma cell lines were used.[1][2][3]
-
Treatment: Cells were treated with the KIF11 inhibitor (e.g., ARRY-520, ispinesib, SB-743921) and the combination drug (e.g., JQ1, KIF15-IN-1, VIC-1911) at various concentrations, both alone and in combination.
-
Assay: Cell viability was assessed using standard methods such as MTT or CellTiter-Glo assays after a defined incubation period (e.g., 72 hours).
-
Synergy Quantification: The Combination Index (CI) was calculated using the Chou-Talalay method with software like CalcuSyn.[8] A CI value < 1 was considered synergistic. Alternatively, synergy was measured by percentage inhibition of growth via tools like SynergyFinder, which employs reference models like the Bliss independence model. A Bliss synergy score > 10 is indicative of a synergistic interaction.[5]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude mice) were subcutaneously or orthotopically implanted with human cancer cells (e.g., gastric cancer cells, Ewing sarcoma cells).[3][5]
-
Treatment: Once tumors reached a palpable size, mice were randomized into different treatment groups: vehicle control, KIF11 inhibitor alone, combination drug alone, and the combination of both agents. Drugs were administered according to a predetermined schedule and dosage.
-
Efficacy Evaluation: Tumor volume was measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors were excised and weighed. Animal survival was also monitored.
-
Analysis: The antitumor efficacy of the combination treatment was compared to that of single-agent treatments and the control group to determine if the combination resulted in a significantly greater tumor growth inhibition.
Apoptosis and Cell Cycle Analysis
-
Method: Flow cytometry was used to analyze the cell cycle distribution and the percentage of apoptotic cells.
-
Staining: For cell cycle analysis, cells were fixed and stained with a DNA-intercalating dye like propidium (B1200493) iodide. For apoptosis, cells were stained with Annexin V and a viability dye (e.g., propidium iodide or DAPI).
-
Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) and the percentage of apoptotic cells (Annexin V positive) were quantified to assess the effect of the drug combinations on cell cycle progression and cell death.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of KIF11 inhibitors with other anticancer agents can be attributed to the targeting of complementary or parallel signaling pathways, leading to a more profound and sustained antitumor response.
Figure 1: Simplified signaling pathways illustrating the potential synergistic mechanisms of KIF11 inhibitors with other anticancer agents.
-
Dual Mitotic Blockade: KIF11 and KIF15 are both motor proteins involved in establishing the bipolar spindle. While KIF11 is the primary driver, KIF15 can partially compensate for its loss. Therefore, simultaneous inhibition of both KIF11 and KIF15 can lead to a more complete and sustained mitotic arrest, resulting in synergistic cancer cell death.[3][4]
-
Targeting Mitotic Regulation and Gene Expression: Aurora A kinase is a key regulator of mitotic entry and spindle assembly. BRD4 is a bromodomain protein that regulates the transcription of key oncogenes like MYC. Combining a KIF11 inhibitor with an Aurora A kinase inhibitor can create a multi-pronged attack on mitosis.[5] Similarly, combining a KIF11 inhibitor with a BRD4 inhibitor can simultaneously disrupt cell division and the transcriptional programs that drive cancer cell proliferation and survival.[1][2]
-
Enhancing Chemotherapy-Induced DNA Damage: Some chemotherapeutic agents, like oxaliplatin, function by inducing DNA damage.[6][7] Preclinical evidence suggests that inhibiting KIF11 can sensitize cancer cells to oxaliplatin by enhancing DNA damage and apoptosis, possibly through the p53 and GSK3β signaling pathways.[6][7]
Conclusion
While specific data on the synergistic combinations of EMD 534085 are not yet available, the broader class of KIF11/Eg5 inhibitors has demonstrated significant synergistic potential with a variety of anticancer agents in preclinical models. These findings strongly suggest that the therapeutic efficacy of EMD 534085 could be substantially improved through rational combination therapies. The synergistic interactions appear to be driven by complementary mechanisms of action, including dual targeting of mitotic processes, simultaneous inhibition of cell division and oncogenic signaling, and potentiation of chemotherapy-induced cell death. Further preclinical investigation into combination strategies for EMD 534085 is warranted to unlock its full therapeutic potential in oncology.
References
- 1. KIF11 and KIF15 mitotic kinesins are potential therapeutic vulnerabilities for malignant peripheral nerve sheath tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KIF11 and KIF15 mitotic kinesins are potential therapeutic vulnerabilities for malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined Inhibition of KIF11 and KIF15 as an Effective Therapeutic Strategy for Gastric Cancer [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. KIF11 is upregulated in colorectal cancer and silencing of it impairs tumor growth and sensitizes colorectal cancer cells to oxaliplatin via p53/GSK3β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KIF11 is upregulated in colorectal cancer and silencing of it impairs tumor growth and sensitizes colorectal cancer cells to oxaliplatin via p53/GSK3β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic activity of BET protein antagonist-based combinations in mantle cell lymphoma cells sensitive or resistant to ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of EMD 534085 with Other Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
EMD 534085 is a potent and reversible inhibitor of the kinesin spindle protein Eg5 (also known as KIF11), a critical motor protein for the formation of the bipolar mitotic spindle during cell division. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells. While EMD 534085 has shown limited activity as a monotherapy in early clinical trials, the therapeutic potential of Eg5 inhibitors can be significantly enhanced through synergistic combinations with other anticancer agents. This guide provides a comparative overview of preclinical studies on Eg5 inhibitors, highlighting synergistic interactions, experimental data, and underlying mechanisms.
Disclaimer: No preclinical or clinical studies have been published evaluating the synergistic effects of EMD 534085 in combination with other anticancer agents. The following data is based on studies of other KIF11/Eg5 inhibitors and should be considered as a potential guide for future research on EMD 534085.
Quantitative Analysis of Synergistic Combinations
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of KIF11/Eg5 inhibitors with various anticancer agents. Synergy is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Another metric is the Bliss synergy score, where a score > 10 is considered synergistic.
| Combination | Cancer Type | KIF11 Inhibitor | Quantitative Synergy Data | Reference |
| KIF11 Inhibitor + BRD4 Inhibitor (JQ1) | Malignant Peripheral Nerve Sheath Tumors (MPNST) | ARRY-520 | Synergistic killing of MPNST cells compared to control fibroblasts. | [1][2] |
| KIF11 Inhibitor + KIF15 Inhibitor (KIF15-IN-1) | Gastric Cancer | Ispinesib | Synergistic antitumor proliferation in vitro and in vivo. | [3][4] |
| KIF11 Inhibitor + Aurora A Kinase Inhibitor (VIC-1911) | Ewing Sarcoma | SB-743921 | Strong synergistic interaction with Bliss synergy scores >24 in refractory cells and >27 in pre-treatment cells. | [5] |
| KIF11 Inhibitor + Oxaliplatin | Colorectal Cancer | Not specified (KIF11 knockdown) | Increased sensitivity to oxaliplatin, enhanced DNA damage and apoptosis. | [6][7] |
| KIF11 Inhibitor + Gemcitabine | Bladder Cancer | S(MeO)TLC | Combination significantly decreased cell viability in gemcitabine-resistant cells. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of experimental protocols used in the cited studies to evaluate the synergy of KIF11 inhibitors.
Cell Viability and Synergy Analysis
-
Cell Lines: Malignant peripheral nerve sheath tumor (MPNST) cell lines (e.g., ST88-14, S462), gastric cancer cell lines, and Ewing sarcoma cell lines were used.[1][2][3]
-
Treatment: Cells were treated with the KIF11 inhibitor (e.g., ARRY-520, ispinesib, SB-743921) and the combination drug (e.g., JQ1, KIF15-IN-1, VIC-1911) at various concentrations, both alone and in combination.
-
Assay: Cell viability was assessed using standard methods such as MTT or CellTiter-Glo assays after a defined incubation period (e.g., 72 hours).
-
Synergy Quantification: The Combination Index (CI) was calculated using the Chou-Talalay method with software like CalcuSyn.[8] A CI value < 1 was considered synergistic. Alternatively, synergy was measured by percentage inhibition of growth via tools like SynergyFinder, which employs reference models like the Bliss independence model. A Bliss synergy score > 10 is indicative of a synergistic interaction.[5]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude mice) were subcutaneously or orthotopically implanted with human cancer cells (e.g., gastric cancer cells, Ewing sarcoma cells).[3][5]
-
Treatment: Once tumors reached a palpable size, mice were randomized into different treatment groups: vehicle control, KIF11 inhibitor alone, combination drug alone, and the combination of both agents. Drugs were administered according to a predetermined schedule and dosage.
-
Efficacy Evaluation: Tumor volume was measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors were excised and weighed. Animal survival was also monitored.
-
Analysis: The antitumor efficacy of the combination treatment was compared to that of single-agent treatments and the control group to determine if the combination resulted in a significantly greater tumor growth inhibition.
Apoptosis and Cell Cycle Analysis
-
Method: Flow cytometry was used to analyze the cell cycle distribution and the percentage of apoptotic cells.
-
Staining: For cell cycle analysis, cells were fixed and stained with a DNA-intercalating dye like propidium iodide. For apoptosis, cells were stained with Annexin V and a viability dye (e.g., propidium iodide or DAPI).
-
Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) and the percentage of apoptotic cells (Annexin V positive) were quantified to assess the effect of the drug combinations on cell cycle progression and cell death.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of KIF11 inhibitors with other anticancer agents can be attributed to the targeting of complementary or parallel signaling pathways, leading to a more profound and sustained antitumor response.
Figure 1: Simplified signaling pathways illustrating the potential synergistic mechanisms of KIF11 inhibitors with other anticancer agents.
-
Dual Mitotic Blockade: KIF11 and KIF15 are both motor proteins involved in establishing the bipolar spindle. While KIF11 is the primary driver, KIF15 can partially compensate for its loss. Therefore, simultaneous inhibition of both KIF11 and KIF15 can lead to a more complete and sustained mitotic arrest, resulting in synergistic cancer cell death.[3][4]
-
Targeting Mitotic Regulation and Gene Expression: Aurora A kinase is a key regulator of mitotic entry and spindle assembly. BRD4 is a bromodomain protein that regulates the transcription of key oncogenes like MYC. Combining a KIF11 inhibitor with an Aurora A kinase inhibitor can create a multi-pronged attack on mitosis.[5] Similarly, combining a KIF11 inhibitor with a BRD4 inhibitor can simultaneously disrupt cell division and the transcriptional programs that drive cancer cell proliferation and survival.[1][2]
-
Enhancing Chemotherapy-Induced DNA Damage: Some chemotherapeutic agents, like oxaliplatin, function by inducing DNA damage.[6][7] Preclinical evidence suggests that inhibiting KIF11 can sensitize cancer cells to oxaliplatin by enhancing DNA damage and apoptosis, possibly through the p53 and GSK3β signaling pathways.[6][7]
Conclusion
While specific data on the synergistic combinations of EMD 534085 are not yet available, the broader class of KIF11/Eg5 inhibitors has demonstrated significant synergistic potential with a variety of anticancer agents in preclinical models. These findings strongly suggest that the therapeutic efficacy of EMD 534085 could be substantially improved through rational combination therapies. The synergistic interactions appear to be driven by complementary mechanisms of action, including dual targeting of mitotic processes, simultaneous inhibition of cell division and oncogenic signaling, and potentiation of chemotherapy-induced cell death. Further preclinical investigation into combination strategies for EMD 534085 is warranted to unlock its full therapeutic potential in oncology.
References
- 1. KIF11 and KIF15 mitotic kinesins are potential therapeutic vulnerabilities for malignant peripheral nerve sheath tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KIF11 and KIF15 mitotic kinesins are potential therapeutic vulnerabilities for malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined Inhibition of KIF11 and KIF15 as an Effective Therapeutic Strategy for Gastric Cancer [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. KIF11 is upregulated in colorectal cancer and silencing of it impairs tumor growth and sensitizes colorectal cancer cells to oxaliplatin via p53/GSK3β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KIF11 is upregulated in colorectal cancer and silencing of it impairs tumor growth and sensitizes colorectal cancer cells to oxaliplatin via p53/GSK3β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic activity of BET protein antagonist-based combinations in mantle cell lymphoma cells sensitive or resistant to ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
EMD 534085: A Comparative Analysis of a Kinesin Spindle Protein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of EMD 534085, a potent and reversible inhibitor of the kinesin spindle protein Eg5 (also known as KSP or KIF11). The document objectively compares its performance with other Eg5 inhibitors, presenting supporting experimental data, detailed methodologies, and visualizations of its mechanism of action.
Executive Summary
EMD 534085 is a small molecule inhibitor of Eg5, a motor protein essential for the formation of the bipolar mitotic spindle during cell division. By inhibiting Eg5, EMD 534085 induces mitotic arrest and subsequent apoptosis in proliferating cancer cells. Developed by Merck-KGaA, it demonstrated significant preclinical antitumor activity and entered a Phase I clinical trial for patients with advanced solid tumors or lymphoma. While the trial established a manageable safety profile, the compound showed limited single-agent efficacy, and its clinical development was not pursued further. This guide provides a detailed analysis of the available data for EMD 534085 and places it in the context of other Eg5 inhibitors.
Data Presentation
Preclinical and Clinical Data Comparison of Eg5 Inhibitors
The following tables summarize the key preclinical and clinical data for EMD 534085 and a selection of other Eg5 inhibitors. It is important to note that direct head-to-head comparative studies are limited, and data are compiled from various independent investigations.
| Compound | Developer | In Vitro Eg5 ATPase IC50 | Cellular IC50 (Various Cell Lines) | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Clinical Efficacy (Monotherapy) |
| EMD 534085 | Merck-KGaA | 8 nM[1] | Not widely reported | 108 mg/m²/day[2] | Neutropenia[2] | 52% Stable Disease (SD), No Objective Responses (OR)[2] |
| Ispinesib (SB-715992) | Cytokinetics/GSK | < 10 nM | 2-20 nM | 18 mg/m² | Neutropenia | Limited ORs in various solid tumors |
| Filanesib (ARRY-520) | Array BioPharma | < 1 nM | 3-15 nM | 2.0 mg/m² | Neutropenia, thrombocytopenia | Partial Responses (PRs) in multiple myeloma |
| Litronesib (LY2523355) | Eli Lilly | ~1 nM | Not widely reported | 2.75 mg/m² | Neutropenia | Limited activity in solid tumors |
| AZD4877 | AstraZeneca | Not widely reported | Not widely reported | 11 mg | Neutropenia | Limited activity in solid and lymphoid malignancies |
Experimental Protocols
In Vitro Microtubule-Activated Eg5 ATPase Assay
This assay is fundamental for determining the inhibitory potency (IC50) of compounds against the Eg5 motor protein.
Principle: The assay measures the rate of ATP hydrolysis by the Eg5 enzyme in the presence of microtubules. The release of inorganic phosphate (B84403) (Pi) is quantified, and the inhibition by a test compound is determined by the reduction in Pi formation.
Detailed Methodology:
-
Reagents:
-
Recombinant human Eg5 motor domain
-
Paclitaxel-stabilized microtubules
-
ATPase buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Test compound (e.g., EMD 534085) dissolved in DMSO
-
Phosphate detection reagent (e.g., malachite green-based)
-
-
Procedure:
-
A reaction mixture is prepared containing Eg5, microtubules, and ATPase buffer in a 96-well plate.
-
The test compound is added at various concentrations.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).
-
The reaction is stopped, and the amount of released Pi is measured using a phosphate detection reagent and a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Assessment of Mitotic Arrest by Flow Cytometry (Phospho-Histone H3 Staining)
This method quantifies the percentage of cells arrested in mitosis following treatment with an Eg5 inhibitor.
Principle: Histone H3 is phosphorylated at Serine 10 (p-H3) specifically during mitosis. An antibody against p-H3 can be used to label mitotic cells, which can then be quantified by flow cytometry.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Cancer cell lines are seeded and allowed to adhere.
-
Cells are treated with the Eg5 inhibitor (e.g., EMD 534085) at various concentrations for a specified time (e.g., 24 hours).
-
-
Cell Staining:
-
Cells are harvested, washed with PBS, and fixed with paraformaldehyde.
-
Cells are permeabilized with a detergent-based buffer (e.g., Triton X-100 or saponin).
-
Cells are incubated with a fluorescently labeled antibody against phospho-histone H3 (Ser10).
-
Cells are counterstained with a DNA dye (e.g., propidium (B1200493) iodide or DAPI) to analyze DNA content.
-
-
Flow Cytometry Analysis:
-
Samples are analyzed on a flow cytometer.
-
The percentage of cells positive for p-H3 is determined, representing the mitotic population.
-
DNA content analysis allows for the distinction of cells in different phases of the cell cycle (G1, S, G2/M).
-
Mandatory Visualization
Signaling Pathway of EMD 534085 Action
Caption: Mechanism of action of EMD 534085 leading to apoptosis.
Experimental Workflow for Evaluating EMD 534085
Caption: Drug discovery and development workflow for EMD 534085.
Conclusion
EMD 534085 is a well-characterized, potent inhibitor of the mitotic kinesin Eg5. Preclinical studies demonstrated its ability to induce mitotic arrest and apoptosis in cancer cells. However, its translation to the clinic as a monotherapy was hampered by limited efficacy, a challenge faced by several other Eg5 inhibitors. The data and protocols presented in this guide provide a valuable resource for researchers in the field of antimitotic drug discovery and development, offering insights into the evaluation of this class of compounds and a basis for the design of future therapeutic strategies, potentially involving combination therapies or patient selection biomarkers.
References
EMD 534085: A Comparative Analysis of a Kinesin Spindle Protein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of EMD 534085, a potent and reversible inhibitor of the kinesin spindle protein Eg5 (also known as KSP or KIF11). The document objectively compares its performance with other Eg5 inhibitors, presenting supporting experimental data, detailed methodologies, and visualizations of its mechanism of action.
Executive Summary
EMD 534085 is a small molecule inhibitor of Eg5, a motor protein essential for the formation of the bipolar mitotic spindle during cell division. By inhibiting Eg5, EMD 534085 induces mitotic arrest and subsequent apoptosis in proliferating cancer cells. Developed by Merck-KGaA, it demonstrated significant preclinical antitumor activity and entered a Phase I clinical trial for patients with advanced solid tumors or lymphoma. While the trial established a manageable safety profile, the compound showed limited single-agent efficacy, and its clinical development was not pursued further. This guide provides a detailed analysis of the available data for EMD 534085 and places it in the context of other Eg5 inhibitors.
Data Presentation
Preclinical and Clinical Data Comparison of Eg5 Inhibitors
The following tables summarize the key preclinical and clinical data for EMD 534085 and a selection of other Eg5 inhibitors. It is important to note that direct head-to-head comparative studies are limited, and data are compiled from various independent investigations.
| Compound | Developer | In Vitro Eg5 ATPase IC50 | Cellular IC50 (Various Cell Lines) | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Clinical Efficacy (Monotherapy) |
| EMD 534085 | Merck-KGaA | 8 nM[1] | Not widely reported | 108 mg/m²/day[2] | Neutropenia[2] | 52% Stable Disease (SD), No Objective Responses (OR)[2] |
| Ispinesib (SB-715992) | Cytokinetics/GSK | < 10 nM | 2-20 nM | 18 mg/m² | Neutropenia | Limited ORs in various solid tumors |
| Filanesib (ARRY-520) | Array BioPharma | < 1 nM | 3-15 nM | 2.0 mg/m² | Neutropenia, thrombocytopenia | Partial Responses (PRs) in multiple myeloma |
| Litronesib (LY2523355) | Eli Lilly | ~1 nM | Not widely reported | 2.75 mg/m² | Neutropenia | Limited activity in solid tumors |
| AZD4877 | AstraZeneca | Not widely reported | Not widely reported | 11 mg | Neutropenia | Limited activity in solid and lymphoid malignancies |
Experimental Protocols
In Vitro Microtubule-Activated Eg5 ATPase Assay
This assay is fundamental for determining the inhibitory potency (IC50) of compounds against the Eg5 motor protein.
Principle: The assay measures the rate of ATP hydrolysis by the Eg5 enzyme in the presence of microtubules. The release of inorganic phosphate (Pi) is quantified, and the inhibition by a test compound is determined by the reduction in Pi formation.
Detailed Methodology:
-
Reagents:
-
Recombinant human Eg5 motor domain
-
Paclitaxel-stabilized microtubules
-
ATPase buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Test compound (e.g., EMD 534085) dissolved in DMSO
-
Phosphate detection reagent (e.g., malachite green-based)
-
-
Procedure:
-
A reaction mixture is prepared containing Eg5, microtubules, and ATPase buffer in a 96-well plate.
-
The test compound is added at various concentrations.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).
-
The reaction is stopped, and the amount of released Pi is measured using a phosphate detection reagent and a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Assessment of Mitotic Arrest by Flow Cytometry (Phospho-Histone H3 Staining)
This method quantifies the percentage of cells arrested in mitosis following treatment with an Eg5 inhibitor.
Principle: Histone H3 is phosphorylated at Serine 10 (p-H3) specifically during mitosis. An antibody against p-H3 can be used to label mitotic cells, which can then be quantified by flow cytometry.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Cancer cell lines are seeded and allowed to adhere.
-
Cells are treated with the Eg5 inhibitor (e.g., EMD 534085) at various concentrations for a specified time (e.g., 24 hours).
-
-
Cell Staining:
-
Cells are harvested, washed with PBS, and fixed with paraformaldehyde.
-
Cells are permeabilized with a detergent-based buffer (e.g., Triton X-100 or saponin).
-
Cells are incubated with a fluorescently labeled antibody against phospho-histone H3 (Ser10).
-
Cells are counterstained with a DNA dye (e.g., propidium iodide or DAPI) to analyze DNA content.
-
-
Flow Cytometry Analysis:
-
Samples are analyzed on a flow cytometer.
-
The percentage of cells positive for p-H3 is determined, representing the mitotic population.
-
DNA content analysis allows for the distinction of cells in different phases of the cell cycle (G1, S, G2/M).
-
Mandatory Visualization
Signaling Pathway of EMD 534085 Action
Caption: Mechanism of action of EMD 534085 leading to apoptosis.
Experimental Workflow for Evaluating EMD 534085
Caption: Drug discovery and development workflow for EMD 534085.
Conclusion
EMD 534085 is a well-characterized, potent inhibitor of the mitotic kinesin Eg5. Preclinical studies demonstrated its ability to induce mitotic arrest and apoptosis in cancer cells. However, its translation to the clinic as a monotherapy was hampered by limited efficacy, a challenge faced by several other Eg5 inhibitors. The data and protocols presented in this guide provide a valuable resource for researchers in the field of antimitotic drug discovery and development, offering insights into the evaluation of this class of compounds and a basis for the design of future therapeutic strategies, potentially involving combination therapies or patient selection biomarkers.
References
Safety Operating Guide
Understanding the Proper Handling and Disposal of Laboratory Materials
A query regarding the proper disposal procedures for "Emd 52297" has highlighted a potential point of confusion between a biological data entry and a similarly named chemical compound. This document aims to clarify the nature of this compound and, assuming a possible name confusion, provide essential safety and disposal information for the chemical compound "Azo-EMD," a substance with significant hazard considerations.
Clarification of this compound
Initial research indicates that "this compound" is an entry identifier in the Electron Microscopy Data Bank (EMDB). Specifically, it refers to the "Cryo-EM structure of human separase bound to SCC1 (310-550 aa) and SA2"[1]. As a data bank entry for a biological structure, it does not have a physical form that requires a chemical disposal procedure. The handling and "disposal" of this entity would pertain to data management and archival within the EMDB.
It is likely that the query intended to ask about a chemical reagent with a similar name. A plausible candidate is "Azo-EMD," a photoswitchable mitotic kinesin Eg5 inhibitor used in cell biology research[2]. Given the hazardous properties of Azo-EMD, providing detailed safety and disposal information is crucial for laboratory personnel.
Safety and Disposal Procedures for Azo-EMD
Azo-EMD is a chemical compound that requires careful handling and disposal due to its potential health and environmental risks. The following information is synthesized from available safety data sheets and general knowledge of handling hazardous azo compounds and mitotic inhibitors.
Hazard Profile of Azo-EMD
The primary hazards associated with Azo-EMD are its oral toxicity and its significant danger to aquatic ecosystems.
| Hazard Classification | Description | GHS Code |
| Acute Oral Toxicity | Harmful if swallowed. | Category 4 (H302) |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | Category 1 (H400) |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Category 1 (H410) |
Data sourced from the Azo-EMD Safety Data Sheet[3]
Due to its classification as a substance very toxic to aquatic life, it is imperative to prevent its release into the environment. Spills should be contained and collected, and the substance should not be allowed to enter drains or water courses[3].
Experimental Protocols for Safe Disposal
General Steps for Laboratory Waste Management of Azo-EMD:
-
Segregation: All waste containing Azo-EMD, including pure compound, contaminated solutions, and used personal protective equipment (PPE), must be segregated from non-hazardous waste.
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and include the name "Azo-EMD" and a description of its hazards (e.g., "Toxic," "Aquatic Hazard").
-
Containment: Use leak-proof, chemically resistant containers for all Azo-EMD waste.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company.
Accidental Release Measures:
In the event of a spill, the following steps should be taken:
-
Evacuate: Non-essential personnel should evacuate the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Responders must wear appropriate PPE, including safety goggles, gloves, and a respirator if dealing with a powder or aerosol.
-
Containment: Prevent further leakage or spillage. For liquid spills, absorb with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material to avoid generating dust.
-
Collection: Collect the spilled material and absorbent into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., alcohol) and collect the cleaning materials as hazardous waste.
Disposal Workflow
The logical flow for the proper disposal of Azo-EMD is illustrated in the diagram below. This workflow emphasizes the critical steps from waste generation to final disposal by a certified facility.
Caption: A flowchart outlining the key steps for the safe and compliant disposal of Azo-EMD waste.
References
Understanding the Proper Handling and Disposal of Laboratory Materials
A query regarding the proper disposal procedures for "Emd 52297" has highlighted a potential point of confusion between a biological data entry and a similarly named chemical compound. This document aims to clarify the nature of this compound and, assuming a possible name confusion, provide essential safety and disposal information for the chemical compound "Azo-EMD," a substance with significant hazard considerations.
Clarification of this compound
Initial research indicates that "this compound" is an entry identifier in the Electron Microscopy Data Bank (EMDB). Specifically, it refers to the "Cryo-EM structure of human separase bound to SCC1 (310-550 aa) and SA2"[1]. As a data bank entry for a biological structure, it does not have a physical form that requires a chemical disposal procedure. The handling and "disposal" of this entity would pertain to data management and archival within the EMDB.
It is likely that the query intended to ask about a chemical reagent with a similar name. A plausible candidate is "Azo-EMD," a photoswitchable mitotic kinesin Eg5 inhibitor used in cell biology research[2]. Given the hazardous properties of Azo-EMD, providing detailed safety and disposal information is crucial for laboratory personnel.
Safety and Disposal Procedures for Azo-EMD
Azo-EMD is a chemical compound that requires careful handling and disposal due to its potential health and environmental risks. The following information is synthesized from available safety data sheets and general knowledge of handling hazardous azo compounds and mitotic inhibitors.
Hazard Profile of Azo-EMD
The primary hazards associated with Azo-EMD are its oral toxicity and its significant danger to aquatic ecosystems.
| Hazard Classification | Description | GHS Code |
| Acute Oral Toxicity | Harmful if swallowed. | Category 4 (H302) |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | Category 1 (H400) |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Category 1 (H410) |
Data sourced from the Azo-EMD Safety Data Sheet[3]
Due to its classification as a substance very toxic to aquatic life, it is imperative to prevent its release into the environment. Spills should be contained and collected, and the substance should not be allowed to enter drains or water courses[3].
Experimental Protocols for Safe Disposal
General Steps for Laboratory Waste Management of Azo-EMD:
-
Segregation: All waste containing Azo-EMD, including pure compound, contaminated solutions, and used personal protective equipment (PPE), must be segregated from non-hazardous waste.
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and include the name "Azo-EMD" and a description of its hazards (e.g., "Toxic," "Aquatic Hazard").
-
Containment: Use leak-proof, chemically resistant containers for all Azo-EMD waste.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company.
Accidental Release Measures:
In the event of a spill, the following steps should be taken:
-
Evacuate: Non-essential personnel should evacuate the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Responders must wear appropriate PPE, including safety goggles, gloves, and a respirator if dealing with a powder or aerosol.
-
Containment: Prevent further leakage or spillage. For liquid spills, absorb with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material to avoid generating dust.
-
Collection: Collect the spilled material and absorbent into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., alcohol) and collect the cleaning materials as hazardous waste.
Disposal Workflow
The logical flow for the proper disposal of Azo-EMD is illustrated in the diagram below. This workflow emphasizes the critical steps from waste generation to final disposal by a certified facility.
Caption: A flowchart outlining the key steps for the safe and compliant disposal of Azo-EMD waste.
References
Personal protective equipment for handling Emd 52297
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of EMD 52297. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance requiring stringent safety measures. The primary hazards include acute toxicity, severe skin and eye damage, and potential for allergic skin reactions. Prolonged or repeated exposure may cause organ damage. The following table summarizes the required personal protective equipment.
| Protection Type | Specific Requirement | Rationale |
| Eye/Face Protection | Chemical safety goggles and face shield | Protects against splashes and aerosols that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact, which can be toxic and cause severe burns and allergic reactions. |
| Skin and Body Protection | Protective clothing (lab coat), closed-toe shoes | Provides a barrier against accidental spills and contact with the skin. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Minimizes inhalation of harmful vapors or aerosols. |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or a rash occurs. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.
Handling:
-
Work in a designated, well-ventilated area, preferably a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, vapor, mist, or gas.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is -20°C.
-
The product is air and moisture-sensitive; store under an inert gas.
-
Keep locked up or in an area accessible only to authorized personnel.
Spill and Disposal Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation. Avoid breathing vapors. Wear the appropriate PPE as outlined in Section 1.
Spill Containment:
-
Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Do not allow the spilled material to enter drains or waterways, as it is very toxic to aquatic life.
Disposal:
-
Dispose of this compound and its container in accordance with all local, state, and federal regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
-
Do not dispose of it down the drain.
Visual Workflows
The following diagrams illustrate the key procedures for handling and responding to emergencies involving this compound.
Caption: Standard operating procedure for handling this compound.
Caption: Emergency procedure for an this compound spill.
Personal protective equipment for handling Emd 52297
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of EMD 52297. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance requiring stringent safety measures. The primary hazards include acute toxicity, severe skin and eye damage, and potential for allergic skin reactions. Prolonged or repeated exposure may cause organ damage. The following table summarizes the required personal protective equipment.
| Protection Type | Specific Requirement | Rationale |
| Eye/Face Protection | Chemical safety goggles and face shield | Protects against splashes and aerosols that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact, which can be toxic and cause severe burns and allergic reactions. |
| Skin and Body Protection | Protective clothing (lab coat), closed-toe shoes | Provides a barrier against accidental spills and contact with the skin. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Minimizes inhalation of harmful vapors or aerosols. |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or a rash occurs. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.
Handling:
-
Work in a designated, well-ventilated area, preferably a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, vapor, mist, or gas.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is -20°C.
-
The product is air and moisture-sensitive; store under an inert gas.
-
Keep locked up or in an area accessible only to authorized personnel.
Spill and Disposal Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation. Avoid breathing vapors. Wear the appropriate PPE as outlined in Section 1.
Spill Containment:
-
Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Do not allow the spilled material to enter drains or waterways, as it is very toxic to aquatic life.
Disposal:
-
Dispose of this compound and its container in accordance with all local, state, and federal regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
-
Do not dispose of it down the drain.
Visual Workflows
The following diagrams illustrate the key procedures for handling and responding to emergencies involving this compound.
Caption: Standard operating procedure for handling this compound.
Caption: Emergency procedure for an this compound spill.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
